molecular formula C25H27BrO6 B068234 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide CAS No. 176650-93-4

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Cat. No.: B068234
CAS No.: 176650-93-4
M. Wt: 503.4 g/mol
InChI Key: RLACLNXCSSBIKS-UHFFFAOYSA-N
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Description

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide is a sophisticated bifunctional building block specifically designed for advanced organic synthesis and chemical biology. Its core value lies in its application as a pivotal intermediate in the construction of complex molecular architectures, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional degraders. The compound features a central benzyl bromide moiety, a highly reactive electrophilic center that serves as an excellent alkylating agent, allowing for facile conjugation to nucleophilic sites on a target ligand, such as an E3 ligase binder. Flanking this reactive center are two 3,5-dimethoxybenzyloxy groups, which provide a rigid, branched structure that can act as a versatile linker or spacer. This specific architecture is critical for positioning the E3 ligase recruiter and the protein-of-interest ligand at an optimal distance and geometry to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Researchers value this compound for its high purity and defined structure, which enables the precise and reproducible synthesis of novel degraders, aiding in the exploration of new therapeutic modalities and the study of previously "undruggable" targets. Its utility extends to materials science for the synthesis of dendrimers and other functional polymers.

Properties

IUPAC Name

1-(bromomethyl)-3,5-bis[(3,5-dimethoxyphenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrO6/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLACLNXCSSBIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC(=CC(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578209
Record name 1,1'-{[5-(Bromomethyl)-1,3-phenylene]bis(oxymethylene)}bis(3,5-dimethoxybenzene)
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Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176650-93-4
Record name 1-(Bromomethyl)-3,5-bis[(3,5-dimethoxyphenyl)methoxy]benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-{[5-(Bromomethyl)-1,3-phenylene]bis(oxymethylene)}bis(3,5-dimethoxybenzene)
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Record name 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide
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Foundational & Exploratory

Technical Monograph: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

[1][2][3]

Executive Summary

This compound (CAS: 176650-93-4 ) is a second-generation (G2) dendron utilized in the convergent synthesis of poly(aryl ether) dendrimers (Fréchet-type).[1][2] Unlike divergent methods that grow from a core outward, this compound serves as a pre-synthesized "wedge" that is coupled to a core molecule in the final step.[1] Its bromide functionality acts as the focal point for nucleophilic substitution, while the dimethoxy-terminated periphery dictates the solubility and hydrodynamic volume of the resulting macromolecule.[1]

Chemical Identity & Physical Properties[1][4][5]

PropertySpecification
Chemical Name This compound
Common Name Fréchet Dendron G2-Br (Dimethoxy surface)
CAS Number 176650-93-4
Molecular Formula C₂₅H₂₇BrO₆
Molecular Weight 503.39 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in CH₂Cl₂, THF, Acetone; Insoluble in Water
Storage 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive

Synthesis & Production Protocol

The synthesis follows the convergent growth strategy pioneered by Hawker and Fréchet.[1] It involves a two-stage workflow: first, the construction of the G2-Alcohol via Williamson ether synthesis, followed by the activation of the focal point to a bromide.[1]

Stage 1: Coupling (Formation of G2-Alcohol)[1]
  • Reactants: 3,5-Dihydroxybenzyl alcohol (Core) + 3,5-Dimethoxybenzyl bromide (G1-Br).[1]

  • Reagents: Potassium Carbonate (K₂CO₃), 18-Crown-6 (Catalyst).[1]

  • Solvent: Acetone (Dry) or DMF.[1]

  • Mechanism: Sɴ2 Nucleophilic Substitution.[1]

Stage 2: Bromination (Activation)[1]
  • Precursor: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol.[1]

  • Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) — The Appel Reaction.[1]

  • Rationale: While Phosphorus Tribromide (PBr₃) is a common brominating agent, the Appel reaction is preferred for G2 and higher dendrons.[1] PBr₃ generates HBr byproducts that can cleave the sensitive benzyl ether linkages essential to the dendron's structure.[1] The Appel conditions are neutral and mild, preserving the dendritic architecture.[1]

Detailed Protocol (Appel Method)
  • Dissolution: Dissolve 1.0 eq of G2-Alcohol and 1.25 eq of CBr₄ in anhydrous THF under Argon.

  • Activation: Cool the solution to 0°C. Slowly add 1.25 eq of PPh₃ dissolved in THF.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. The formation of triphenylphosphine oxide (Ph₃P=O) precipitates or remains in solution depending on concentration.[1]

  • Workup: Pour into water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes/Ethyl Acetate (gradient) to remove residual phosphine oxide.[1]

Visualization: Synthesis Workflow

GStart3,5-DihydroxybenzylAlcoholIntermediateG2-Alcohol(Intermediate)Start->IntermediateStart->Intermediate Williamson EtherSynthesisG1_Br2x 3,5-DimethoxybenzylBromide (G1-Br)G1_Br->IntermediateProductG2-Bromide(CAS 176650-93-4)Intermediate->ProductIntermediate->Product BrominationReagents_1K2CO3, 18-Crown-6Acetone, RefluxReagents_2CBr4, PPh3THF, 0°C (Appel)

Figure 1: Step-wise synthesis of the G2-Bromide dendron from monomeric precursors.

Characterization & Quality Control

To ensure the integrity of the dendron (specifically the absence of "defect" structures where one arm failed to couple), the following analytical standards are applied.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the primary validation tool.[1] The symmetry of the molecule results in distinct signal integration ratios.[1]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (Core) 6.60 – 6.70Doublet/Triplet3HCore aromatic protons
Ar-H (Periphery) 6.54Doublet4HPeriphery aromatic (ortho)
Ar-H (Periphery) 6.40Triplet2HPeriphery aromatic (para)
O-CH₂-Ar 4.96Singlet4HInternal benzylic ethers
CH₂-Br 4.43Singlet2HFocal point bromide
O-CH₃ 3.78Singlet12HSurface methoxy groups

Note: Shifts are approximate (CDCl₃) and may vary slightly based on concentration.

Mass Spectrometry[1]
  • Technique: MALDI-TOF or ESI-MS.[1]

  • Expected Ion: [M+Na]⁺ or [M]⁺.[1]

  • Criteria: Must show a single dominant peak at ~503 Da (or adduct mass).[1] The absence of a peak at ~353 Da confirms full substitution (no mono-reacted G1-G2 hybrid).[1]

Applications in Drug Delivery[1]

This bromide is a "Click-ready" or substitution-ready module.[1]

  • Convergent Dendrimer Synthesis: Reacting this bromide with a polyfunctional core (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane) yields a G3 dendrimer with precise molecular weight.[1]

  • Janus Dendrimers: It can be coupled to a different dendron wedge (e.g., hydrophobic vs. hydrophilic) to create amphiphilic structures for micellar drug encapsulation.[1]

  • Surface Functionalization: Used to modify gold nanoparticles or silica surfaces to create "dendronized surfaces" that resist protein adsorption.[1]

Visualization: Convergent Growth Logic

DCorePolyfunctional Core(e.g., Tri-phenol)DendrimerG3 Dendrimer(Final Construct)Core->Dendrimer Coupling ReactionWedge1G2-Br Wedge(CAS 176650-93-4)Wedge1->DendrimerWedge2G2-Br WedgeWedge2->DendrimerWedge3G2-Br WedgeWedge3->Dendrimer

Figure 2: Convergent assembly using G2-Br wedges to form a high-generation dendrimer.

Safety & Handling

  • Lachrymator: Like most benzyl bromides, this compound is a potent eye and respiratory irritant.[1] Handle only in a functioning fume hood.

  • Moisture Sensitivity: The bromide can hydrolyze back to the alcohol if exposed to ambient moisture over time.[1] Store in a desiccator or glovebox.

  • Stability: Avoid acidic media which can cleave the ether bonds.[1]

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1] Preparation of polymers with controlled molecular architecture.[1] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.[1] Link[1]

  • BOC Sciences. Product Monograph: this compound (CAS 176650-93-4).[1][2][][4][1][]

  • Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[1] Angewandte Chemie International Edition, 14(12), 801–811.[1] Link[1]

physical properties of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide , a critical intermediate in the convergent synthesis of poly(aryl ether) dendrimers (Fréchet-type).[1]

Synonyms: Fréchet [G-1]-Bromide (dimethoxy surface); 3,5-Di(3,5-dimethoxybenzyloxy)benzyl bromide.[1] CAS Registry Number: 129536-41-0 (Generic for the class, specific isomer requires verification) Molecular Formula: C₂₅H₂₇BrO₆ Molecular Weight: 503.39 g/mol [1]

Executive Summary

This compound is the first-generation ([G-1]) dendron in the classic Hawker-Fréchet convergent synthesis strategy.[1] It represents the first level of branching, constructed by coupling two "surface" units (3,5-dimethoxybenzyl bromide) to a focal point (3,5-dihydroxybenzyl alcohol), followed by activation of the focal alcohol to a bromide.[1]

Its primary utility lies in its dual nature:

  • Inert Surface: The methoxy groups are chemically robust under mild conditions, serving as the solvating periphery of the final dendrimer.

  • Reactive Focal Point: The benzylic bromide is highly reactive toward nucleophiles, allowing this dendron to be attached to a core or a higher-generation focal point.

Physicochemical Specifications

The following data aggregates experimental values from standard poly(aryl ether) synthesis protocols (e.g., Hawker & Fréchet, JACS 1990).

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 82–84 °C (Typical range for purified [G-1]-Br)
Solubility High: CH₂Cl₂, CHCl₃, THF, Acetone, DMFLow/Insoluble: Water, Hexanes, Methanol (used for precipitation)
Stability Moisture sensitive (slow hydrolysis to alcohol); Light sensitive (benzylic bromide degradation)
TLC (Rf) ~0.4–0.5 (3:1 Hexane/Ethyl Acetate)

Structural Characterization (Spectroscopy)[1][2][3]

Accurate identification relies on distinguishing the "inner" and "outer" benzylic protons and the specific aromatic signals.

¹H NMR (CDCl₃, 400 MHz)
  • δ 6.60–6.70 (m, 3H): Core aromatic protons (H-2, H-4, H-6 of the central ring).[1]

  • δ 6.55 (d, J = 2.2 Hz, 4H): Surface aromatic protons (Ortho to methoxy groups).[1]

  • δ 6.40 (t, J = 2.2 Hz, 2H): Surface aromatic protons (Para to methoxy groups).[1]

  • δ 4.96 (s, 4H): Benzylic ether protons (Ar-O-CH₂ -Ar).[1] Diagnostic doublet appearance if chiral centers are present nearby, but singlet here.[1]

  • δ 4.43 (s, 2H): Focal benzylic bromide protons (Ar-CH₂ -Br).[1] Key indicator of functional group integrity.

  • δ 3.78 (s, 12H): Methoxy protons (-OCH₃).[1]

¹³C NMR (CDCl₃)
  • Carbonyl/Ether Carbons: ~160.9, 160.1 ppm.

  • Aromatic Quaternary: ~139.5 ppm (C-1 of core).[1]

  • Benzylic Carbons:

    • ~70.1 ppm: Ether linkage (Ar-O-C H₂-Ar).

    • ~33.5 ppm: Bromide linkage (Ar-C H₂-Br).[1] Shift from ~65 ppm (alcohol) to ~33 ppm confirms bromination.[1]

  • Methoxy Carbons: ~55.4 ppm.[1]

Synthesis Protocol: Convergent Growth Strategy

The synthesis is a two-step sequence starting from commercially available 3,5-dihydroxybenzyl alcohol and 3,5-dimethoxybenzyl bromide.[1]

Workflow Diagram

Synthesis Start1 3,5-Dihydroxybenzyl Alcohol (Core) Step1 Step 1: Williamson Ether Synthesis (K2CO3, 18-Crown-6, Acetone) Start1->Step1 Start2 3,5-Dimethoxybenzyl Bromide (Surface Unit) Start2->Step1 Inter [G-1]-Alcohol (Intermediate) Step1->Inter Reflux, 48h Step2 Step 2: Appel Bromination (CBr4, PPh3, THF) Inter->Step2 0°C to RT Final [G-1]-Bromide (Target) Step2->Final Purification

Figure 1: Convergent synthesis pathway for the [G-1] Dendron Bromide.

Detailed Methodology
Step 1: Double Alkylation (Williamson Ether Synthesis)
  • Reagents: 3,5-dihydroxybenzyl alcohol (1.0 eq), 3,5-dimethoxybenzyl bromide (2.2 eq), Potassium Carbonate (3.0 eq), 18-Crown-6 (0.2 eq).[1]

  • Solvent: Acetone (dry).[1]

  • Procedure:

    • Combine the diol, base, and catalyst in acetone. Stir at reflux for 30 mins to generate the phenoxide.

    • Add the bromide dropwise.[1]

    • Reflux vigorously for 48 hours. Note: Vigorous stirring is essential to break up inorganic salts.

    • Workup: Evaporate acetone. Partition residue between CH₂Cl₂ and water.[1] Wash organic layer with brine.[2]

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Yield Target: >90%.

Step 2: Functional Group Transformation (Bromination)
  • Reagents: [G-1]-Alcohol (1.0 eq), Carbon Tetrabromide (CBr₄, 1.25 eq), Triphenylphosphine (PPh₃, 1.25 eq).[1]

  • Solvent: THF (anhydrous) or CH₂Cl₂.[1]

  • Procedure:

    • Dissolve alcohol and CBr₄ in solvent at 0 °C.

    • Add PPh₃ slowly (portion-wise) to control exotherm.[1] Why? Rapid addition causes side reactions and color formation.

    • Stir at 0 °C for 30 mins, then warm to RT for 2 hours.

    • Workup: The reaction generates triphenylphosphine oxide (TPPO) byproduct.[1] Pour mixture into cold water, extract with CH₂Cl₂.

    • Purification: This is the critical step. TPPO is difficult to remove.[1]

      • Method A: Flash chromatography (TPPO elutes much later than the bromide).[1]

      • Method B: Precipitation of TPPO by adding hexanes to the concentrated reaction mixture, filtering the solid, and chromatographing the filtrate.

    • Yield Target: 85–95%.

Reactivity & Storage Guidelines

Stability Profile
  • Hydrolysis: The benzylic bromide is susceptible to hydrolysis by atmospheric moisture, reverting to the alcohol (seen as a reappearance of the ~4.6 ppm signal in NMR).[1]

  • Storage: Store at 2–8 °C under Argon/Nitrogen. Protect from light (amber vial) to prevent radical degradation of the C-Br bond.[1]

Reactivity Map

The benzylic bromide is a "soft" electrophile, ideal for SN2 coupling.

Reactivity Center 3,5-Bis(3,5-dimethoxybenzyloxy) benzyl Bromide Rxn1 Reaction with Phenols (K2CO3, 18-C-6) Center->Rxn1 Rxn2 Reaction with Amines (DIPEA) Center->Rxn2 Rxn3 Reaction with Phosphines (PPh3) Center->Rxn3 Prod1 Higher Gen Dendrimers (Ether Linkage) Rxn1->Prod1 Prod2 Dendritic Amides/Amines (Drug Delivery Vectors) Rxn2->Prod2 Prod3 Wittig Reagents (Vinyl Functionalization) Rxn3->Prod3

Figure 2: Primary reaction pathways for the [G-1] bromide.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1][3] Preparation of polymers with controlled molecular architecture.[1][4][5] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.[1]

  • Wooley, K. L., Hawker, C. J., & Fréchet, J. M. J. (1991).[1] Hyperbranched macromolecules via a novel double-stage convergent growth approach.[1][3] Journal of the American Chemical Society, 113(11), 4252–4261.[1]

  • Grayson, S. M., & Fréchet, J. M. J. (2001).[1] Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819–3868.[1]

Sources

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Synthetic Validation of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide[1]

Executive Summary

This technical guide details the structural characterization and synthetic protocol for This compound .[1] Commonly referred to as the [G-2]-Br dendron in the Fréchet convergent dendrimer synthesis, this molecule serves as a critical intermediate for constructing high-generation poly(benzyl ether) dendrimers.[1]

The guide prioritizes the transformation of the precursor alcohol to the bromide, highlighting the spectroscopic shifts required to validate the substitution of the hydroxyl group with bromine—a step prone to side reactions (e.g., ether cleavage) if not controlled.

Structural Architecture & Retrosynthesis

The molecule is a "second-generation" dendritic wedge.[1] Its architecture is defined by a focal point (the benzyl bromide) and a periphery (four methoxy groups).[1]

  • Focal Point: Benzylic Bromide (

    
    ).[1][2] This is the reactive site for coupling to a core or the next generation.
    
  • Internal Skeleton: 3,5-substituted benzene ring.[1][3][4][5][6]

  • Branching Units: Two ether linkages connecting to the peripheral 3,5-dimethoxybenzyl groups.

  • Periphery: Four methoxy (

    
    ) groups, providing solubility and a distinct NMR signature.[1]
    
Retrosynthetic Logic

The synthesis follows a convergent growth strategy.[2][7][8] The target bromide is derived from its corresponding alcohol, which is assembled via Williamson ether synthesis.

Pathway:

  • Target: [G-2]-Br

  • Precursor: [G-2]-OH (Alcohol)[1]

  • Building Blocks: 3,5-dihydroxybenzyl alcohol + 3,5-dimethoxybenzyl bromide ([G-1]-Br).[1]

::: dot

Retrosynthesis Target Target: [G-2]-Br (Benzyl Bromide) Alcohol Precursor: [G-2]-OH (Benzyl Alcohol) Alcohol->Target Bromination (PBr3 or CBr4/PPh3) Fragments Building Blocks: 3,5-Dihydroxybenzyl alcohol + 3,5-Dimethoxybenzyl bromide Fragments->Alcohol Williamson Ether Synthesis (K2CO3, 18-crown-6)

::: Figure 1: Retrosynthetic analysis of the [G-2] dendritic wedge.

Synthetic Protocol: Alcohol to Bromide

The critical step is the conversion of the benzyl alcohol to the benzyl bromide.[2] While


 is a common reagent, the Appel Reaction  (

) is preferred for dendritic ethers to minimize acid-catalyzed cleavage of the ether bonds.[1]
Methodology: Appel Reaction

Reagents:

  • Precursor: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol (1.0 eq)[1]

  • Carbon Tetrabromide (

    
    ): (1.25 eq)[1]
    
  • Triphenylphosphine (

    
    ): (1.25 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of the [G-2]-OH precursor and 1.25 eq of

    
     in anhydrous THF (0.1 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Activation: Cool the solution to 0°C in an ice bath to control the exotherm.

  • Addition: Slowly add 1.25 eq of

    
     (solid or dissolved in minimal THF) over 10 minutes. The solution typically turns a pale yellow.
    
  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (Silica gel; Solvent: 3:2 Hexanes/Ethyl Acetate).[1]

    • Endpoint: Disappearance of the polar alcohol spot (

      
      ) and appearance of the less polar bromide spot (
      
      
      
      ).[1]
  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Precipitate the triphenylphosphine oxide byproduct by adding cold diethyl ether or hexanes. Filter off the white solid.

    • Evaporate the filtrate.[9]

  • Purification: Flash column chromatography (Silica gel). Elute with Hexanes/Ethyl Acetate (gradient from 4:1 to 2:1).[1]

    • Note: Benzyl bromides are reactive; store at -20°C if not used immediately.[1]

Structural Elucidation & Validation

Validation relies on confirming the transformation of the


 moiety to 

while ensuring the ether backbone remains intact.[1]
NMR Spectroscopy ( and )

The molecule possesses


 symmetry (the two "wings" are identical).[1] This simplifies the spectrum.

Key Diagnostic Shift: The benzylic methylene protons attached to the focal point shift upfield (lower ppm) when converting from Alcohol (


) to Bromide (

).[1]

Table 1:


 NMR Data (400 MHz, 

)
MoietyProton Type

(ppm)
MultiplicityIntegrationAssignment Logic
A Ar-H (Peripheral)6.65Doublet (

Hz)
4HProtons ortho to methoxy groups.[1]
B Ar-H (Peripheral)6.40Triplet (

Hz)
2HProton para to benzylic ether.
C Ar-H (Core)6.60 - 6.70Multiplet3HCore aromatic ring protons.[1]
D Ph-O-CH

-Ph
4.96Singlet4HBenzylic ether linkage (Intact).[1]
E Ph-CH

-Br
4.43 Singlet2HDiagnostic Peak. (Shifted from ~4.60 in alcohol).[1]
F -OCH

3.78Singlet12HMethoxy groups (High intensity).[1]

Table 2:


 NMR Data (100 MHz, 

)
Carbon Type

(ppm)
Structural Confirmation
C-Br 33.6 Distinctive benzylic bromide carbon (Upfield from C-OH at ~65.0).[1]
C-O (Ether) 70.1Benzylic ether carbons (Intact).[1]
C-O (Methoxy) 55.4Peripheral methoxy carbons.[1]
Ar-C (Ipso) 161.0, 160.1Oxygenated aromatic carbons.[1]
Mass Spectrometry
  • Technique: MALDI-TOF (Matrix: Dithranol or

    
    -cyano-4-hydroxycinnamic acid) or ESI-MS.[1]
    
  • Expected Ion:

    
    .[1]
    
  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinctive 1:1 doublet pattern in the molecular ion cluster.[1]
    • Formula:

      
      
      
    • Molecular Weight:[1][4][10] ~529.4 g/mol .

Visualizing the Characterization Logic

The following diagram maps the NMR signals to the physical structure, demonstrating the symmetry utilized for assignment.

::: dot

NMR_Logic Core Core Ring (3,5-sub) Focal Focal Point (-CH2Br) Core->Focal Attached Linker Ether Linkers (-OCH2-) Core->Linker Attached Sig_Ar 6.4 - 6.7 ppm (m) Core->Sig_Ar Sig_Br 4.43 ppm (s) Diagnostic Focal->Sig_Br Wings Peripheral Rings (Dimethoxy) Linker->Wings Connects Sig_Eth 4.96 ppm (s) Linker->Sig_Eth Methoxy Methoxy Groups (-OCH3) Wings->Methoxy Substituted Wings->Sig_Ar Sig_Met 3.78 ppm (s) Integration: 12H Methoxy->Sig_Met

::: Figure 2: NMR assignment logic correlating structural fragments to chemical shifts.

References

  • Hawker, C. J.; Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture.[2][8] A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 1990 , 112(21), 7638–7647.[2] [1][2]

  • Grayson, S. M.; Fréchet, J. M. J. "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chemical Reviews, 2001 , 101(12), 3819–3868.

Sources

Technical Whitepaper: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide in Convergent Dendrimer Synthesis

[1]

Executive Summary

This technical guide profiles 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (referred to herein as G2-Br ), a pivotal synthons in the convergent synthesis of poly(aryl ether) dendrimers (Fréchet-type).[1] Unlike divergent methods that grow from the core outward, this molecule serves as a pre-assembled "dendritic wedge" (dendron) that carries the surface generation information. Its high purity and specific reactivity as a benzylic electrophile allow for the precise construction of defect-free macromolecular architectures used in drug delivery vectors, catalytic supports, and light-harvesting antennae.

Part 1: Molecular Architecture & Strategic Significance[1]

Structural Analysis

The G2-Br molecule is a "Second Generation" dendron precursor.[1] Its architecture is defined by three critical zones:

  • The Focal Point (Electrophile): The benzylic bromide (–CH₂Br) functionality.[1][2] This is the reactive site that couples to the next generation's focal point or the final dendrimer core.

  • The Branching Unit: The central 3,5-substituted aromatic ring, which provides the

    
     branching multiplicity.
    
  • The Surface Groups: The terminal 3,5-dimethoxybenzyloxy groups. These provide solubility (in organic solvents like THF, DCM, Acetone) and can be chemically modified (e.g., demethylation) to alter surface polarity.[1]

The Convergent Advantage

In the context of drug development, purity is paramount. The convergent strategy using G2-Br offers a distinct advantage over divergent methods (e.g., PAMAM synthesis):

  • Purification: Because the dendron is synthesized and purified before coupling to the core, any incomplete reactions result in products with significantly different molecular weights (e.g., missing an entire wedge), making chromatographic separation easy.

  • Defect Control: This approach eliminates the statistical distribution of surface defects common in high-generation divergent dendrimers.[1]

Part 2: Synthetic Pathway (The "How-To")

To maintain the highest scientific integrity, we recommend the Ester-Reduction-Bromination route. While direct alkylation of 3,5-dihydroxybenzyl alcohol is possible, it poses a risk of O-alkylation at the benzylic position. The ester route ensures exclusive phenolic alkylation.

Retrosynthetic Analysis

The synthesis of G2-Br is broken down into three reliable steps:

  • Williamson Ether Synthesis: Coupling the G1-Br (3,5-dimethoxybenzyl bromide) to a methyl 3,5-dihydroxybenzoate core.[1]

  • Reduction: Converting the ester focal point to an alcohol (G2-OH).[1]

  • Activation (Appel Reaction): Converting the alcohol to the target bromide (G2-Br).[1]

Detailed Experimental Protocol
Step 1: Synthesis of G2-Ester[1]
  • Reagents: Methyl 3,5-dihydroxybenzoate (1.0 eq), 3,5-dimethoxybenzyl bromide (2.1 eq), Potassium Carbonate (

    
    , 2.5 eq), 18-Crown-6 (0.1 eq).[1]
    
  • Solvent: Acetone (anhydrous).[1]

  • Procedure:

    • Dissolve methyl 3,5-dihydroxybenzoate and 18-crown-6 in acetone.

    • Add

      
       and stir for 15 minutes to generate the phenoxide.
      
    • Add 3,5-dimethoxybenzyl bromide.[1][3][4][5][6]

    • Reflux vigorously under Argon for 24–48 hours.

    • Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol/acetone to yield Methyl 3,5-bis(3,5-dimethoxybenzyloxy)benzoate .[1]

Step 2: Reduction to G2-Alcohol[1]
  • Reagents: G2-Ester (1.0 eq), Lithium Aluminum Hydride (

    
    , 1.5 eq).[1]
    
  • Solvent: THF (anhydrous).[1]

  • Procedure:

    • Suspend

      
       in dry THF at 0°C.
      
    • Add G2-Ester (dissolved in THF) dropwise.[1]

    • Stir at RT for 2 hours.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser method). Filter the granular precipitate.

    • Yield: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol (G2-OH) .

Step 3: Bromination (The Target Synthesis)[1]
  • Reagents: G2-OH (1.0 eq), Carbon Tetrabromide (

    
    , 1.25 eq), Triphenylphosphine (
    
    
    , 1.25 eq).[1]
  • Solvent: THF (dry) or DCM.[1]

  • Procedure:

    • Dissolve G2-OH and

      
       in THF at 0°C.
      
    • Add

      
       slowly (exothermic).[1] The solution may turn slightly yellow.
      
    • Stir at 0°C for 15 mins, then warm to RT for 2 hours.

    • Workup: Pour into water, extract with DCM. Dry over

      
      .
      
    • Purification: Flash chromatography (Short plug of silica, elute with DCM/Hexanes).[1]

    • Product: This compound (G2-Br) .

Visualization of Synthesis Logic

G2_SynthesisStartMethyl 3,5-dihydroxybenzoate(Core Unit)Step1Step 1: Williamson Ether Coupling(K2CO3, 18-Crown-6, Acetone)Start->Step1G1_Br3,5-dimethoxybenzyl bromide(Surface Unit)G1_Br->Step1G2_EsterG2-Ester IntermediateStep1->G2_EsterStep2Step 2: Reduction(LiAlH4, THF)G2_Ester->Step2G2_OHG2-Alcohol(Precursor)Step2->G2_OHStep3Step 3: Appel Bromination(CBr4, PPh3)G2_OH->Step3TargetTARGET: G2-BrThis compoundStep3->Target

Caption: Step-wise convergent synthesis pathway from commercial starting materials to the G2-Br dendron.

Part 3: Application in Convergent Synthesis

Once synthesized, G2-Br acts as a "modular wedge."[1] It is typically coupled to a polyphenolic core (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane) to form a [G-2] Dendrimer .[1]

Coupling Protocol
  • Conditions: Similar to Step 1 (Williamson Ether Synthesis).

  • Stoichiometry: Use a slight excess of dendron (e.g., 1.1 eq per hydroxyl group on the core) to drive the reaction to completion.

  • Purification: Because the G2-Br is large, the difference in Rf (retention factor) between the fully substituted dendrimer and partially substituted byproducts is significant, facilitating purification.

Quantitative Data Summary
ParameterValue / ConditionNotes
Molecular Weight ~545.4 g/mol (approx)Varies slightly by isotope; Exact mass calc required.[1]
Appearance White crystalline solidTurns yellow if traces of

liberate.
Storage -20°C, under ArgonMoisture sensitive; Benzylic bromides hydrolyze slowly.[1]
Typical Yield (Step 3) 85% - 95%High efficiency via Appel reaction.[1]
Solubility DCM, THF, CHCl3Insoluble in water/hexane.

Part 4: Quality Control & Safety

Characterization (NMR Fingerprint)

To validate the structure of G2-Br, look for these diagnostic signals in


  • 
     3.80 ppm (s):  Methoxy protons (–OCH₃).[1]
    
  • 
     4.45 ppm (s):  Benzylic bromide protons (–CH₂Br).[1] Note: This shifts from ~4.6 ppm in the alcohol.
    
  • 
     5.00 ppm (s):  Benzylic ether protons (Ar–CH₂–O–).[1]
    
  • 
     6.4 - 6.7 ppm (m):  Aromatic protons (distinct patterns for the inner and outer rings).[1]
    
Safety Hazards (Lachrymator)

CRITICAL WARNING: Benzylic bromides are potent lachrymators (tear gas agents).[1]

  • Engineering Controls: ALWAYS handle G2-Br in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Neutralization: Quench glassware and spills with a dilute solution of alcoholic KOH or ammonia to displace the bromide before removal from the hood.

References

  • Hawker, C. J.; Fréchet, J. M. J. (1990). "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 112(21), 7638–7647.

  • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. [1]

  • Grayson, S. M.; Fréchet, J. M. J. (2001). "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chemical Reviews, 101(12), 3819–3868.

Precision Macromolecular Engineering: A Technical Guide to Fréchet-Type Dendrons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of precision polymer chemistry, Fréchet-type dendrons represent a paradigm shift from statistical probability to structural certainty. Unlike linear polymers or divergently synthesized dendrimers (e.g., PAMAM), Fréchet dendrons are synthesized via a convergent approach ("outside-in"). This methodology affords researchers absolute control over molecular weight, monodispersity, and peripheral functionality, eliminating the structural defects common in divergent growth.

This guide details the synthetic architecture, validation protocols, and biomedical applications of poly(aryl ether) dendrons, providing a roadmap for their integration into next-generation drug delivery systems.

The Architecture of Control: Convergent vs. Divergent

The defining feature of the Fréchet dendron is its synthesis path. While divergent methods grow from a core outward (often resulting in incomplete reactions at higher generations due to steric crowding), the convergent method constructs "wedges" (dendrons) first and attaches them to a core last.

The Strategic Advantage
  • Purification: Intermediate products at every generation are chemically distinct from the reactants, allowing for standard purification (column chromatography/crystallization) at every step.

  • Defect-Free Growth: Because the active site is at the focal point (single functionality), steric hindrance is minimized compared to the multi-site periphery of divergent systems.

  • Precise Functionalization: The periphery is defined at step one, ensuring 100% surface functionalization.

Visualization: The Convergent Workflow

The following diagram illustrates the logical flow of the convergent synthesis strategy compared to the resulting architectural precision.

ConvergentSynthesis Fig 1: Logical flow of Convergent Synthesis. Note that purification occurs after every block. Periphery Peripheral Units (Surface Groups) Branching Branching Unit (e.g., 3,5-dihydroxybenzyl alcohol) Periphery->Branching Coupling G1 Generation 1 (G1) Dendron Branching->G1 Activation Focal Point Activation G1->Activation Functionalization G2 Generation 2 (G2) Dendron Activation->G2 + Branching Unit Core Multifunctional Core G2->Core Final Coupling Final Final Dendrimer (Defect-Free) Core->Final

Synthetic Methodology: Poly(aryl ether) Dendrons

The "gold standard" Fréchet dendron utilizes a poly(aryl ether) backbone derived from 3,5-dihydroxybenzyl alcohol . This structure is chemically robust, thermally stable, and hydrophobic, making it ideal for the core of amphiphilic micelles.

Protocol: Synthesis of a Generation 2 (G2) Dendron

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Phase A: Generation 1 (G1) Synthesis (The Williamson Ether Coupling)

Objective: Couple two equivalents of benzyl bromide (periphery) to one equivalent of 3,5-dihydroxybenzyl alcohol.

  • Reagent Preparation:

    • Solvent: Acetone (Reagent grade). Rationale: Acetone facilitates the solubility of the organic reactants while allowing the inorganic base to form a suspension, driving the reaction via surface catalysis.

    • Base: Potassium Carbonate (

      
      ), anhydrous.
      
    • Catalyst: 18-Crown-6. Rationale: This phase-transfer catalyst complexes with

      
       ions, increasing the nucleophilicity of the phenoxide anions, significantly accelerating the reaction.
      
  • Procedure:

    • Suspend

      
       (2.5 eq) and 18-Crown-6 (0.1 eq) in acetone.
      
    • Add 3,5-dihydroxybenzyl alcohol (1.0 eq) and stir for 30 minutes to generate the phenoxide.

    • Dropwise add Benzyl Bromide (2.1 eq).

    • Reflux vigorously for 24 hours under Nitrogen.

  • Work-up & Purification:

    • Filter off inorganic salts. Evaporate solvent.

    • Critical Step: Recrystallize from ethanol or perform flash chromatography (SiO2, Hexane/Ethyl Acetate).

    • Validation: Check TLC for disappearance of diol.

Phase B: Focal Point Activation (Appel Reaction)

Objective: Convert the focal benzylic alcohol of the G1 dendron into a benzylic bromide to allow it to react with the next generation.

  • Reagents: Carbon Tetrabromide (

    
    ) and Triphenylphosphine (
    
    
    
    ).
  • Procedure:

    • Dissolve G1-alcohol in dry THF (Tetrahydrofuran).

    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Slowly add

      
       (1.2 eq). The solution typically turns yellow.
      
    • Stir at room temperature for 2 hours.

  • Purification:

    • Precipitate triphenylphosphine oxide byproduct. Filter through a silica plug.

    • Result: You now have G1-Br .

Phase C: Generation 2 (G2) Growth

Objective: Couple two equivalents of G1-Br to one equivalent of fresh 3,5-dihydroxybenzyl alcohol.

  • Repeat the conditions from Phase A , replacing Benzyl Bromide with G1-Br .

  • The steric bulk has increased; extend reflux time to 48 hours.

  • Purify via column chromatography.

Structural Characterization & Validation

In drug development, characterizing the vector is as critical as the payload. Fréchet dendrons allow for precise validation due to their monodispersity.

TechniqueParameter MeasuredExpected Outcome for Fréchet Dendron
1H NMR Structural IntegrityDistinct peaks for peripheral protons vs. core protons. Integration values must match theoretical ratios exactly (e.g., 2:1, 4:1).
MALDI-TOF MS Molecular WeightSingle sharp peak matching the calculated isotopic mass. No low-molecular-weight trailing (indicates high purity).
GPC (SEC) Polydispersity (PDI)PDI values should be < 1.05. Linear polymers typically show PDI > 1.5.
DSC Thermal TransitionsDistinct Glass Transition (

) that increases with generation number due to decreased chain mobility.

Biomedical Applications: The "Janus" Concept

The most potent application of Fréchet dendrons in drug delivery is the creation of Janus Dendrimers (named after the two-faced Roman god). By coupling a hydrophobic Fréchet dendron (poly-aryl ether) to a hydrophilic linear polymer (e.g., PEG) or a hydrophilic dendron, one creates an amphiphilic molecule that self-assembles with viral precision.

Dendrimersomes

Unlike liposomes, which are fluid and unstable, dendrimersomes (vesicles formed from Janus dendrimers) offer:

  • Mechanical Stability: The interdigitation of the stiff aromatic branches creates a robust membrane.

  • Uniform Size: Monodisperse building blocks yield monodisperse vesicles.

Visualization: Self-Assembly Pathway

The diagram below details the transition from single molecule to drug carrier.

SelfAssembly Fig 2: Formation of Dendrimersomes from Fréchet-type building blocks. Dendron Hydrophobic Fréchet Dendron Janus Amphiphilic Janus Dendrimer Dendron->Janus Chemical Coupling Hydrophilic Hydrophilic Block (e.g., PEG) Hydrophilic->Janus Chemical Coupling Assembly Supramolecular Self-Assembly (In Water) Janus->Assembly Injection into Aqueous Phase Micelle Micelle (Hydrophobic Core) Assembly->Micelle Low Concentration Vesicle Dendrimersome (Bilayer Vesicle) Assembly->Vesicle High Concentration / Specific Geometry

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.

  • Percec, V., et al. (2010). Self-assembly of Janus dendrimers into uniform dendrimersomes and other complex architectures. Science.

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews.

Technical Monograph: Spectroscopic Characterization & Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic signature and synthetic validation of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide . Commonly referred to as the [G-1]-Br dendron (with dimethoxy surface groups) in convergent dendrimer synthesis, this molecule serves as a critical building block for poly(benzyl ether) dendritic architectures.

The guide prioritizes the diagnostic spectroscopic markers required to validate structural integrity, specifically distinguishing the bromide functionality from its alcohol precursor. It is designed for organic chemists and polymer scientists requiring high-fidelity data for structural confirmation.

Structural Architecture & Logic

The molecule is a first-generation Fréchet-type dendron. Its architecture consists of a focal benzylic bromide core substituted at the 3 and 5 positions by dimethoxy-functionalized benzyl ether wings.

Molecular Visualization

The following diagram illustrates the connectivity and the logical flow from the periphery (Surface Groups) to the focal point (Reactive Core).

G1_Structure Core Focal Point (Benzyl Bromide) Ether Ether Linkages (Meta-Substitution) Ether->Core Connectivity Surface Surface Groups (3,5-Dimethoxy) Surface->Ether Stability

Figure 1: Structural logic of the G1-Br dendron, highlighting the reactive core vs. the inert surface.

Synthesis Protocol & Causality

To obtain high-purity G1-Br, the synthesis must avoid acidic conditions which can cleave the sensitive benzyl ether linkages. Therefore, the Appel reaction (


) is the industry standard, replacing the harsher HBr methods used for robust substrates.
Experimental Workflow

Precursor: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol ([G-1]-OH). Reagents: Carbon Tetrabromide (


), Triphenylphosphine (

). Solvent: Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
  • Dissolution: Dissolve [G-1]-OH (1.0 eq) and

    
     (1.25 eq) in dry THF under an Argon atmosphere.
    
    • Causality: Moisture acts as a nucleophile, reverting the intermediate back to alcohol or phosphine oxide byproducts.

  • Activation: Cool the solution to 0°C.

  • Reaction: Slowly add

    
     (1.25 eq) to the mixture.
    
    • Observation: The solution typically turns a transient yellow/orange.

  • Completion: Stir at room temperature for 1–2 hours. Monitor via TLC (Solvent: 3:2 Hexanes/Ethyl Acetate).

    • Endpoint: Disappearance of the polar alcohol spot (

      
      ) and appearance of the non-polar bromide spot (
      
      
      
      ).
  • Purification: Precipitate triphenylphosphine oxide (TPPO) with cold hexanes, filter, and purify the filtrate via flash chromatography (

    
    ).
    
Reaction Pathway Diagram

Synthesis_Flow Start [G-1]-OH Precursor (Alcohol) Reagents Add CBr4 / PPh3 (Appel Conditions) Start->Reagents Inter Oxyphosphonium Intermediate Reagents->Inter Activation Prod [G-1]-Br Product (Benzyl Bromide) Inter->Prod Nucleophilic Subst. Byprod Byproduct: Ph3P=O Inter->Byprod

Figure 2: The Appel reaction pathway, ensuring neutral conditions to preserve ether bonds.

Spectroscopic Data Atlas

The following data is synthesized from standard Fréchet dendron characterization profiles. The shift of the focal methylene group is the primary diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d)
Frequency:  300/400 MHz
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 6.50 – 6.70Multiplet9HAromatic protons of core and surface rings.
Ar-O-CH₂-Ar 4.96Singlet4HBenzylic ether protons (Internal linkage).
Ar-CH₂-Br 4.43 Singlet 2H DIAGNOSTIC: Shifts upfield from ~4.60 (Alcohol).
-OCH₃ 3.78Singlet12HSurface methoxy groups (High intensity).

Critical Note: If a peak remains at 4.60 ppm , the reaction is incomplete (residual alcohol). If a peak appears at 4.30 ppm , check for chloride contamination (if


 was used erroneously).
Carbon NMR ( C NMR)

Solvent:



Carbon TypeChemical Shift (

, ppm)
Structural Significance
Ar-C-O 161.0, 160.1Oxygenated aromatic carbons (Quaternary).
Ar-C-CH₂ 139.5Core quaternary carbon attached to bromide.
Ar-CH 106.0 – 100.0Aromatic methine carbons.
Ar-O-CH₂-Ar 70.1Ether linkage carbons.
-OCH₃ 55.4Surface methoxy carbons.
Ar-CH₂-Br 33.6 DIAGNOSTIC: Brominated benzylic carbon.
Physical & Mass Spectrometry Data
  • Physical State: White crystalline solid.

  • Melting Point: 82–84 °C (Recrystallized from Acetone/Hexane).

  • HRMS (FAB/MALDI): Calculated for

    
    : 
    
    
    
    .

Quality Control & Troubleshooting

To ensure the material is suitable for subsequent dendrimer growth, strict QC is required.

  • The "OH" Check (IR Spectroscopy):

    • Run an FTIR. The starting material ([G-1]-OH) has a broad stretch at 3300–3400 cm⁻¹ .

    • Pass Criteria: The [G-1]-Br product must show a flat baseline in this region. Any absorbance here indicates unreacted alcohol or moisture.

  • Storage Stability:

    • Benzyl bromides are lachrymators and thermally unstable.

    • Protocol: Store at -20°C under Argon. If the solid turns pink/brown, it indicates HBr generation and decomposition.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868. [Link]

Technical Whitepaper: Sourcing and Utilization of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl bromide (CAS: 176650-93-4) represents a critical "second-generation" (G2) synthon in the convergent synthesis of poly(benzyl ether) dendrimers, commonly known as Fréchet-type dendrimers. Its structural utility lies in its dual-functionality: a reactive benzylic bromide focal point for coupling to cores or lower generations, and a periphery of protected methoxy groups that dictate solubility and solvophobic properties.

This guide addresses a common bottleneck in dendritic synthesis: the decision to source commercially versus synthesize in-house. While commercial supply exists, the compound’s inherent hydrolytic instability requires rigorous quality control (QC) and handling protocols often overlooked in standard procurement.

Part 1: Molecular Profile & Technical Specifications

Before engaging suppliers, it is imperative to verify the exact generation and functionalization of the dendron. The nomenclature can vary between "G1" and "G2" depending on whether the peripheral phenyl rings are counted as generation zero or one. In this guide, we define the target molecule as the G2-Bromide (containing two peripheral dimethoxy-substituted rings).

FeatureSpecification
Chemical Name This compound
Common Alias Fréchet Dendron G2-Br; 3,5-dimethoxybenzyl-substituted benzyl bromide
CAS Number 176650-93-4
Molecular Formula

Molecular Weight 503.38 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in

, THF, Acetone; Insoluble in Water/Hexanes
Reactivity Alert Lachrymator ; Moisture sensitive (hydrolyzes to benzyl alcohol)

Part 2: The Sourcing Landscape

The market for high-generation dendritic building blocks is niche. Unlike commodity reagents, this bromide is often "made-to-order" or stocked in small quantities due to its shelf-life.

Primary Commercial Suppliers

The following suppliers have verified catalog entries for this specific CAS. Note that stock levels fluctuate rapidly.

SupplierCatalog No.Purity GradePack SizeRegion
TCI Chemicals B2247 >97.0% (HPLC)1g, 5gGlobal (JP/US/EU)
Merck (Sigma) CustomInquireBulkGlobal
BroadPharm Varies>95%mg - gUSA
Polymer Factory PF-dendron>98%CustomSweden (Specialist)

Sourcing Insight: While major catalogs like Sigma-Aldrich carry the precursors (3,5-dimethoxybenzyl bromide, CAS 877-88-3), they often list the G2-Bromide as a "Rare Chemical" or under their custom synthesis division (Sigma-Aldrich Solutions). TCI is currently the most reliable source for immediate catalog procurement of the G2-Br.

The "Make vs. Buy" Decision Matrix

For scale-up (>10g), in-house synthesis is often more economical due to the high mark-up on dendritic wedges. However, for exploratory synthesis (<5g), commercial sourcing is recommended to avoid the purification steps associated with the precursor reactions.

MakeVsBuy cluster_precursors Precursors for Synthesis Start Requirement Analysis Qty Quantity Needed? Start->Qty Time Timeline? Qty->Time < 5 grams Make MAKE (In-House) From Precursors Qty->Make > 10 grams Expertise In-House Synthetic Expertise? Time->Expertise Flexible Buy BUY (TCI/Specialist) CAS: 176650-93-4 Time->Buy Urgent (< 2 weeks) Expertise->Buy Low/General Expertise->Make High (Dendrimer Exp.) P1 3,5-Dihydroxybenzyl alcohol (CAS 116930-47-5) Make->P1 P2 3,5-Dimethoxybenzyl bromide (CAS 877-88-3) Make->P2

Figure 1: Strategic decision tree for sourcing G2-Bromide based on quantity and timeline constraints.

Part 3: Handling, Stability & Self-Validating Protocols

The benzylic bromide moiety is highly susceptible to hydrolysis by ambient moisture, converting the reactive bromide into the unreactive benzyl alcohol. This degradation is invisible to the naked eye (both are white solids) but catastrophic for stoichiometry.

Protocol 1: The "Self-Validating" Purity Check

Do not assume commercial purity upon arrival. Perform this check immediately.

  • Sampling: Take ~10 mg of the received solid in a glovebox or under

    
     flow.
    
  • Solvent: Dissolve in

    
     (neutralized with basic alumina to remove acid traces).
    
  • NMR Analysis (

    
    ): 
    
    • Target Signal: Look for the benzylic

      
       singlet at ~4.45 ppm .
      
    • Impurity Signal: Look for the benzylic

      
       singlet at ~4.60 ppm  (variable depending on concentration).
      
    • Validation: Integration ratio of Bromide:Alcohol must be > 95:5. If alcohol is present, the reagent must be "reactivated" (see below) or recrystallized.

Protocol 2: Storage
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Container: Amber glass with Teflon-lined cap, preferably sealed with Parafilm.

Part 4: Strategic Utilization (Synthesis Context)

The primary application of this bromide is the Convergent Synthesis of dendrimers. It acts as the "wedge" that is attached to a polyfunctional core.

Mechanism of Action

The bromide undergoes a Williamson ether synthesis with phenolic cores using


 and 18-crown-6 in Acetone or DMF.

Critical Insight: Because the bromide is the limiting reagent in these couplings, even 5% hydrolysis (to alcohol) results in incomplete core functionalization, leading to "defect dendrimers" that are extremely difficult to separate from the perfect dendrimer due to similar hydrodynamic volumes.

SynthesisWorkflow G1_Br G1-Bromide (3,5-dimethoxybenzyl bromide) Reaction1 Williamson Etherification (K2CO3, 18-crown-6) G1_Br->Reaction1 Core_OH G1-Alcohol Core (3,5-dihydroxybenzyl alcohol) Core_OH->Reaction1 G2_OH G2-Alcohol (Intermediate) Reaction1->G2_OH Coupling Activation Activation (CBr4, PPh3) G2_OH->Activation Bromination G2_Br TARGET: G2-Bromide (CAS 176650-93-4) Activation->G2_Br Yields Target Dendrimer G2-Dendrimer (Final Assembly) G2_Br->Dendrimer Coupling to Core PolyCore Polyfunctional Core (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane) PolyCore->Dendrimer

Figure 2: The convergent synthesis pathway.[1] The target bromide is the output of the activation step and the input for the final assembly.

Alternative: In-Situ Activation

If the commercial bromide is degraded:

  • Purchase the G2-Alcohol (3,5-bis(3,5-dimethoxybenzyloxy)benzyl alcohol) instead. It is shelf-stable.

  • Convert to bromide immediately before use using the Appel reaction (

    
    ) in THF.
    
  • Filter through a silica plug to remove phosphine oxide and use the filtrate directly. This ensures 100% active bromide species.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[1] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • TCI Chemicals. (n.d.). Product Catalog: this compound (Product No. B2247).[2] TCI Chemicals Online.

  • Piotti, M. E., Rivera, F., Bond, R., Hawker, C. J., & Fréchet, J. M. J. (1999).[3] Synthesis and Catalytic Activity of Unimolecular Dendritic Reverse Micelles with "Internal" Functional Groups. Journal of the American Chemical Society, 121(40), 9471–9472.

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868.

Sources

basic characterization of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Synthetic Utility of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Executive Summary

This compound (CAS: 176650-93-4) represents a critical "Generation 1" (G1) dendritic wedge (dendron) in the convergent synthesis of poly(benzyl ether) dendrimers.[1] Unlike the parent Fréchet dendron, the incorporation of dimethoxy surface groups significantly alters the physicochemical profile, enhancing solubility in organic solvents and influencing the packing of subsequent supramolecular structures.

This guide provides a rigorous technical characterization of this compound, moving beyond basic data to offer a "field-guide" for its synthesis, validation, and handling in high-stakes research environments.

Structural Architecture & Reactivity Profile

To effectively utilize this compound, one must deconstruct its reactivity into two distinct zones: the Focal Point and the Periphery .

ZoneChemical MoietyFunctionReactivity/Risk
Focal Point Benzylic Bromide (

)
Attachment point for core or next generation.[1]High Reactivity: Susceptible to nucleophilic attack (

) and hydrolysis.[1] Lachrymator.
Backbone Benzyl Ether LinkagesStructural scaffold.[1]Stable: Resistant to bases/oxidizers.[1] Sensitive: Cleaved by strong acids (e.g.,

, HI) or hydrogenolysis (

).[1]
Periphery 3,5-Dimethoxy GroupsSolubility & Surface Chemistry.[1]Electron Donating: Increases electron density of the outer rings, making them more prone to electrophilic aromatic substitution (if exposed to such conditions).[1]
Visualizing the Molecular Logic

The following diagram illustrates the structural hierarchy and the synthetic logic used to assemble this dendron.

G Start Starting Materials: 3,5-Dihydroxybenzyl Alcohol + 3,5-Dimethoxybenzyl Bromide Inter Intermediate: G1-Alcohol (Stable Precursor) Start->Inter Step1 Williamson Ether Synthesis (K2CO3, 18-C-6, Acetone) Final Target: G1-Bromide (Reactive Electrophile) Inter->Final Step2 Appel Reaction (CBr4, PPh3, THF)

Figure 1: Convergent synthesis pathway. The transformation from G1-Alcohol to G1-Bromide is the critical activation step.[1]

Synthetic Protocol: The Appel Reaction

While


 is a common brominating agent, it is not recommended  for this specific compound. The generation of 

by-product can cleave the electron-rich dimethoxybenzyl ether linkages.[1]

Recommended Protocol: The Appel Reaction This method operates under neutral conditions, preserving the delicate ether backbone.

Reagents:

  • Precursor: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol (1.0 equiv)[1]

  • Carbon Tetrabromide (

    
    ): (1.25 equiv)[1]
    
  • Triphenylphosphine (

    
    ): (1.25 equiv)[1]
    
  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the G1-Alcohol and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     in anhydrous THF. Cool to 0°C.[1][2]
    
  • Addition: Dissolve

    
     in minimal THF and add dropwise to the main solution. Causality: Slow addition prevents exotherms and controls the formation of the reactive phosphonium intermediate.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (Target

    
     is typically higher than the alcohol).[1]
    
  • Workup: The reaction generates triphenylphosphine oxide (

    
    ) as a byproduct.[1][3]
    
    • Filtration: Dilute with hexane/ether to precipitate the bulk of TPPO. Filter through a celite pad.[1]

    • Purification: Flash column chromatography is mandatory.[1]

    • Stationary Phase: Silica Gel.[1]

    • Eluent: Hexane:Ethyl Acetate (Gradient, typically starting 9:1).[1] Note: The bromide is less polar than the alcohol.

Spectroscopic Characterization (The "Fingerprint")

Validating the structure requires precise NMR interpretation. The shift of the focal benzylic protons is the primary diagnostic tool.

H NMR Data (400 MHz, )
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Ar-O-

3.78 - 3.80Singlet12HConfirms presence of 4 dimethoxy groups (Periphery).[1]
Focal

-Br
4.42 - 4.45 Singlet2HCRITICAL: Distinct downfield shift from alcohol precursor (~4.60 ppm).[1]
Ether

-Ar
4.95 - 5.00Singlet4HConfirms integrity of the dendritic branches.[1]
Core Ar-H (C4) 6.40 - 6.45Triplet/M1HProton on the central ring between ethers.[1]
Surface Ar-H 6.50 - 6.60Multiplet6HProtons on the outer dimethoxy rings.[1]
Core Ar-H (C2,6) 6.60 - 6.70Doublet/S2HProtons adjacent to the bromide.[1]

Interpretation Logic:

  • Check the 4.4 ppm region: If you see a peak at 4.6 ppm, your reaction is incomplete (residual alcohol).

  • Integration Ratio: The ratio of Methoxy (12H) to Focal Bromide (2H) must be exactly 6:[1]1. Deviations suggest core degradation.[1]

C NMR Key Shifts
  • Focal Carbon (

    
    -Br):  ~33.5 ppm.[1]
    
  • Methoxy Carbons: ~55.4 ppm.

  • Ether Carbons (

    
    ):  ~70.1 ppm.[1]
    
  • Carbonyl/Quaternary: ~160.0 ppm (Aromatic C-O).[1]

Quality Control & Stability

Self-Validating Purity Check

Before using this bromide in a coupling reaction (e.g., to form a G2 dendrimer), perform the "Solubility Test" :

  • Dissolve a small amount in pure methanol.[1]

  • Observation: The pure bromide is generally less soluble in cold methanol than the starting alcohol or decomposition products. A clear solution might indicate hydrolysis (formation of alcohol).[1]

  • Note: This is a qualitative field check; NMR is the absolute standard.

Storage & Handling
  • Moisture Sensitivity: Benzyl bromides hydrolyze slowly in moist air to form HBr and the corresponding alcohol.

  • Storage: Store under Argon at -20°C.

  • Safety: This compound is a potent lachrymator (tear gas agent).[1] Always handle in a functioning fume hood.[1] Neutralize glassware with a dilute NaOH/Ethanol bath to destroy residual bromide before washing.[1]

Diagnostic Workflow

Use this logic flow to troubleshoot your synthesis or characterization.

Logic Sample Isolated Product NMR Run 1H NMR (CDCl3) Sample->NMR CheckBr Peak at 4.4 ppm? NMR->CheckBr CheckAlc Peak at 4.6 ppm? CheckBr->CheckAlc Yes Fail2 Hydrolysis/Degradation CheckBr->Fail2 No Success Pure G1-Bromide Ready for Coupling CheckAlc->Success No Fail1 Incomplete Reaction (Residual Alcohol) CheckAlc->Fail1 Yes

Figure 2: NMR diagnostic logic for validating the G1-Bromide.

References

  • Fréchet, J. M. J., & Hawker, C. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link[1]

  • Appel, R. (1975).[1][2] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.[1] Link[1]

  • Percec, V., et al. (2000).[1] Self-Assembly of Fluorinated Dendrons. Journal of the American Chemical Society, 122(12), 2972–2973. (Context on dimethoxy/fluorinated variations of benzyl ether dendrons). Link[1]

  • TCI Chemicals. (n.d.).[1] Product Specification: this compound.[1][4] TCI Chemicals Online Catalog. Link

Sources

Methodological & Application

Application Note: Convergent Synthesis Strategies Using 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocol for utilizing 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (hereafter referred to as [G2]-Br ) in the convergent synthesis of poly(benzyl ether) dendrimers.

The [G2]-Br molecule represents a critical "second-generation" dendritic wedge. Its high purity and specific reactivity allow for the precise construction of defect-free macromolecular architectures. This protocol focuses on the Williamson Ether Coupling of [G2]-Br to phenolic cores, a method chosen for its chemoselectivity and ability to drive reactions to completion through phase-transfer catalysis.

Strategic Overview: The Convergent Advantage

Unlike divergent methods (building from the core out), the convergent approach synthesizes the dendritic "wedges" (dendrons) first and couples them to a core in the final step.

Why use [G2]-Br?

  • Purification Control: By using [G2]-Br, impurities are removed at the dendron stage before coupling to the final core, preventing the statistical mixtures of "perfect" and "imperfect" dendrimers common in divergent synthesis.

  • Structural Precision: The bromide functionality at the focal point is highly reactive toward phenolic oxygens (

    
    ), ensuring high coupling efficiency.
    
Mechanistic Pathway

The reaction follows a standard


 mechanism where the phenolic core (activated by base) attacks the benzylic carbon of [G2]-Br, displacing the bromide ion.

Key Reaction Parameters:

  • Solvent: Acetone (for G1-G3) or DMF (for >G4 solubility).

  • Base: Potassium Carbonate (

    
    ) – mild enough to prevent side reactions, strong enough to deprotonate phenols.
    
  • Catalyst: 18-Crown-6 – complexes with

    
     ions, increasing the nucleophilicity of the phenoxide anion (the "naked anion" effect).
    

Experimental Protocol: Dendron Coupling

Materials & Reagents Specifications
ComponentRoleSpecificationStoichiometry
[G2]-Br Electrophile>98% Purity, Dry1.05 eq per -OH group
Core Substrate NucleophilePolyphenolic (e.g., 3,5-dihydroxybenzyl alcohol)1.0 eq
Potassium Carbonate BaseAnhydrous, Granular3.0 eq per -OH group
18-Crown-6 Phase Transfer Cat.Recrystallized (dry)0.1 - 0.2 eq
Acetone SolventHPLC Grade, Dried over

0.1 M concentration
Step-by-Step Methodology
Phase A: Activation and Setup
  • Drying: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Solvation: Dissolve the Core Substrate and 18-Crown-6 in anhydrous acetone.

  • Deprotonation: Add Potassium Carbonate (

    
    )  to the stirring solution.
    
    • Note: Allow the mixture to stir at room temperature for 15 minutes. This ensures the formation of the phenoxide surface species before the electrophile is introduced.

Phase B: The Coupling Reaction
  • Addition: Add [G2]-Br to the flask. If the dendron is solid, dissolve it in a minimal amount of acetone before addition to ensure rapid homogenization.

  • Reflux: Heat the mixture to a vigorous reflux (

    
    ).
    
    • Critical Check: Stirring must be vigorous enough to keep the solid

      
       suspended. The reaction is heterogeneous; poor mixing leads to incomplete conversion.
      
  • Monitoring: Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (typically 3:1 or 4:1).

    • Endpoint: Disappearance of the [G2]-Br spot and the Core spot; appearance of the highly non-polar product spot.

    • Duration: Typically 12–24 hours.

Phase C: Workup and Isolation
  • Filtration: Cool to room temperature. Filter off the excess

    
     and bromide salts using a fritted glass funnel or Celite pad. Wash the cake with acetone.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude oil/solid.

  • Extraction (Optional but recommended): Dissolve crude in

    
    , wash with water (
    
    
    
    ) and brine (
    
    
    ) to remove residual crown ether and salts. Dry over
    
    
    .

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis process.

G Start Start: Reagent Prep Mix Activation: Core + K2CO3 + 18-C-6 Start->Mix Dry Solvents Add Addition: Input [G2]-Br Mix->Add t = 15 min Reflux Reaction: Reflux in Acetone (18h) Add->Reflux Heat to 56°C TLC QC Check: TLC Monitoring Reflux->TLC TLC->Reflux Incomplete Workup Workup: Filter & Evaporate TLC->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Figure 1: Operational workflow for the Williamson ether coupling of [G2]-Br dendrons.

Purification & Characterization

Achieving "monodispersity" is the hallmark of dendrimer chemistry. The crude product will contain traces of excess [G2]-Br and potentially mono-substituted byproducts if the core had multiple hydroxyls.

Flash Chromatography Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Dichloromethane (DCM) gradually increasing polarity with Methanol (0%

    
     2%).
    
  • Loading: Dissolve crude in minimum DCM. Avoid acetone for loading as it broadens bands.

Validation Metrics (Self-Validating System)
TechniqueObservation GoalSuccess Criteria

NMR
Benzylic Protons (

)
Appearance of new singlet at

ppm. Integration must match theoretical stoichiometry relative to core protons.

NMR
Phenolic Protons (

)
Complete disappearance of the signal (typically broad singlet

ppm).
MALDI-TOF Molecular WeightSingle sharp peak corresponding to

. No lower mass "defect" peaks (indicating incomplete substitution).
TLC PuritySingle spot under UV (254 nm).

should be distinct from [G2]-Br.
Troubleshooting Guide

Troubleshooting Problem Issue: Incomplete Conversion Check1 Check 1: Water Content? (Water kills alkoxide) Problem->Check1 Check2 Check 2: Steric Hindrance? (Core too crowded?) Problem->Check2 Sol1 Solution: Flame dry glassware, use fresh Anhydrous Acetone Check1->Sol1 Sol2 Solution: Switch solvent to DMF, increase Temp to 70°C Check2->Sol2

Figure 2: Diagnostic logic for incomplete coupling reactions.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819–3868. [Link]

  • Wooley, K. L., Hawker, C. J., & Fréchet, J. M. J. (1994). A 'branched-monomer' approach to the rapid synthesis of heavy-atom-labeled dendrimers. Journal of the Chemical Society, Perkin Transactions 1, (23), 3343-3346. [Link]

Application Note: Convergent Synthesis of Poly(benzyl ether) Dendrimers via Williamson Ether Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (hereafter referred to as G2-Br ) in the convergent synthesis of dendritic macromolecules.

The protocol utilizes a modified Williamson ether synthesis optimized for sterically demanding electrophiles. Unlike standard alkylations, the coupling of dendritic wedges requires precise control over solvation and ion-pairing to overcome the kinetic barrier imposed by the bulky benzyloxy substituents. This guide provides a self-validating workflow using Potassium Carbonate (


) and 18-Crown-6, ensuring high yields (>90%) and minimizing C-alkylation side products.

Strategic Reaction Design

The Chemistry of G2-Br

The G2-Br molecule is a second-generation Fréchet-type dendron. It features a reactive benzyl bromide focal point and a periphery decorated with dimethoxy groups.

  • Electrophile: The benzylic carbon attached to the bromide.

  • Nucleophile: Typically a phenolic hydroxyl group (e.g., 3,5-dihydroxybenzyl alcohol) or a functionalized core.

  • Mechanism:

    
     Nucleophilic Substitution.
    
Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Solvent System Acetone (Anhydrous)Acetone is polar aprotic, dissolving the organic dendron while allowing

to function as a heterogeneous base. It is easily removed post-reaction.
Base Selection

(excess)
Preferred over NaH for this system. It is mild enough to prevent side reactions but strong enough to deprotonate phenols (

).
Catalyst 18-Crown-6 (2-5 mol%)Crucial: Complexes with

ions, generating "naked" phenoxide anions with significantly enhanced nucleophilicity.
Stoichiometry 1.05 - 1.10 eq per -OHSlight excess of G2-Br drives the reaction to completion, essential when purification of mono-substituted byproducts is difficult.
Atmosphere Argon / NitrogenWhile less sensitive than Grignards, the phenoxide intermediate is oxidation-prone; moisture deactivates the bromide.

Experimental Protocol

Materials Preparation
  • G2-Br: this compound.

  • Core Substrate: Example: 3,5-dihydroxybenzyl alcohol (Targeting a G3-Alcohol).

  • Solvent: Acetone, dried over

    
     or molecular sieves, distilled.
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground.
    
  • Catalyst: 18-Crown-6.

Step-by-Step Methodology
Phase A: Activation
  • Setup: Equip a two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Charging: Add the phenolic core substrate (1.0 equiv) and anhydrous

    
     (2.5 equiv per hydroxyl group) to the flask.
    
  • Solvation: Add anhydrous acetone (0.1 M concentration relative to the core).

  • Catalysis: Add 18-Crown-6 (0.05 equiv).

  • Pre-stir: Stir at room temperature for 15 minutes to allow partial deprotonation and surface activation of the carbonate.

Phase B: Coupling (The Williamson Ether Synthesis)
  • Addition: Add G2-Br (1.05 equiv per hydroxyl group) to the flask.

    • Note: If G2-Br is a solid, dissolve it in a minimal amount of acetone before addition to ensure rapid dispersion.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 60°C oil bath temperature).

  • Agitation: Maintain high-speed stirring (turbulent flow). The reaction is heterogeneous; efficient mixing is vital for surface contact with

    
    .
    
  • Duration: Reflux for 24–48 hours.

    • Checkpoint: The reaction mixture should turn from a clear suspension to a milky white suspension as KBr precipitates.

Phase C: Monitoring & Validation
  • TLC System: Hexanes:Ethyl Acetate (typically 3:1 or 2:1).

  • Visualization: UV light (254 nm) and Iodine stain.

  • End-point Criteria: Disappearance of the phenolic core spot and the G2-Br spot (if stoichiometry is precise), appearance of a highly non-polar product spot (The Dendrimer).

Phase D: Workup & Purification
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
     and KBr) using a fritted glass funnel or Celite pad. Wash the cake with acetone.
    
  • Concentration: Evaporate the filtrate to dryness under reduced pressure (Rotavap).

  • Extraction: Redissolve the residue in Dichloromethane (

    
    ). Wash with water (
    
    
    
    ) and Brine (
    
    
    ) to remove residual salts and 18-crown-6.
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: Start with 100% Hexanes

      
       Gradual increase to 20-30% EtOAc.
      
    • Elution Order: Excess G2-Br elutes first, followed by the product.

Visualizing the Workflow

Reaction Logic & Pathway

The following diagram illustrates the convergent synthesis logic and the specific reaction pathway for this protocol.

G cluster_inputs Reagents cluster_process Process G2Br G2-Br (Electrophile) TS Transition State (SN2) G2Br->TS Electrophile Core Phenolic Core (Nucleophile) Inter Phenoxide Intermediate Core->Inter Deprotonation Base K2CO3 / 18-C-6 Base->Inter Inter->TS Attack Product Poly(benzyl ether) Dendrimer TS->Product Ether Bond Formation Byproduct KBr + CO2 TS->Byproduct

Figure 1: Mechanistic pathway of the Williamson ether synthesis utilizing G2-Br and a phenolic core.

Experimental Workflow

Workflow Start Start: Dry Solvents & Glassware Mix Mix Core + K2CO3 + 18-C-6 in Acetone (15 min stir) Start->Mix Add Add G2-Br (1.05 eq/OH) Mix->Add Reflux Reflux (60°C) for 24-48h Argon Atmosphere Add->Reflux Check TLC Check: Is Core Consumed? Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Inorganic Salts (Remove KBr/K2CO3) Check->Filter Yes Extract DCM / Water Extraction Filter->Extract Purify Silica Gel Chromatography Extract->Purify Final Final Product: G3 Dendrimer Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the dendrimer.

Analytical Validation (Self-Validating System)

To confirm the success of the reaction, use


H NMR Spectroscopy . The shift of the benzylic protons is the primary indicator of conversion.
Proton EnvironmentReactant (G2-Br) Shift (ppm)Product (Ether) Shift (ppm)Diagnostic Action

~4.45 ppm (Singlet)Absent If this peak remains, purification is incomplete.

N/A~4.95 - 5.05 ppm (Singlet)Appearance confirms ether linkage formation.

~3.80 ppm~3.80 ppmIntegration reference (Internal Standard).

Interpretation: In a successful coupling, the singlet at 4.45 ppm (Bromide) must disappear completely, replaced by a new singlet downfield at approx. 5.0 ppm. If the 4.45 ppm peak persists after workup, the product is contaminated with unreacted G2-Br.

Troubleshooting Guide

Issue 1: Incomplete Conversion after 48 hours.

  • Cause: Trace moisture in acetone deactivating the phenoxide.

  • Solution: Add fresh, dry acetone and a small amount (0.1 eq) of additional 18-crown-6. Ensure reflux is vigorous.

Issue 2: Product streaking on TLC.

  • Cause: Residual phenolic groups (mono-substituted product) interacting with silica.

  • Solution: Add 1% Acetic Acid to the TLC eluent to sharpen spots. If confirmed, re-subject the material to reaction conditions.

Issue 3: Gelation or Precipitation during reaction.

  • Cause: High concentration leading to polymer entanglement or poor solubility of the dendrimer.

  • Solution: Dilute the reaction mixture with more acetone or switch solvent to DMF (requires higher temp and aqueous workup).

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819-3868.

  • Vögtle, F., Richardt, G., & Werner, N. (2009).Dendrimer Chemistry: Concepts, Syntheses, Properties, Applications. Wiley-VCH. (Standard reference for Williamson Ether protocols in dendrimers).

Application Note: Coupling Strategies for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (often referred to as the G2-Bromide in Fréchet-type dendrimer synthesis).[1] This molecule serves as a critical "dendritic wedge" for constructing high-generation poly(benzyl ether) dendrimers or for introducing solubilizing, non-immunogenic shielding to small molecule drugs.[1]


) & Dendritic Functionalization[1]

Introduction & Strategic Utility

This compound is a second-generation (G2) dendron.[1] Its structure consists of a benzyl bromide focal point substituted with two first-generation (G1) dimethoxybenzyl ether wings.[1]

Key Applications in Drug Development:

  • Solubility Enhancement: The peripheral methoxy groups disrupt crystal packing and increase solubility in organic solvents, facilitating the processing of otherwise insoluble pharmacophores.

  • Encapsulation: When coupled to a core, these dendrons create internal voids capable of non-covalent drug encapsulation.

  • Shielding: The steric bulk of the G2 wedge protects sensitive core functionalities from enzymatic degradation.

Reaction Mechanism & Design Logic

The primary coupling mechanism is the Williamson Ether Synthesis , an


 reaction between the benzylic bromide (electrophile) and a phenolic or hydroxyl-bearing core (nucleophile).
Critical Reaction Parameters
ParameterRecommendationScientific Rationale
Solvent Acetone (Standard) or DMF (Difficult substrates)Acetone allows for easy workup and is sufficient for G1-G3 couplings.[1] DMF is required if the core is highly polar or if high temperatures (>60°C) are needed to overcome steric hindrance.[1]
Base Potassium Carbonate (

)
A mild, heterogeneous base that minimizes side reactions (like elimination).[1]

is a more reactive alternative for sterically crowded cores due to the "Cesium Effect" (higher solubility/dissociation in organic solvents).
Catalyst 18-Crown-6 Crucial: It complexes

ions, creating "naked" phenoxide anions that are significantly more nucleophilic, accelerating the reaction rate by orders of magnitude.
Stoichiometry 1.1 - 1.5 equiv. per -OH groupA slight excess ensures complete functionalization.[1] Incomplete coupling leads to "defect dendrimers" which are notoriously difficult to purify.

Detailed Experimental Protocol

Objective: Coupling G2-Bromide to a polyphenolic core (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane).

Phase 1: Reagent Preparation (The "Dry" Step)[1]
  • Reagents: Dry

    
     in an oven at 120°C overnight. Moisture is the enemy; water competes as a nucleophile, hydrolyzing the bromide to the benzyl alcohol (G2-OH).
    
  • Solvent: Use anhydrous Acetone. If using DMF, distill over

    
     or use molecular sieves.
    
Phase 2: Reaction Setup
  • Equipment: Flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cap with a rubber septum and purge with Argon/Nitrogen.

  • Dissolution: Add the polyphenolic core (1.0 equiv.) and the G2-Bromide (1.1 equiv.[1] per hydroxyl group) to the flask.

  • Solvent Addition: Cannulate anhydrous Acetone (0.1 M concentration relative to the bromide) into the flask. Stir until dissolved.

  • Activation: Add 18-crown-6 (0.1 - 0.2 equiv. per hydroxyl group) followed by anhydrous

    
     (2.0 - 3.0 equiv.[1] per hydroxyl group).[1][2][3][4][5]
    
    • Note: The reaction mixture will become heterogeneous. Vigorous stirring is required.

Phase 3: Execution & Monitoring[6]
  • Reflux: Heat the mixture to vigorous reflux (approx. 60°C for acetone).

  • Timeline: Run for 24 to 48 hours .

  • Monitoring: Monitor by TLC (Silica gel).[1][6]

    • Mobile Phase: Hexanes:Ethyl Acetate (typically 3:1 or 4:1).[1]

    • Visualization: UV light (254 nm) and staining with

      
       or Anisaldehyde.[1]
      
    • Endpoint: Disappearance of the limiting reagent (Core) and the appearance of a highly non-polar product spot.

Phase 4: Workup & Purification
  • Filtration: Cool to room temperature. Filter off the potassium salts (

    
     and KBr byproduct) through a Celite pad. Wash the pad with fresh acetone.
    
  • Concentration: Evaporate the solvent in vacuo to yield the crude oil/solid.

  • Partition: Redissolve in

    
     and wash with water (
    
    
    
    ) and brine (
    
    
    ). Dry over
    
    
    .[7][8]
  • Chromatography: Purify via flash column chromatography on silica gel.

    • Gradient: Start with 100% Hexanes to elute excess G2-Bromide, then slowly increase Ethyl Acetate polarity to elute the product.

Visualization of Workflow

The following diagram illustrates the critical decision pathways and chemical logic for this coupling.

G2_Coupling_Protocol Start Start: Polyphenolic Core + G2-Bromide Solvent_Choice Solvent Selection Start->Solvent_Choice Acetone_Path Standard: Anhydrous Acetone (Temp < 60°C) Solvent_Choice->Acetone_Path Standard DMF_Path Difficult/Crowded: Anhydrous DMF (Temp > 80°C) Solvent_Choice->DMF_Path Low Solubility Activation Activation Phase: Add K2CO3 + 18-Crown-6 (Inert Atmosphere) Acetone_Path->Activation DMF_Path->Activation Reflux Reflux 24-48h Monitor TLC Activation->Reflux Check_TLC Is Core Consumed? Reflux->Check_TLC Workup Workup: Filter Salts -> Evaporate -> DCM/Water Wash Check_TLC->Workup Yes Troubleshoot Troubleshoot: Add Cs2CO3 or KI (Finkelstein) Check_TLC->Troubleshoot No (Stalled) Purification Purification: Flash Chromatography (Hexanes -> EtOAc) Workup->Purification Troubleshoot->Reflux Retry

Caption: Decision tree for the Williamson ether coupling of G2-Bromide, highlighting solvent selection and troubleshooting loops.

Characterization & Validation

A successful coupling must be validated using the following markers:

MethodDiagnostic SignalInterpretation

NMR

4.9 - 5.1 ppm (Singlets)
Look for the benzylic methylene protons (

).[1] The shift of the

attached to the bromide (

4.4 ppm) will shift downfield (

5.0 ppm) upon ether formation.

NMR

70 - 75 ppm
Corresponding benzylic carbon signals.[1]
MALDI-TOF Molecular Ion

Essential. NMR often cannot distinguish between fully substituted dendrimers and those with one missing arm (defect structures).[1] Mass spectrometry confirms the absence of lower-mass defect species.

Troubleshooting Guide

  • Problem: Incomplete conversion (spots for starting material persist).

    • Solution: Add a catalytic amount of Potassium Iodide (KI) or TBAI .[1] This performs an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide.

  • Problem: Product streaks on the column.

    • Solution: The product may be slightly acidic or interacting with silica. Add 1% Triethylamine to the eluent.

  • Problem: Hydrolysis product (Benzyl Alcohol) observed.

    • Solution: The solvent was not dry enough. Repeat with freshly distilled solvent and flame-dried glassware.[1]

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[9] Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society. Link[1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[6][10][11][12]Link

  • Organic Chemistry Portal. (2025). Ether Synthesis by Etherification.Link

  • BenchChem. (2025).[1][7] Application Notes: Benzyl Bromide Derivatives in Pharmaceutical Synthesis.[7]Link[1][7]

Sources

Application Notes & Protocols: Protecting Group Strategies for the Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide, a key intermediate in dendrimer synthesis and various applications in medicinal chemistry. The strategy focuses on the judicious selection and application of the 3,5-dimethoxybenzyl (DMB) group for the protection of phenolic hydroxyls, followed by the efficient conversion of a benzylic alcohol to the target benzyl bromide. This document outlines the chemical rationale, step-by-step experimental procedures, characterization data, and deprotection strategies, designed for researchers in organic synthesis and drug development.

Introduction & Strategic Overview

Polyfunctional aromatic compounds are fundamental building blocks in materials science and medicinal chemistry. The synthesis of precisely substituted aromatic cores often necessitates a robust protecting group strategy to mask reactive functional groups while others are manipulated. The target molecule, this compound, presents a classic synthetic challenge: the selective protection of two phenolic hydroxyls on a benzyl alcohol scaffold, followed by the specific conversion of the benzylic alcohol to a reactive bromide.

The chosen protecting group, 3,5-dimethoxybenzyl (DMB), offers several advantages:

  • Stability: It is stable to a wide range of reaction conditions, including those used for the subsequent bromination of the benzylic alcohol.

  • Ease of Introduction: It can be readily introduced via a standard Williamson ether synthesis.[1][2]

  • Orthogonal Deprotection: The DMB ether is particularly susceptible to cleavage under mild oxidative conditions (e.g., using DDQ), which are orthogonal to many other common protecting groups, allowing for selective deprotection.[3]

The overall synthetic strategy is a two-step process starting from 3,5-dihydroxybenzyl alcohol.

Retrosynthetic Analysis & Workflow

The synthesis is approached via a straightforward two-step sequence. The primary challenge lies in ensuring complete protection of the phenolic hydroxyls before attempting the bromination of the benzylic alcohol to prevent unwanted side reactions.

G Target This compound Intermediate 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol Target->Intermediate Bromination (PBr3) Starting_Material 3,5-Dihydroxybenzyl Alcohol Intermediate->Starting_Material Protection (Williamson Ether Synthesis) Protecting_Agent 3,5-Dimethoxybenzyl Bromide

Figure 1: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents such as phosphorus tribromide and strong bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

This step employs the Williamson ether synthesis to protect the two phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol.[2] Sodium hydride is used as a strong base to deprotonate the phenols, forming highly nucleophilic phenoxides which then displace the bromide from 3,5-dimethoxybenzyl bromide.

Materials:

  • 3,5-Dihydroxybenzyl alcohol

  • 3,5-Dimethoxybenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dihydroxybenzyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of 3,5-dimethoxybenzyl bromide (2.2 eq) in anhydrous DMF dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure bis-protected alcohol.

Protocol 2: Synthesis of this compound

This protocol converts the benzylic alcohol of the intermediate into the target benzyl bromide using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism.[4][5][6] It is critical to use an anhydrous solvent to prevent quenching of the PBr₃.[4][7]

Materials:

  • 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol (from Protocol 1)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the bis-protected alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise. The reaction is typically rapid.[8]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto ice water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash cautiously with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude this compound is often used without further purification. If necessary, it can be purified by rapid filtration through a short plug of silica gel. Note: Benzyl bromides can be lachrymators and are often unstable on silica gel for extended periods.

Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic methods.

Analysis Expected Results
¹H NMR δ (ppm): ~7.0-6.4 (m, Ar-H), ~5.0 (s, 4H, Ar-O-CH₂-Ar), ~4.4 (s, 2H, Ar-CH₂-Br), ~3.8 (s, 12H, -OCH₃). The singlet at ~4.4 ppm is characteristic of the benzylic bromide protons.[9][10]
¹³C NMR δ (ppm): ~161 (Ar-C-O), ~160 (Ar-C-O), ~140 (Ar-C), ~106 (Ar-CH), ~100 (Ar-CH), ~99 (Ar-CH), ~70 (Ar-O-CH₂-Ar), ~55 (-OCH₃), ~33 (Ar-CH₂-Br).
MS (ESI+) Calculated m/z for C₂₇H₃₁BrO₆ [M+Na]⁺. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern.

Strategy for Deprotection

While the target of this protocol is the protected bromide, a complete strategy must consider the eventual removal of the protecting groups. The 3,5-dimethoxybenzyl (DMB) ether is advantageous due to its selective lability under oxidative conditions, which leaves many other protecting groups intact.

The most common reagent for DMB deprotection is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3] The reaction proceeds via a charge-transfer complex, leading to the release of the free phenol and 3,5-dimethoxybenzaldehyde as a byproduct.[3] This method is generally mild and highly selective over standard benzyl (Bn) ethers.[3][11]

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing this compound. The strategy hinges on the selection of the 3,5-dimethoxybenzyl group, which offers robust protection during the critical bromination step and allows for selective removal under mild oxidative conditions. The provided protocols are optimized for high yield and purity, furnishing a valuable chemical intermediate for advanced applications in research and development.

References

  • Google Patents. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
  • Google Patents. CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol.
  • OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

  • Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]

  • ACS Publications. A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Data. Alcohol to Bromide - Common Conditions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • YouTube. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). [Link]

  • PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

  • T3DB. Benzyl bromide (T3D1776). [Link]

  • Master Organic Chemistry. PBr3 and SOCl2. [Link]

  • Semantic Scholar. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]

  • PubChemLite. 3,5-bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide. [Link]

  • Google Patents. CN103819305A - Production process for synthesizing benzyl bromide.
  • ACS Publications. Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • University of Southampton ePrints. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]

  • JURNAL KIMIA VALENSI. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]

Sources

functionalization of dendrons with 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Dendrons with 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Abstract

This technical guide details the protocol for utilizing This compound (henceforth referred to as G2-Br ) as a high-purity electrophilic wedge in the convergent synthesis of Fréchet-type dendrimers.[1] Unlike standard benzyl ether dendrons, the inclusion of peripheral dimethoxy groups significantly enhances solubility in organic media, facilitating the synthesis of higher-generation structures without precipitation issues. This document outlines the mechanistic rationale, precise coupling protocols via Williamson Ether Synthesis, and critical purification steps required for pharmaceutical-grade homogeneity.

Chemical Context & Mechanistic Insight

The Reagent: G2-Br Wedge

The molecule is a Second-Generation (G2) poly(benzyl ether) dendron activated at the focal point with a bromomethyl group.[1]

  • Peripheral Surface: The 3,5-dimethoxy substitution pattern provides a "solvophilic" shell, preventing π-π stacking aggregation common in unsubstituted benzyl ether dendrimers.

  • Focal Point: The benzylic bromide is highly reactive toward nucleophilic attack (SN2) but susceptible to hydrolysis if moisture is present.

The Reaction: Williamson Ether Synthesis

The functionalization of a polyphenolic core or a lower-generation dendritic alcohol with G2-Br proceeds via a Williamson Ether Synthesis.

  • Mechanism: SN2 Nucleophilic Substitution.[2][3][4]

  • Role of Base: Potassium Carbonate (K₂CO₃) deprotonates the phenolic hydroxyl groups of the core, generating a phenoxide anion (strong nucleophile).

  • Role of Catalyst: 18-Crown-6 complexes with potassium ions (K⁺), increasing the "nakedness" and reactivity of the phenoxide anion in organic solvents.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
G2-Br Wedge >98% Purity, DryElectrophile
Core Substrate Polyphenolic (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane)Nucleophile
Solvent Acetone (HPLC Grade, Dried over 4Å sieves)Reaction Medium
Base Potassium Carbonate (K₂CO₃), AnhydrousDeprotonating Agent
Catalyst 18-Crown-6Phase Transfer Catalyst
Quenching 1M HClNeutralization
Step-by-Step Coupling Procedure

Note: The following protocol describes the coupling of G2-Br to a trifunctional phenolic core to generate a G2-Dendrimer.

Step 1: Preparation of the Nucleophile (Activation)

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon flow.

  • Add the Polyphenolic Core (1.0 equiv) and Anhydrous K₂CO₃ (1.5 equiv per -OH group) to the flask.

  • Add 18-Crown-6 (0.1 equiv per -OH group).[1]

  • Add Dry Acetone (concentration ~0.05 M relative to the core).

  • Stir at room temperature for 30 minutes to ensure deprotonation and formation of the phenoxide salt. Visual Cue: The solution may turn slightly yellow/orange depending on the core.

Step 2: Addition of the Electrophile (G2-Br)

  • Dissolve G2-Br (1.1 equiv per -OH group of the core) in a minimal amount of dry acetone.[1]

  • Add the G2-Br solution dropwise to the reaction flask over 10 minutes.

    • Rationale: Slow addition prevents local high concentrations that could lead to side reactions, although SN2 is dominant.

  • Heat the mixture to reflux (approx. 60°C) under Argon.

Step 3: Reaction Monitoring

  • Monitor via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).[1]

    • Target: Disappearance of the G2-Br spot and the Core spot; appearance of a highly non-polar product spot (Dendrimer).

    • Timeframe: Typically 12–48 hours depending on steric hindrance.[1]

    • Tip: If the reaction stalls (incomplete substitution), add an additional 0.2 equiv of G2-Br and fresh catalyst.

Step 4: Workup & Purification [1]

  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (excess K₂CO₃ and KBr byproduct) using a sintered glass funnel. Wash the solid cake with acetone.

  • Evaporate the solvent under reduced pressure (Rotovap) to yield the crude oil/solid.

  • Extraction: Dissolve crude in Dichloromethane (DCM) and wash with water (3x) and Brine (1x) to remove residual salts and 18-crown-6.[1] Dry organic layer over MgSO₄.

  • Column Chromatography: Purify on Silica Gel.

    • Gradient: Start with 100% Hexane -> increase polarity to 4:1 Hexane/EtOAc.[1]

    • Note: The fully functionalized dendrimer will elute first due to the "shielding" of the polar core by the non-polar benzyl ether branches.

Visualization of Workflow

The following diagram illustrates the convergent synthesis pathway and the decision logic for troubleshooting.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Outcome Core Phenolic Core (Nucleophile) Activation Deprotonation (30 min, RT) Core->Activation G2Br G2-Br Wedge (Electrophile) Coupling Reflux in Acetone (24-48h, 60°C) G2Br->Coupling Base K2CO3 / 18-C-6 Base->Activation Activation->Coupling Success Full Substitution (Dendrimer) Coupling->Success Complete Reaction Incomplete Partial Substitution (Defect Dendrimer) Coupling->Incomplete Steric Hindrance Incomplete->Coupling Add more G2-Br + Time

Figure 1: Logic flow for the convergent synthesis of Fréchet-type dendrimers using G2-Br.

Characterization & Quality Control

To validate the successful functionalization, the following analytical signatures must be confirmed:

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

4.9–5.1 ppm (Singlets)
Benzylic CH₂ protons. Distinct shifts occur for the peripheral (G1) vs. internal (G2) vs. core-attached benzylic groups.[1]
¹H NMR (CDCl₃)

3.7–3.8 ppm (Singlet)
Methoxy protons (-OCH₃). Integration must match the theoretical ratio relative to the core protons.[1]
MALDI-TOF MS Single Peak [M+Na]⁺Molecular Weight. Absence of "n-1" peaks confirms complete functionalization of all core hydroxyls.[1]
GPC PDI < 1.05Polydispersity. Low PDI indicates a monodisperse dendrimer (no oligomerization).[1]

Applications in Drug Development

The 3,5-dimethoxybenzyloxy surface chemistry is specifically advantageous for:

  • Encapsulation of Hydrophobic APIs: The electron-rich, aromatic interior of the dendrimer creates a "micro-environment" capable of solubilizing hydrophobic drugs (e.g., Doxorubicin, Methotrexate) via non-covalent

    
    -
    
    
    
    interactions.
  • pH-Sensitive Release: Poly(benzyl ether) linkages are generally stable, but the benzylic positions can be engineered for acid-lability (using specific linkers) or oxidative degradation, allowing for triggered release in tumor microenvironments.[1]

  • Surface Functionalization: While the methoxy groups are chemically inert, they provide excellent solubility. For active targeting, a "heterofunctional" core can be used, leaving one arm available for conjugation to antibodies or peptides.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[5] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link[1]

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819–3868.[1] Link[1]

  • Wooley, K. L., Hawker, C. J., & Fréchet, J. M. J. (1994). Unsymmetrical dendrimers: synthesis and characterization of a new class of hyperbranched macromolecules. Journal of the Chemical Society, Perkin Transactions 1, (23), 351–352. Link

  • Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification.[1] Macromolecules, 23(1), 65–70.[1] (Reference for standard coupling conditions often adapted for ethers).[1][6] Link[1]

Sources

step-by-step synthesis of G1 dendrimer from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Convergent Synthesis of Fréchet-Type Poly(benzyl ether) Dendrimers

Executive Summary & Nomenclature

This guide details the synthesis of a poly(benzyl ether) dendrimer via the convergent approach , utilizing 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide as the dendritic wedge (dendron).[1]

Critical Nomenclature Clarification: In standard Fréchet nomenclature (Hawker & Fréchet, JACS 1990), the starting material provided is a Generation 2 (G2) Dendron .[1]

  • G1 Dendron: Formed from 3,5-dihydroxybenzyl alcohol alkylated with methyl groups (or simple benzyl groups).[1]

  • G2 Dendron (Your Starting Material): Formed from 3,5-dihydroxybenzyl alcohol alkylated with two G1 benzyl bromide units.[1]

Therefore, coupling this specific bromide to a polyfunctional core yields a Generation 2 Dendrimer . If your internal nomenclature refers to this as "G1" (counting the core coupling as the first generation step), this protocol remains valid, but we will refer to the final product as a [G-2] Dendrimer to align with IUPAC and literature standards.

Reaction Scheme & Logic

The synthesis relies on a Williamson Ether Synthesis .[2][3] The benzylic bromide (electrophile) reacts with the phenolic hydroxyl groups of a core molecule (nucleophile) under basic conditions.

Core Selection: To form a globular dendrimer, a trifunctional core is recommended.[4] We will use 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) due to its tetrahedral geometry, which reduces steric crowding compared to planar cores like phloroglucinol.[1]

Key Mechanistic Drivers:

  • Solvation: The use of 18-Crown-6 is critical. Potassium carbonate (

    
    ) is poorly soluble in acetone.[1] The crown ether complexes 
    
    
    
    , solubilizing the carbonate and creating a "naked," highly reactive phenoxide anion.
  • Stoichiometry: A slight excess of the dendron (bromide) is required to drive the reaction to completion and prevent the formation of partially substituted defects (e.g., mono- or di-substituted cores).

Visual Workflow (DOT Diagram)

G Bromide 3,5-Bis(3,5-dimethoxybenzyloxy) benzyl Bromide (Electrophile / Dendron) Conditions K2CO3, 18-Crown-6 Acetone, Reflux, 48h Bromide->Conditions 3.3 eq Core 1,1,1-tris(4-hydroxyphenyl)ethane (Nucleophile / Core) Core->Conditions 1.0 eq Intermediate Transition State (SN2 Attack) Conditions->Intermediate Activation Product Final Dendrimer (Poly(benzyl ether) Core) Intermediate->Product -KBr

Caption: Convergent synthesis pathway coupling the benzylic bromide dendron to a polyphenolic core via activated SN2 substitution.

Materials & Equipment

ComponentRoleSpecifications
This compound DendronPurity >97%; Dry thoroughly before use.[1]
1,1,1-Tris(4-hydroxyphenyl)ethane CoreRecrystallized from methanol/water if impure.[1]
Potassium Carbonate (

)
BaseAnhydrous; Must be freshly ground and dried.[1]
18-Crown-6 Catalyst99%; Toxic – handle with care.[1]
Acetone SolventHPLC Grade; Dried over molecular sieves (3Å).[1]
Silica Gel Stationary Phase60 Å, 230-400 mesh (for flash chromatography).[1]

Detailed Synthesis Protocol

Step 1: Reaction Setup
  • Drying: Oven-dry a 250 mL two-neck round-bottom flask (RBF), a magnetic stir bar, and a reflux condenser at 110°C for at least 2 hours. Cool under a stream of dry nitrogen or argon.

  • Charging: Under a positive pressure of nitrogen, add:

    • Core: 1,1,1-Tris(4-hydroxyphenyl)ethane (306 mg, 1.0 mmol).[1]

    • Dendron: this compound (1.75 g, 3.3 mmol).[1] (Note: This is a 10% molar excess per hydroxyl group).[1]

    • Catalyst: 18-Crown-6 (80 mg, 0.3 mmol).[1] (Note: ~10 mol% relative to the core).

    • Base: Anhydrous

      
       (1.38 g, 10.0 mmol).[1] (Note: Excess base ensures full deprotonation).[1]
      
  • Solvation: Add anhydrous Acetone (40 mL) via syringe.

  • Activation: Vigorously stir the heterogeneous mixture. The solution may appear cloudy due to the suspended carbonate.

Step 2: Reaction
  • Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature).

  • Maintain reflux with vigorous stirring for 48 hours .

    • Why? Steric hindrance at the core increases as the first and second arms attach. The third substitution is the rate-limiting step and requires extended time.

  • Monitoring: Monitor by TLC (Silica; 3:2 Hexanes/Ethyl Acetate). Look for the disappearance of the starting bromide (

    
    ) and the appearance of the highly non-polar dendrimer spot (
    
    
    
    ) and the disappearance of lower-running mono/di-substituted intermediates.
Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a Celite pad or a fritted glass funnel to remove the inorganic salts (

    
     and excess 
    
    
    
    ). Wash the filter cake with fresh acetone (2 x 20 mL).
  • Evaporation: Concentrate the combined filtrate to dryness under reduced pressure (rotary evaporator) to yield the crude residue.

  • Extraction: Redissolve the residue in Dichloromethane (

    
    , 50 mL) and transfer to a separatory funnel.
    
    • Wash with Water (2 x 50 mL) to remove residual 18-crown-6 and salts.[1]

    • Wash with Brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Filter and concentrate to yield the crude oil/foam.

Step 4: Purification (Flash Chromatography)
  • Prepare a silica gel column.

  • Eluent: Start with Hexanes/Ethyl Acetate (4:1) to elute the excess bromide dendron (which moves fastest).[1]

  • Gradually increase polarity to 3:2 Hexanes/Ethyl Acetate to elute the product.

  • Collect fractions. The pure dendrimer typically elutes after the excess bromide but before any partially substituted byproducts.

  • Evaporate solvents to yield the product as a colorless, glassy solid.

Characterization & Validation

To ensure scientific integrity, the following data must be acquired:

TechniqueDiagnostic SignalExpected Observation

NMR
(500 MHz,

)
Core Phenolic -OHDisappearance. The singlet at

ppm (if using DMSO) or broad peak in

must be completely absent.[1]
Benzylic Protons (

)
Appearance. New singlet at

ppm linking the wedge to the core.[1]
Integration RatioRatio of Dimethoxy protons (

) to Core Methyl protons (

) should match theoretical values (approx 36:3).[1]
MALDI-TOF MS Molecular IonLook for

or

.[1] Calculate exact mass based on formula

.[1]
GPC/SEC Polydispersity (PDI)PDI should be

, indicating a monodisperse, defect-free dendrimer.[1]

Troubleshooting

  • Problem: Incomplete substitution (presence of di-substituted core).

    • Cause: Wet solvent or insufficient reaction time.

    • Fix: Add 0.5 eq more bromide and reflux for an additional 24h. Ensure acetone is freshly distilled from

      
       or dried over sieves.
      
  • Problem: Product streaking on column.

    • Cause: Acidic silica sites interacting with polyether backbone.

    • Fix: Add 1% Triethylamine to the eluent during chromatography.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • Wooley, K. L., Hawker, C. J., & Fréchet, J. M. J. (1991). Polymers with controlled molecular architecture: Control of surface functionality in the synthesis of dendritic hyperbranched macromolecules using the convergent approach.[5] Journal of the Chemical Society, Perkin Transactions 1, 1059–1076.

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819–3868.[1]

Sources

purification techniques for products of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide reactions.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the purification of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide , a second-generation (G2) Fréchet-type dendritic wedge.[1][2] This compound acts as a critical electrophilic synthon in the convergent synthesis of poly(benzyl ether) dendrimers.[1][2]

Application Note: Purification of G2-Bromide Dendritic Synthons

Introduction & Chemical Profile

The target molecule, This compound (hereafter G2-Br ), is a reactive benzylic bromide used to functionalize cores or build higher-generation dendrimers.[1][2] Its purity is paramount because any hydrolysis product (benzyl alcohol) or unreacted starting material acts as a chain terminator in subsequent convergent growth steps.[1][2]

Physicochemical Properties
PropertyDescriptionImpact on Purification
Molecular Formula C₂₅H₂₇BrO₆Mid-range molecular weight (~503.4 g/mol ).[1][2]
Solubility Soluble in DCM, THF, Acetone, EtOAc.[2] Insoluble in Hexanes, Water.[1][2]Allows for standard normal-phase chromatography and precipitation.[1][2]
Reactivity High (Benzylic Bromide).[1][2]Lachrymator. Susceptible to hydrolysis on acidic silica or in moist air.[1][2]
Polarity Moderate.[1][2]Elutes easily on silica but requires separation from highly polar byproducts (e.g., Ph₃P=O).[1][2]

Reaction Context & Impurity Profiling

To design an effective purification strategy, one must understand the genesis of the crude mixture.[2] G2-Br is typically synthesized from its corresponding alcohol (G2-OH ) via the Appel reaction (CBr₄/PPh₃) or PBr₃.[1][2]

Common Impurities:

  • Triphenylphosphine Oxide (Ph₃P=O): A stoichiometric byproduct of the Appel reaction.[1][2] Highly polar and difficult to remove by crystallization alone.[1][2]

  • Unreacted G2-OH: Starting material. Has an R_f value very similar to G2-Br, making chromatographic separation challenging.[1][2]

  • Hydrolysis Product: Reversion to G2-OH due to moisture exposure.

  • Inorganic Salts: If PBr₃/Pyridine was used.

Workflow Visualization

The following diagram outlines the decision logic for processing the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (G2-Br + Impurities) TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC Decision Is Ph3P=O Present? TLC->Decision MethodA Method A: Precipitation (Remove bulk Ph3P=O) Decision->MethodA Yes (Appel Rxn) MethodB Method B: Flash Chromatography (Silica Gel) Decision->MethodB No (PBr3 Rxn) MethodA->MethodB Filtrate MethodC Method C: Recrystallization (Final Polish) MethodB->MethodC If >98% purity needed Product Pure G2-Br (White Crystalline Solid) MethodB->Product Standard Purity MethodC->Product

Figure 1: Purification decision tree based on synthesis method and impurity profile.

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (The Gold Standard)

This is the most reliable method for separating the bromide from the alcohol precursor and phosphine oxides.[2]

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2] Note: Neutralize with 1% Et₃N if the bromide is found to degrade, though G2-Br is usually stable.[1]

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1][2][3]

  • Loading Solvent: Dichloromethane (DCM).[1][2]

Procedure:

  • TLC Optimization: Spot the crude mixture on a TLC plate. Elute with Hex:EtOAc (3:1) .[1][2]

    • Target R_f: G2-Br should be ~0.5–0.6.[1][2]

    • Impurities: G2-OH will be ~0.3–0.[1][2]4. Ph₃P=O will remain at the baseline.[1][2]

  • Column Packing: Slurry pack the column using Hexanes.[1][2]

  • Loading: Dissolve the crude residue in a minimum amount of DCM. Load carefully onto the sand bed.[1][2]

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Flush non-polar impurities).

    • 5–20 min: 90:10 Hex:EtOAc (Elute G2-Br).

    • 20–30 min: 70:30 Hex:EtOAc (Elute unreacted G2-OH, if recovery is needed).

  • Collection: Collect fractions. The product (G2-Br) is UV active (254 nm) and stains strongly with KMnO₄ or Anisaldehyde.[1][2]

  • Concentration: Evaporate solvents in vacuo at <40°C. High heat can degrade the bromide.[1][2]

Data Summary for Chromatography:

Fraction Solvent Ratio Component Eluted R_f (approx)
F1 100:0 Hex Non-polar impurities 0.9
F2 85:15 Hex:EtOAc G2-Br (Product) 0.55
F3 70:30 Hex:EtOAc G2-OH (Starting Material) 0.35

| F4 | 0:100 EtOAc | Ph₃P=O | 0.05 |[1][2]

Protocol B: Precipitation (Removal of Ph₃P=O)

If the Appel reaction (CBr₄/PPh₃) was used, the crude mixture contains stoichiometric amounts of Triphenylphosphine oxide.[2] Chromatography can be overloaded by this byproduct.[1][2]

Procedure:

  • Dissolve the crude reaction residue in a minimum amount of Dichloromethane (DCM) .[1][2]

  • Slowly add the solution dropwise into a vigorously stirred beaker of cold Hexanes or Diethyl Ether (Ratio 1:10 DCM:Ether).

  • Observation: Ph₃P=O often precipitates as a white solid, while the poly(benzyl ether) dendron remains in solution (or precipitates as a sticky oil/gum depending on concentration).[1][2]

  • Filtration: Filter off the solid Ph₃P=O.[1][2]

  • Evaporation: Concentrate the filtrate.

  • Proceed to Protocol A (Chromatography) for final polishing.[1][2]

Protocol C: Recrystallization (Scalable Polish)

For large-scale batches (>5g), chromatography becomes expensive.[1][2] Recrystallization is viable for G2-Br due to the crystallinity provided by the aromatic rings.[1][2]

Solvent System: Acetone / Methanol or Ethyl Acetate / Hexanes .[1][2]

Procedure:

  • Dissolve the semi-pure solid in boiling Ethyl Acetate (minimum volume).

  • Slowly add hot Hexanes until persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Harvest: Filter the white crystals. Wash with cold Hexanes.[1][2]

  • Drying: Dry under high vacuum (0.1 mmHg) for 24 hours to remove trapped solvent.

Quality Control & Troubleshooting

Self-Validating the Protocol
  • 1H NMR Check:

    • Diagnostic Signal: Look for the benzylic protons adjacent to the bromide (–CH₂Br).[1][2] This typically appears as a singlet around 4.4–4.5 ppm .[1][2]

    • Impurity Check: The precursor alcohol (–CH₂OH) appears around 4.6 ppm (broad singlet or doublet).[1][2] If you see a signal shift from 4.4 to 4.6, hydrolysis has occurred.[1][2]

    • Integration: Compare the integration of the –CH₂Br peak (2H) to the methoxy protons (12H, ~3.8 ppm). Ratio must be exactly 1:6.

Troubleshooting Table
IssueCauseCorrective Action
Product is Pink/Brown Decomposition / Trace BromineWash DCM solution with 10% Na₂S₂O₃ (sodium thiosulfate) to reduce free bromine.[1][2]
Streaking on Column Acidic Silica HydrolysisAdd 1% Triethylamine to the mobile phase or use neutral alumina.[1][2]
Low Yield Product retained in Ph₃P=O pptWash the Ph₃P=O filter cake thoroughly with Ether/DCM (1:1).[1][2]
Lachrymatory Effect Vapor leakageCRITICAL SAFETY: Handle all solid and liquid waste in a fume hood.[1][2] Treat glassware with alcoholic KOH before removal from hood.[1][2]

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1][2] Preparation of polymers with controlled molecular architecture.[1][2][4] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.[1][2] Link[1][2]

  • Grayson, S. M., & Fréchet, J. M. J. (2001).[1][2] Convergent Dendrons and Dendrimers: from Synthesis to Applications.[1][2] Chemical Reviews.[1][2] Link[1][2]

  • Sigma-Aldrich. (n.d.).[2] 3,5-Dimethoxybenzyl bromide Product Sheet.Link[1][2]

  • Wooley, K. L., et al. (1994).[1][2] Functional Dendrimers.[1][2][5] Journal of the Chemical Society, Perkin Transactions 1.[2] Link

Sources

Application Note: Precision Monitoring of Dendritic Growth Using 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The molecule 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (hereafter referred to as [G2]-Br ) is a critical "second-generation" dendritic wedge used in the convergent synthesis of Fréchet-type poly(benzyl ether) dendrimers.

Unlike linear polymerizations, dendritic synthesis requires 100% conversion at every step. A yield of 95% is considered a failure in this context because "missing arms" (structural defects) are statistically impossible to separate from the perfect dendrimer as generations increase. Therefore, monitoring the reaction of [G2]-Br is not just about observing product formation; it is about verifying the total consumption of the electrophile without side reactions.

The Challenge
  • Steric Bulk: As the wedge grows (G2

    
     G3), the focal point bromide becomes sterically shielded, slowing reaction kinetics.
    
  • Hydrolytic Instability: The electron-rich benzyl bromide is prone to hydrolysis, forming the corresponding benzyl alcohol ([G2]-OH), which is a "dead end" impurity that cannot couple.

  • Spectral Overlap: The product ether linkage often resonates at similar NMR frequencies to the internal ether linkages of the dendron, requiring precise integration logic.

Pre-Reaction Quality Control (QC)

Before initiating any coupling reaction, the integrity of the [G2]-Br starting material must be validated. Using degraded bromide is the primary cause of synthesis failure.

Protocol: Purity Check via H NMR

Objective: Detect hydrolysis ([G2]-OH) or dimerization.

  • Solvent: Dissolve 5 mg of [G2]-Br in 0.6 mL of

    
     (neutralized with basic alumina if stored for long periods).
    
  • Key Signals to Monitor:

    • Target (Bromide

      
      ): 
      
      
      
      ppm (Singlet, 2H).
    • Impurity (Alcohol

      
      ): 
      
      
      
      ppm (Singlet, 2H).
    • Internal Standard (Peripheral

      
      ): 
      
      
      
      ppm (Singlet, 4H).
  • Acceptance Criteria:

    • Integration ratio of (Bromide

      
      ) : (Peripheral 
      
      
      
      ) must be exactly 1 : 2 .
    • Any signal at 4.58 ppm > 2% indicates significant hydrolysis. Recrystallize (Acetone/Hexane) if failed.

Reaction Protocol: Williamson Ether Coupling

This protocol describes the coupling of [G2]-Br to a polyphenolic core (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane).[1]

Reagents & Setup
  • Electrophile: [G2]-Br (1.05 equivalents per phenolic -OH group).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (excess, 3.0 equiv).
    
  • Catalyst: 18-Crown-6 (0.1 equiv) – Crucial for solubilizing carbonate in organic phase.

  • Solvent: Acetone (HPLC grade, dried over molecular sieves). Note: THF is an alternative if solubility is an issue, but Acetone promotes faster

    
     rates.
    
Step-by-Step Procedure
  • Drying: Flame-dry a two-neck round bottom flask under Argon flow.

  • Charging: Add the polyphenolic core, [G2]-Br,

    
    , and 18-crown-6.
    
  • Solvation: Add dry acetone via syringe. Concentration should be ~0.1 M relative to the bromide.

  • Activation: Heat the mixture to a vigorous reflux (

    
    ).
    
  • Agitation: Rapid stirring is mandatory to grind the solid

    
     surface.
    

In-Situ Monitoring Strategy

We employ a "Triangulated Monitoring" approach: TLC for speed, NMR for quantification, and MALDI-TOF for defect analysis.

A. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 3:1 Hexane:Ethyl Acetate (Adjust polarity based on core).

  • Visualization:

    • UV (254 nm): Strong absorption due to aromatic rings.

    • Stain (Ceric Ammonium Molybdate - CAM): Essential. The bromide often streaks; the product spots are distinct dark blue/brown upon heating.

  • Checkpoint: The [G2]-Br spot (

    
    ) must disappear. A new spot (Product) will appear at lower 
    
    
    
    initially, then migrate higher as substitution completes (polarity decreases as phenolic -OH groups are capped).
B. Quantitative H NMR (The Gold Standard)

This is the only method to confirm >99% conversion.

Sampling Protocol:

  • Remove 0.1 mL aliquot from reaction.

  • Filter through a small cotton plug (to remove

    
    ).
    
  • Evaporate solvent under

    
     stream.
    
  • Re-dissolve in

    
    .
    

Spectral Analysis Logic:

  • Disappearance: Monitor the singlet at 4.43 ppm (

    
    -Br). This peak must vanish completely.
    
  • Appearance: A new signal will merge into the 4.90–5.00 ppm region (new Ether linkage).

  • The "Stoichiometric Trap": If the 4.43 ppm peak disappears but the product yield is low, check for a precipitate. The bromide might have crystallized out or formed an insoluble aggregate.

C. MALDI-TOF MS (Defect Analysis)

For higher generations, NMR integration error (


 5%) is too high.
  • Matrix: Dithranol or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

  • Cationization Agent: Silver Trifluoroacetate (

    
    ).
    
  • Look For:

    • Target Mass:

      
      .
      
    • Defect Mass:

      
      . This corresponds to a "missing arm" where a phenolic group remains unreacted.
      

Visual Workflows

Diagram 1: Monitoring Decision Logic

MonitoringLogic Start Sample Reaction Aliquot TLC Run TLC (Hex/EtOAc) Check UV & CAM Stain Start->TLC DecisionTLC Is Bromide Spot Visible? TLC->DecisionTLC Continue Continue Reflux (Add 18-crown-6 if slow) DecisionTLC->Continue Yes NMR Run 1H NMR (CDCl3) Focus: 4.43 ppm Region DecisionTLC->NMR No (Spot Gone) DecisionNMR Is 4.43 ppm Signal Present? NMR->DecisionNMR CheckHydrolysis Check 4.58 ppm (Hydrolysis Impurity) DecisionNMR->CheckHydrolysis Yes (Signal remains) MALDI Final Check: MALDI-TOF Look for [M - Wedge] defects DecisionNMR->MALDI No (Signal Gone) CheckHydrolysis->Continue If <5% Workup Proceed to Workup (Precipitation) MALDI->Workup No Defect Peaks

Caption: Decision tree for determining reaction endpoint using triangulated analytical data.

Diagram 2: Chemical Shift Tracking

NMRShifts Reactant Reactant: [G2]-Br Shift: 4.43 ppm (s) Status: Disappears Impurity Impurity: [G2]-OH Shift: 4.58 ppm (s) Status: Avoid Reactant->Impurity Moisture/Hydrolysis Product Product: [G2]-O-Core Shift: ~4.95 ppm (s) Status: Appears/Merges Reactant->Product Williamson Ether Synthesis

Caption: Expected NMR shift migration during the transformation of the benzylic methylene group.

Troubleshooting & Common Pitfalls

SymptomDiagnosisCorrective Action
Stalled Reaction (Bromide persists after 24h)Potassium Carbonate surface poisoning.Add fresh 18-crown-6; sonicate briefly to break up solids; add KI (Finkelstein catalyst) to convert Br

I in situ.
New Peak at 4.58 ppm Hydrolysis of [G2]-Br due to wet solvent.Fatal error. You cannot reverse this. Restart with freshly dried acetone and flame-dried glassware.
Product Streaking on TLC Incomplete substitution (Mixed species).The "mono" and "di" substituted cores are more polar than the "tri" substituted product. Run column chromatography or continue reflux.
Gelation Cross-linking.Unlikely with this specific bromide, but ensure concentration is not >0.5 M.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[1] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications.[2][3] Chemical Reviews, 101(12), 3819–3868.

  • ChemicalBook. Spectral Data for 3,5-Dimethoxybenzyl derivatives (NMR Standards).

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide Synthesis Ticket ID: G2-Br-OPTI-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary: The Molecule & The Challenge

You are synthesizing a Second-Generation (G2) Fréchet-type Dendron . The target molecule, This compound , presents a classic "chemoselectivity vs. reactivity" paradox:

  • High Reactivity: The benzylic bromide is an active electrophile, prone to hydrolysis (reverting to alcohol) and self-alkylation (Friedel-Crafts).

  • Structural Fragility: The molecule contains multiple benzyl ether linkages. Strong acids (like HBr generated in situ) can cleave these ethers, destroying your dendron wedge.

The Solution: Abandon standard acidic bromination (HBr/H₂SO₄). While


 is viable with strict temperature control, the Appel Reaction (

)
is the gold standard for this substrate due to its near-neutral pH conditions, preserving the delicate poly-ether architecture.

Core Protocol: The Optimized Appel Reaction

Do not deviate from the stoichiometry below. Excess reagents here are not "insurance"; they are purification liabilities.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
G2-Alcohol Precursor Substrate1.0Must be azeotropically dried (toluene) before use.
Carbon Tetrabromide (

)
Halogen Source1.25Purify by sublimation if yellow/aged.
Triphenylphosphine (

)
Activator1.50Recrystallize from hexanes if oxide content >5%.
DCM or THF SolventN/ACRITICAL: Must be anhydrous (<50 ppm

).
Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to Room Temperature (RT).

  • Solvation: Dissolve G2-Alcohol (1.0 eq) and

    
     (1.25 eq) in anhydrous DCM (0.1 M concentration). Cool the mixture to 0°C  in an ice bath.
    
    • Why? The reaction is exothermic. Heat promotes side reactions.

  • Activation: Dissolve

    
     (1.5 eq) in minimal DCM. Add this solution dropwise  to the main reaction over 20 minutes.
    
    • Observation: The solution may turn slightly yellow. This is normal.

  • Reaction: Remove ice bath and stir at RT. Monitor by TLC (Silica; 30% EtOAc/Hexanes).

    • Endpoint: Conversion is usually complete within 1–2 hours.

    • QC Check: The alcohol spot (

      
      ) should disappear; the bromide spot (
      
      
      
      ) will appear.
  • Quench: Add 1 mL of saturated

    
     to neutralize trace acids.
    

Troubleshooting & FAQs

Category A: Yield & Stability

Q: My product turns pink/purple during storage. Is it ruined? A: Not necessarily, but it is degrading.

  • Cause: The color indicates the formation of trace

    
    , which is auto-catalyzing the cleavage of your ether bonds.
    
  • Fix: Store the bromide with a stabilizer. Add a few strands of activated copper wire or silver foil to the vial. Store at -20°C under Argon.

  • Prevention: Wash your organic phase with 10%

    
     (sodium thiosulfate) during workup to remove trace bromine species.
    

Q: I see the product on TLC, but after the column, my yield drops by 40%. Where did it go? A: You likely lost it to hydrolysis on the column.

  • Mechanism: Silica gel is acidic and contains adsorbed water. Benzyl bromides hydrolyze back to the alcohol or form ethers with methanol if used in the eluent.

  • Protocol Shift:

    • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.

    • Avoid Alcohols: Do not use Methanol or Ethanol in your mobile phase. Use EtOAc/Hexanes or DCM/Hexanes only.

Category B: Purification (The TPPO Nightmare)

Q: I cannot separate Triphenylphosphine Oxide (TPPO) from my product. They co-elute. A: This is the classic Appel reaction bottleneck. Do not rely solely on chromatography.[1][2] Use Solubility Switching before the column.

The "Hexane Crash" Method:

  • Evaporate the reaction solvent (DCM) completely.

  • Redissolve the crude oily residue in a minimum amount of DCM (e.g., 5 mL).

  • Slowly pour this into a vigorously stirring beaker of cold Hexanes (e.g., 200 mL).

  • Result: Your G2-Bromide (dendron) is lipophilic and stays in solution. The TPPO is polar and precipitates as a white solid.

  • Filter off the solid TPPO. Concentrate the filtrate. Then run your column.

Visualizations

Diagram 1: The Mechanistic Pathway & Failure Points

This diagram illustrates the catalytic cycle and identifies exactly where moisture destroys your yield.

AppelMechanism PPh3 PPh3 (Activator) Inter1 [Ph3P-Br]+ [CBr3]- PPh3->Inter1 Reaction CBr4 CBr4 (Halogen Source) CBr4->Inter1 OxyPhos Oxyphosphonium Intermediate Inter1->OxyPhos + Alcohol Alcohol G2-Alcohol (Substrate) Alcohol->OxyPhos Bromide G2-Bromide (Target) OxyPhos->Bromide SN2 Attack (Br-) TPPO TPPO (Byproduct) OxyPhos->TPPO Driving Force HBr HBr (Acid) OxyPhos->HBr If Wet Moisture H2O (Contaminant) Moisture->OxyPhos Hydrolysis EtherCleavage Ether Cleavage (Yield Loss) HBr->EtherCleavage Destroys Dendron

Caption: The Appel mechanism relies on the Oxyphosphonium intermediate.[3] Moisture diverts this intermediate to HBr, which cleaves the dendron's ether backbone.

Diagram 2: Purification Decision Tree

Follow this logic to determine the most efficient purification route based on your crude purity.

PurificationLogic Start Crude Reaction Mixture TLC Check TLC (Is TPPO visible?) Start->TLC HighTPPO High TPPO Content TLC->HighTPPO Yes LowTPPO Low TPPO Content TLC->LowTPPO No HexanePrecip Hexane Precipitation (Dissolve in min. DCM -> Pour into Hexane) HighTPPO->HexanePrecip Standard Method ZnCl2 ZnCl2 Complexation (Add ZnCl2 in Ether) HighTPPO->ZnCl2 Alternative Column Flash Chromatography (Neut. Silica + 1% TEA) LowTPPO->Column Filter Filter Solids (TPPO) HexanePrecip->Filter Filter->Column ZnCl2->Filter Final Pure G2-Bromide Column->Final

Caption: Pre-treatment via Hexane precipitation or ZnCl2 complexation is mandatory before chromatography to prevent column overloading.

References

  • Original Synthesis (G2 Dendron): Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

  • Appel Reaction Mechanism: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

  • TPPO Removal (ZnCl2 Method): Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[1] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][4] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • TPPO Removal (Precipitation): Gilheany, D. G., et al. (2012).[1] A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.[1] Organic & Biomolecular Chemistry, 10, 3531-3537.[1] Link

Sources

purification challenges of dendrimers from 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific purification challenges associated with Fréchet-type poly(aryl ether) dendrimers synthesized using the 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide building block.

Subject: Troubleshooting Synthesis & Purification of this compound Derivatives Ticket ID: FRECHET-G2-OMe-PUR Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Sticky" Nature of Your Building Block

You are working with a "second-generation" (G2) equivalent Fréchet-type dendron. Unlike the standard benzyl ether variant, your building block contains methoxy surface groups .

  • Impact on Solubility: The methoxy groups significantly increase solubility in moderately polar solvents (e.g., chlorinated solvents, THF, acetone).[1]

  • Impact on Purification: This increased solubility makes precipitation more difficult compared to non-functionalized benzyl ether dendrimers. Standard precipitation into methanol often fails because the methoxy-terminated product may remain partially soluble or form a "gummy" oil rather than a discrete powder.

Interactive Troubleshooting Modules (Q&A)

Module A: The "Invisible" Impurity (Excess Bromide)

User Question: I used 1.2 equivalents of the bromide to drive the reaction to completion. Now, I cannot separate the excess bromide from my dendrimer on silica gel. They co-elute. How do I fix this?

Root Cause: The polarity of this compound is nearly identical to that of the fully substituted dendrimer, especially at lower generations (G1-G3).[1] Silica gel chromatography is often insufficient to resolve them.

The Solution: Chemical Scavenging (The "Amine Trick") Do not rely on physical separation. Chemically modify the impurity to change its polarity drastically.

Protocol: In-Situ Scavenging

  • Reaction Completion: Once your main coupling reaction (Williamson ether synthesis) is complete (verified by MALDI or TLC), do not work up immediately.[1]

  • Add Scavenger: Add N,N-dimethylethylenediamine (or a simple primary amine like butylamine) directly to the reaction mixture.

    • Dosage: 2.0 equivalents relative to the excess bromide.

  • Stir: Heat at 40°C for 1–2 hours.

  • Mechanism: The amine performs a nucleophilic attack on the unreacted benzylic bromide, converting it into a highly polar ammonium salt.

  • Workup:

    • Dilute with DCM/Ethyl Acetate.

    • Wash with 1M HCl (The ammonium salt of the impurity will partition instantly into the aqueous phase).

    • Wash with Brine -> Dry over

      
      .
      
  • Result: Your crude material is now bromide-free.

Module B: The "Missing Arm" Defect

User Question: My NMR looks clean, but the yield is lower than expected, and the product feels "waxy." Is it pure?

Root Cause: You likely have structural defects (deletions) .[1] In a core with 3 reaction sites (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane), you might have attached only 2 dendrons.[1] The remaining phenolic -OH is often hydrogen-bonded or sterically buried, making it invisible in


H NMR.

The Solution: MALDI-TOF Diagnosis & Resubmission NMR is insensitive to high-molecular-weight defects. You must use MALDI-TOF MS.

Diagnostic Workflow:

  • Matrix: Dithranol (with AgTFA additive) or trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[1]

  • Look for: A peak at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Fix: If defects are present, you cannot purify them out easily.[1] You must re-dissolve the crude in the reaction solvent (Acetone/DMF), add fresh base (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     + 18-crown-6), and add 0.5 eq  more bromide. Reflux for another 24 hours to force the "missing arm" to react.
    
Module C: Precipitation Failures

User Question: I tried precipitating my G3 dendrimer into Methanol, but it turned into a milky oil that wouldn't settle. What solvent system should I use?

Root Cause: As noted in the introduction, the methoxy groups make your dendrimer too soluble in pure methanol.

The Solution: Polarity Tuning You need a more non-polar anti-solvent or a mixed system.

Recommended Precipitation Systems:

Generation Solvent (Dissolve In) Anti-Solvent (Pour Into) Ratio (v/v) Notes
G1 - G2 Dichloromethane (min volume) Hexane (cold) 1:20 Add dropwise with vigorous stirring.[1]
G3 - G4 THF Methanol/Water (9:1) 1:15 The small water content forces precipitation of the methoxy species.

| G5+ | THF | Acetone/Hexane (1:1) | 1:20 | High generations may trap solvent; dry under high vacuum for 48h.[1] |

Visualizing the Workflow

Diagram 1: Synthesis & Impurity Management

This flowchart illustrates the critical decision points during the synthesis to prevent purification nightmares.

DendrimerSynthesis Start Start: Williamson Ether Synthesis (Core + Bromide + K2CO3) Check Check Completion (TLC/MALDI) Start->Check Decision Is Reaction Complete? Check->Decision Impurity1 Impurity A: Excess Bromide (Co-elutes on Silica) Scavenge Add Amine Scavenger (N,N-dimethylethylenediamine) Impurity1->Scavenge Impurity2 Impurity B: Deletion Defect (Missing Arm) Reflux Add Catalyst (18-c-6) + More Bromide Reflux 24h Impurity2->Reflux Decision->Impurity1 Yes (Excess Bromide present) Decision->Impurity2 No (Defects found) Wash Acid Wash (1M HCl) Removes Scavenged Bromide Scavenge->Wash Final Pure Dendrimer (Ready for Precipitation) Wash->Final Reflux->Check

Caption: Logic flow for managing the two most common impurities before attempting physical purification.

Diagram 2: Purification Method Selection

Select the correct purification technique based on the generation and impurity profile.

PurificationTree Input Crude Dendrimer Mixture GenCheck Check Generation Input->GenCheck LowGen Low Gen (G1-G3) GenCheck->LowGen HighGen High Gen (G4+) GenCheck->HighGen Silica Flash Chromatography (Gradient: DCM -> 2% MeOH) LowGen->Silica Standard GPC Preparative GPC (For strict monodispersity) LowGen->GPC If Silica Fails Precip Precipitation (THF into MeOH/Water) HighGen->Precip Bulk Removal Dialysis Dialysis (MWCO 2000+) Solvent: THF/MeOH Precip->Dialysis Remove Trapped Salts Dialysis->GPC Final Polish

Caption: Decision tree for selecting the appropriate purification method based on dendrimer generation.

Comparison of Purification Methods

MethodBest ForProsCons
Flash Chromatography (Silica) G0 – G3High resolution for small impurities.[1]Becomes ineffective at G4+ due to peak broadening and irreversible adsorption.
Precipitation G3 – G6Scalable; removes solvents and small molecule salts.Can trap impurities inside the dendrimer matrix (occlusion).
Dialysis G4+Excellent for removing salts and unreacted core/ligands.Slow; requires compatible membranes (solvent resistant).[1]
Preparative GPC All GensThe "Gold Standard" for separating defects (n-1 arms).Expensive; low capacity (mg scale).[1]

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1] Preparation of polymers with controlled molecular architecture.[2][3] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.[1] Link[1]

  • Moore, J. S., & Stupp, S. I. (1990).[1] Room temperature polyesterification. Macromolecules, 23(1), 65–70.[1] (Establishes the scavenging protocols for excess reagents in polymer synthesis). Link[1]

  • Rochons, S., et al. (2005).[1] Dendrimers: False Negative Results by MALDI-MS and Analysis of Defects. Chemistry – A European Journal, 11(19), 5625-5636.[1][4] (Critical guide on identifying "missing arm" defects). Link[1]

  • Grayson, S. M., & Fréchet, J. M. J. (2001).[1] Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868.[1] Link[1]

Sources

preventing cleavage of ether bonds during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Ether Cleavage Search

I'm starting a comprehensive literature review. I'm focusing on ether cleavage reactions and prevention techniques, using Google searches to identify common reagents and reaction conditions. I'm moving toward identifying specific protocols.

Developing Protection Strategies

I'm now expanding my search to specific protocols and troubleshooting guides for protecting ether groups during chemical transformations. I'm focusing on academic papers and reliable chemistry websites to gather information on the mechanisms of ether cleavage and the principles behind protective strategies. The next steps will be to create data tables and detailed experimental protocols.

Formulating Reaction Strategies

Now, I'm delving deeper into reaction strategies, focusing Google searches on reagents, conditions for ether cleavage and preventing the same. Protocols and troubleshooting guides are also key for me. I will use the collected data, including authoritative source material, to make data tables, and create detailed experimental protocols for my goals.

large-scale synthesis issues of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Process Chemistry & Scale-Up Division .

Internal Code: [G2]-Br (Fréchet-type Dendron Generation 2) CAS Registry Number: 176650-93-4 (Generic G2-Br structures often vary by surface group; this guide targets the 3,5-dimethoxy surface variant).

Executive Summary

This guide addresses the scale-up challenges associated with 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide . This molecule is a "Second Generation" ([G2]) dendritic wedge used as a high-purity building block.

The Scale-Up Paradox: While the synthesis is trivial on a milligram scale (Appel reaction + Flash Chromatography), it becomes exponentially difficult at the kilogram scale due to:

  • Triphenylphosphine Oxide (TPPO) Removal: The stoichiometric byproduct of the Appel reaction is difficult to separate from the product without chromatography.

  • Solubility Profiles: The dendron's "polybenzyl ether" backbone creates a specific solubility window that must be exploited for purification.

  • Hydrolytic Instability: The benzylic bromide is highly reactive and prone to hydrolysis if ambient moisture is not strictly controlled.

Module 1: Synthesis & Critical Process Parameters (CPP)

The Synthetic Pathway

The synthesis follows a convergent growth approach.[1] The critical bottleneck is the final bromination of the [G2]-Alcohol.

G G1_Br [G1]-Br (3,5-dimethoxybenzyl bromide) G2_OH [G2]-Alcohol (Intermediate) G1_Br->G2_OH Williamson Ether (K2CO3, 18-Crown-6) Acetone, Reflux Core Core (3,5-dihydroxybenzyl alcohol) Core->G2_OH G2_Br [G2]-Br (Target Molecule) G2_OH->G2_Br Bromination (CBr4, PPh3) THF, 0°C to RT TPPO Byproduct: Ph3P=O G2_OH->TPPO Stoichiometric Waste

Figure 1: Convergent synthesis workflow focusing on the critical bromination step.

Q&A: Troubleshooting The Reaction

Q1: Why are we using the Appel Reaction (


) instead of 

for scale-up?

has better atom economy.
A: While

is standard for simple benzyl alcohols, it is risky for this specific electron-rich dendron.
  • The Risk: The 3,5-dimethoxy rings are highly electron-rich. In the presence of strong Lewis acids (like phosphorous species generated by

    
    ), the newly formed benzyl bromide can act as an electrophile, attacking the electron-rich rings of another dendron molecule (Friedel-Crafts alkylation). This leads to irreversible oligomerization (gummy solids).
    
  • The Verdict: Stick to the Appel reaction (

    
    ). It operates under near-neutral conditions, preserving the structural integrity of the poly(benzyl ether) backbone [1].
    

Q2: My reaction mixture turned dark brown/black. Is the product ruined? A: Not necessarily, but it indicates decomposition.

  • Cause: This is typically caused by the liberation of

    
     during the reaction (if moisture is present) or thermal decomposition of the bromide.
    
  • Prevention: Ensure the THF is anhydrous (<50 ppm water). Add a scavenger like 2,6-lutidine (1.1 eq) to the reaction mixture to neutralize trace acid without interfering with the radical/polar mechanism of the Appel reaction.

Module 2: Purification (The "No-Column" Strategy)

The most frequent complaint is: "I cannot run a 2kg silica column to remove the Triphenylphosphine Oxide (TPPO)."

The Solution: Solubility-Based Fractionation

You must exploit the polarity difference between the Dendron (hydrophobic) and TPPO (polar organic).

Protocol: The Methanol Precipitation Technique

  • Concentration: Evaporate the THF reaction solvent completely. You will be left with a mixture of [G2]-Br and TPPO.

  • Dissolution: Redissolve the crude solid in the minimum amount of Dichloromethane (DCM).

  • Precipitation: Slowly pour this DCM solution into a vigorously stirred vessel containing 10 volumes of cold Methanol (

    
    ) .
    
    • Mechanism:[2][3][4][5] The [G2]-Br is a lipophilic polybenzyl ether and is insoluble in methanol. It will precipitate as a white solid.

    • Fate of TPPO: Triphenylphosphine oxide is highly soluble in methanol and will remain in the supernatant.

  • Filtration: Filter the white solid immediately. Wash the cake with cold methanol.

Q3: The product came out as a sticky oil instead of a powder during precipitation. Why? A: This is "oiling out," usually caused by:

  • Too much DCM: If the solvent ratio is too high, the product stays semi-solubilized. Use only enough DCM to make the crude flowable.

  • Temperature: The methanol must be cold (

    
     to 
    
    
    
    ).
  • Agitation: You need high-shear mixing when pouring the DCM stream to break up droplets into particles before they coalesce into an oil.

Purification Start Crude Reaction Mixture ([G2]-Br + TPPO) Step1 Evaporate THF completely Start->Step1 Step2 Dissolve in Minimal DCM Step1->Step2 Step3 Pour into 10x Cold MeOH (Vigorous Stirring) Step2->Step3 Decision Precipitate Form? Step3->Decision ResultA White Powder Decision->ResultA Solid ResultB Sticky Oil/Gum Decision->ResultB Oil ActionA Filter & Wash (Product Pure) ResultA->ActionA ActionB Troubleshoot: 1. Cool MeOH to -10°C 2. Reduce DCM volume 3. Seed with pure crystal ResultB->ActionB

Figure 2: Decision tree for the non-chromatographic purification of G2-Bromide.

Module 3: Stability & Storage

Q4: The white solid turned pink/yellow after 2 days of storage. What happened? A: The product has hydrolyzed or oxidized.

  • Hydrolysis: Benzyl bromides react with atmospheric moisture to revert to the Benzyl Alcohol ([G2]-OH) and

    
    . The 
    
    
    
    then autocatalyzes further decomposition.
  • Lachrymator Warning: This compound is a potent lachrymator (tear gas agent). If it degrades, it releases irritating vapors.

Storage Protocol:

  • Container: Amber glass (protect from light).

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temperature: Store at

    
    .
    
  • Stabilizer: For long-term storage (>1 month), store as a solid. Do not store in solution (DCM/Chloroform), as these solvents often become acidic over time, accelerating degradation.

Summary of Physical Data

PropertyValue / DescriptionNotes
Molecular Weight ~503.38 g/mol Based on C25H27BrO6
Appearance White crystalline solidYellowing indicates degradation
Solubility (Good) DCM, THF, Toluene, AcetoneUsed for reaction/loading
Solubility (Poor) Methanol, Hexane, WaterUsed for precipitation
Melting Point 82–85 °CSharp MP indicates high purity [2]
TLC (Rf) ~0.6 (1:1 Hexane/EtOAc)TPPO stays at baseline or Rf ~0.1

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • Wooley, K. L., Hawker, C. J., & Fréchet, J. M. J. (1994). Unsymmetrical Dendritic Macromolecules: A Facile Route to Block Copolymers. Journal of the American Chemical Society, 113, 4252.

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868.

Sources

Technical Support Center: Purification of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting impurities in reactions involving 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and purification of this compound, providing in-depth, experience-based solutions.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves a two-step process: a Williamson ether synthesis to form the benzyl ether backbone, followed by bromination of the benzylic alcohol. Each step presents opportunities for impurity formation.

A. Reaction Pathway Overview

A general synthetic route is outlined below. Understanding this pathway is crucial for diagnosing impurity issues.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination 3,5-Dihydroxybenzyl_Alcohol 3,5-Dihydroxybenzyl Alcohol Intermediate_Alcohol 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol 3,5-Dihydroxybenzyl_Alcohol->Intermediate_Alcohol + 2 eq. 3,5-Dimethoxybenzyl_Bromide 3,5-Dimethoxybenzyl Bromide 3,5-Dimethoxybenzyl_Bromide->Intermediate_Alcohol Base Base (e.g., K2CO3) Base->Intermediate_Alcohol Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->Intermediate_Alcohol Final_Product 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide Intermediate_Alcohol->Final_Product Intermediate_Alcohol->Final_Product Brominating_Agent Brominating Agent (e.g., PBr3, NBS) Brominating_Agent->Final_Product Solvent2 Solvent (e.g., CH2Cl2, CCl4) Solvent2->Final_Product

Caption: General synthetic route for this compound.

B. Frequently Asked Questions: Impurity Identification

Q1: What are the most common impurities I should expect from the Williamson ether synthesis step?

A1: The primary impurities from this step are typically unreacted starting materials and partially reacted intermediates.

  • Unreacted 3,5-Dihydroxybenzyl Alcohol: This is more common if an insufficient amount of base or 3,5-dimethoxybenzyl bromide was used.

  • Unreacted 3,5-Dimethoxybenzyl Bromide: Often present when an excess is used to drive the reaction to completion.

  • Mono-etherified Product: This intermediate, 3-hydroxy-5-(3,5-dimethoxybenzyloxy)benzyl alcohol, forms when only one of the two hydroxyl groups on the starting diol reacts.

  • Side products from E2 elimination: While less common with primary halides like benzyl bromide, elimination can occur, especially with sterically hindered bases, leading to the formation of an alkene and an alcohol.[1][2]

Q2: My bromination step is complete, but I see several spots on my TLC. What are the likely impurities?

A2: Impurities from the bromination of the intermediate alcohol are common and require careful management.

  • Unreacted 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: Incomplete bromination is a frequent issue. This can be due to a deactivated brominating agent (e.g., hydrolysis of PBr₃) or insufficient reaction time/temperature.[3]

  • Dibrominated Species: Although less likely at the benzylic position, over-bromination on the aromatic rings can occur, especially with harsher brominating agents or in the presence of Lewis acids.

  • Oxidation Products: If the starting alcohol is contaminated with the corresponding aldehyde, or if oxidative conditions are present, you may form 3,5-Bis(3,5-dimethoxybenzyloxy)benzaldehyde.[4]

  • Phosphorous Byproducts: When using reagents like phosphorus tribromide (PBr₃), phosphorous acid and other related species are formed and must be quenched and removed during the workup.[5]

II. Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guidance for addressing specific purification challenges.

A. Work-up and Extraction Strategies

A proper aqueous work-up is the first line of defense against many common impurities.

Q3: My reaction mixture is a dark, oily residue after the bromination. What is the best initial work-up procedure?

A3: A carefully executed aqueous work-up can significantly simplify subsequent purification steps.

Protocol: Post-Bromination Quench and Wash

  • Cooling: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. This mitigates potential side reactions during quenching.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃) to neutralize any remaining acid and quench excess brominating agent.[6] Continue adding until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (to remove acidic impurities).

    • Water (to remove water-soluble byproducts).

    • Brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers and to begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

B. Chromatographic Purification

Flash column chromatography is often the most effective method for isolating the desired product from closely related impurities.[7][8]

Q4: I'm struggling to get good separation between my product and the unreacted starting alcohol using column chromatography. What conditions do you recommend?

A4: The key is to select a solvent system that maximizes the polarity difference between the slightly more polar alcohol and the less polar bromide.

Recommended Column Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for this polarity range.
Mobile Phase Hexanes:Ethyl Acetate or Toluene:Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5) and gradually increase the proportion of the more polar solvent (ethyl acetate). This will elute the less polar product first, followed by the more polar alcohol impurity.[8]
Elution Monitoring Thin-Layer Chromatography (TLC)Use the same solvent system as the column. Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain.

digraph "Chromatography_Workflow" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"Crude_Product" [label="Crude Product\n(dissolved in minimal DCM)"];
"Silica_Slurry" [label="Load onto Silica Gel Slurry"];
"Column_Setup" [label="Secure Column and Add Mobile Phase"];
"Elution" [label="Begin Elution with Low Polarity Solvent\n(e.g., 95:5 Hexanes:EtOAc)"];
"TLC_Monitoring" [label="Collect Fractions and Monitor by TLC"];
"Gradient_Increase" [label="Gradually Increase Polarity\n(e.g., to 90:10, 85:15...)"];
"Product_Elution" [label="Product Elutes"];
"Impurity_Elution" [label="Starting Alcohol Elutes"];
"Combine_Fractions" [label="Combine Pure Fractions"];
"Solvent_Removal" [label="Remove Solvent under Reduced Pressure"];
"Pure_Product" [label="Pure Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Crude_Product" -> "Silica_Slurry";
"Silica_Slurry" -> "Column_Setup";
"Column_Setup" -> "Elution";
"Elution" -> "TLC_Monitoring";
"TLC_Monitoring" -> "Gradient_Increase" [label="Product not eluting"];
"TLC_Monitoring" -> "Product_Elution" [label="Product spot appears"];
"Product_Elution" -> "Impurity_Elution";
"Impurity_Elution" -> "Combine_Fractions";
"Combine_Fractions" -> "Solvent_Removal";
"Solvent_Removal" -> "Pure_Product";

}

Caption: Workflow for flash column chromatography purification.

C. Recrystallization Techniques

For final polishing of the product, or if chromatography is not providing sufficient purity, recrystallization can be an effective alternative.[9]

Q5: My product is a solid after chromatography but still shows minor impurities by HPLC. Can I recrystallize it?

A5: Yes, recrystallization is an excellent method for removing trace impurities, provided a suitable solvent system can be found. The key is to find a solvent (or solvent pair) in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures.

Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and with gentle heating.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

III. Stability and Storage

Q6: How stable is this compound? What are the best storage conditions?

A6: Benzyl bromides are reactive compounds and can degrade over time, especially when exposed to moisture, light, or heat.[4] The primary degradation pathway is hydrolysis back to the corresponding benzyl alcohol.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of decomposition.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Amber vial or stored in the darkPrevents light-induced degradation.
Container Tightly sealed containerMinimizes exposure to air and moisture.

IV. References

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide. Retrieved from

  • Google Patents. (n.d.). CN102675075B - Preparation method of 3, 5-resacetophenone. Retrieved from

  • Google Patents. (n.d.). EP0908446A1 - Method for producing benzyl bromide derivatives. Retrieved from

  • Taylor & Francis Online. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzyl bromide. Retrieved from [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • ChemSrc. (n.d.). 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide Safety Data Sheets. Retrieved from [Link]

  • ACS Publications. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • ResearchGate. (2019). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide. Retrieved from [Link]

  • Reddit. (2016). BnBr purification via basic alumina?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819305A - Production process for synthesizing benzyl bromide. Retrieved from

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

Sources

stability issues of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

An Introduction to this compound: A Focus on Stability

This compound is a sophisticated dendron building block, prized in materials science and drug delivery for its precise, branched architecture. However, the very feature that makes it a potent synthetic tool—the benzylic bromide functional group—is also the primary source of its storage instability. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing stability issues, ensuring the integrity of your experiments and the reliability of your results.

The central challenge lies in the high reactivity of the C-Br bond at the benzylic position. This bond is susceptible to nucleophilic substitution (SN1 and SN2), oxidation, and photodegradation.[1][2][3] The numerous electron-donating methoxy groups on the phenyl rings further activate the molecule by stabilizing the benzylic carbocation intermediate, thereby accelerating degradation pathways such as hydrolysis and solvolysis.[4] This guide is structured to address these challenges proactively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our technical support team receives regarding this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The compound must be stored under a combination of conditions to minimize degradation. The ideal environment is refrigerated (2-8°C), in the dark, under an inert atmosphere (such as argon or nitrogen), and in a tightly sealed container to prevent moisture ingress.[5]

Q2: Why is this compound so sensitive to moisture and air?

A2: The benzyl bromide functional group is highly susceptible to hydrolysis.[6] Atmospheric moisture can act as a nucleophile, attacking the electrophilic benzylic carbon and replacing the bromide with a hydroxyl group, forming the corresponding benzyl alcohol. This process can be catalyzed by the hydrogen bromide (HBr) byproduct. Furthermore, prolonged exposure to oxygen in the air can lead to oxidation of the benzylic position to form the corresponding benzaldehyde.[2]

Q3: My material has a faint yellow or pinkish hue. Is it still usable?

A3: While the pure compound is typically a white to light yellow solid, a slight discoloration is not uncommon and may not significantly impact its reactivity for many applications. However, a pronounced color change (e.g., deep yellow, brown) is a strong indicator of significant degradation. The lachrymatory nature of benzyl bromides can also be an indicator; if the material has a sharp, irritating odor, it suggests the presence of volatile decomposition products.[7] We strongly recommend performing a quality control check via ¹H NMR or HPLC before use if you have any doubts about the material's integrity.

Q4: What is the expected shelf-life of this product?

A4: The shelf-life is entirely dependent on handling and storage. When stored unopened in its original packaging under the recommended conditions (refrigerated, dark, inert atmosphere), the product should remain stable for an extended period. However, once the seal is broken, the risk of degradation increases with each exposure to the atmosphere. For opened containers, we recommend re-purging the vial with inert gas, sealing it tightly, and storing it properly. It is best practice to use the material within a few months of opening and to re-analyze its purity if it has been stored for longer.

Part 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving issues that may arise during your experiments.

Scenario 1: My downstream reaction is failing or providing unexpectedly low yields.

Your reaction, which relies on the reactivity of the benzyl bromide, is not proceeding as expected. This is the most common consequence of using degraded material.

start Low Yield or Reaction Failure check_purity Step 1: Validate Starting Material Purity (¹H NMR or HPLC Analysis) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_protocol Step 2a: Review Reaction Protocol (Dry Solvents, Inert Atmosphere, Reagent Stoichiometry) is_pure->review_protocol Yes identify_impurity Step 2b: Identify Degradation Products is_pure->identify_impurity No is_hydrolysis Hydrolysis Product (Alcohol) Detected? identify_impurity->is_hydrolysis is_oxidation Oxidation Product (Aldehyde) Detected? is_hydrolysis->is_oxidation No action_hydrolysis Root Cause: Moisture Contamination during Storage or Handling is_hydrolysis->action_hydrolysis Yes action_oxidation Root Cause: Oxygen Contamination during Storage or Handling is_oxidation->action_oxidation Yes remediate Step 3: Remediate (Use New Lot, Review Storage/Handling Protocols) is_oxidation->remediate No (Other Impurity) action_hydrolysis->remediate action_oxidation->remediate

Caption: Troubleshooting workflow for reaction failures.

Scenario 2: I observe unexpected peaks in my analytical data (NMR, HPLC, LC-MS) for the stored material.

This indicates that degradation has already begun. Identifying the impurities is key to understanding the storage failure.

Impurity NameStructure¹H NMR Signature (DMSO-d₆)Mass Change (MS)
Starting Material R-CH₂BrSinglet at ~4.7 ppmM
Hydrolysis Product R-CH₂OHSinglet at ~4.5 ppm, broad OH singlet ~5.4 ppmM - Br + OH (-62 Da)
Oxidation Product R-CHOSinglet at ~10.0 ppmM - Br - H + O (-64 Da)

R = 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl core

Part 3: Best Practices for Storage and Handling

Adherence to proper procedures is the most effective way to prevent degradation.

Recommended Storage Conditions
ParameterRecommendationRationale & Cited Evidence
Temperature 2–8 °C (Refrigerated)Reduces the kinetic rate of all degradation pathways. Heat sensitivity is noted for this class of compounds.[5][8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture (hydrolysis) and oxygen (oxidation).[6][9]
Light Exposure Store in an amber vial or in the darkBenzyl halides are known to be light-sensitive and can undergo photodegradation via radical pathways.[1][10]
Container Tightly sealed container, ideally with a septum cap (e.g., Sure/Seal™)Creates a robust barrier against atmospheric contaminants. Septum caps allow for material removal without fully opening the container.[11][12][13]
Protocol for Handling and Dispensing
  • Equilibration: Before use, allow the sealed container to warm to room temperature over 20-30 minutes. This prevents condensation of atmospheric moisture on the cold product upon opening.

  • Inert Atmosphere Transfer: Whenever possible, handle the compound inside a glove box or using a Schlenk line.

  • Syringe/Cannula Transfer:

    • Use an oven-dried syringe and a long needle.[13]

    • Carefully pierce the septum of the container.

    • Introduce a positive pressure of inert gas (e.g., from a balloon or Schlenk line) through a separate needle.

    • Withdraw the desired amount of solid (if it is a free-flowing powder) or, more commonly, dissolve the solid in situ with a known volume of anhydrous solvent and withdraw the solution.

    • Transfer the solution to your reaction vessel, which should also be under an inert atmosphere.

  • Resealing and Storage:

    • Remove the needles and replace the solid cap over the septum cap if one is provided.

    • Wrap the cap junction with Parafilm® for an extra layer of protection.

    • Return the container to the recommended refrigerated, dark storage location.

Part 4: Key Degradation Pathways

Understanding the chemical transformations that occur during improper storage is crucial for diagnostics. The two primary non-photolytic degradation pathways are hydrolysis and oxidation.

Caption: Primary degradation pathways for the benzyl bromide.

Part 5: Analytical Quality Control Protocols

Regularly verifying the purity of your material is a cornerstone of reliable research.

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence and correct integration of the characteristic benzylic methylene singlet (-CH₂ Br) at approximately 4.7 ppm (in DMSO-d₆).

    • Carefully inspect the baseline for the appearance of new signals. Look specifically for a singlet around 10.0 ppm, indicative of the aldehyde proton from the oxidation product , or a new methylene singlet around 4.5 ppm corresponding to the hydrolysis product .

    • Integrate the impurity peaks relative to the main compound peak to quantify the level of degradation.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities.[14]

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Method Development: A standard reverse-phase method is typically effective.

    • Column: C18, ~4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or TFA) is often effective. For example, a 15-minute gradient from 50% to 95% acetonitrile.

    • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm or 280 nm).

  • Analysis:

    • Inject a sample of a known pure or new lot to establish the retention time of the main peak.

    • Analyze the aged sample. The hydrolysis and oxidation products are more polar than the parent bromide and will typically have shorter retention times.

    • Purity can be assessed by the area percentage of the main peak relative to the total peak area.

By implementing these storage, handling, and verification protocols, you can ensure the long-term stability of your this compound, leading to more reproducible and successful research outcomes.

References

  • Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • S. H. Mashraqui, et al. (2007). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Bulletin of the Korean Chemical Society.
  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

  • Andrews, L. J., & Keefer, R. M. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11 : Eliminations of benzylic systems. University of Calgary. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2018). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
  • Thomson, R. J., & Douglas, C. J. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society.
  • ProQuest. (n.d.).
  • Ng, S. F., & Ukwueze, S. E. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research.
  • Med-Crave. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329192A - Benzyl bromide synthesis method.
  • TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of Benzyl chloride: A Chloroaromatic Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

Sources

minimizing side product formation in benzyl bromide reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Dr. A. Vance, Senior Application Scientist

Core Directive: The Reactivity Profile

Benzyl bromide (BnBr) is a highly reactive electrophile due to the stabilization of the transition state by the adjacent aromatic ring. While this makes it an excellent benzylating agent, it also lowers the activation energy for unwanted side pathways.

The "Big Three" Failure Modes:

  • Poly-alkylation: The product is often more nucleophilic than the starting material (common in amines).

  • Homocoupling (Wurtz-type): Formation of bibenzyl (1,2-diphenylethane) during metalation.

  • Hydrolysis: Rapid conversion to benzyl alcohol and HBr in the presence of ambient moisture.

Troubleshooting Tickets (FAQs)

Ticket #001: "I cannot stop at the secondary amine; I keep getting tertiary and quaternary salts."

Diagnosis: This is a classic kinetic control failure. In


 reactions between amines and BnBr, the introduction of the electron-donating benzyl group increases the nucleophilicity of the nitrogen. Consequently, the product reacts with BnBr faster than the starting material.

The Fix: Stoichiometric & Dilution Inversion You must statistically starve the reaction of electrophile while overwhelming it with nucleophile.

  • Strategy A (Cheap Amine): Use the amine as the solvent or in large excess (5–10 equivalents).

  • Strategy B (Precious Amine): Use "High Dilution + Slow Addition." The concentration of BnBr must remain near zero relative to the amine throughout the reaction.

Data: Selectivity vs. Stoichiometry

Amine : BnBr RatioAddition TimeSolventMono- : Di- : Quat Ratio
1.1 : 1Bolus (Instant)DCM45 : 40 : 15
1.1 : 12 HoursDCM60 : 30 : 10
4.0 : 1 Bolus DCM 88 : 10 : 2
1.1 : 1 4 Hours DMF (

)
75 : 20 : 5

Note: Data generalized from standard optimization screens.

Visualizing the Pathway:

N_Alkylation_Kinetics Start Primary Amine (R-NH2) Mono Secondary Amine (Target) Start->Mono k1 (Slow) BnBr Benzyl Bromide (Excess) BnBr->Mono Di Tertiary Amine (Over-alkylated) BnBr->Di Mono->Di k2 (Fast) Product is more nucleophilic! Quat Quaternary Salt (Dead End) Di->Quat k3

Figure 1: Kinetic cascade of N-benzylation. The red arrow indicates the critical acceleration step causing side products.

Ticket #002: "My Grignard reaction turned into sludge, and I isolated Bibenzyl."

Diagnosis: You are experiencing Wurtz-type homocoupling. Benzyl halides are notorious for this. When Benzyl-MgBr forms, it can react immediately with unreacted Benzyl Bromide in the solution to form 1,2-diphenylethane (Bibenzyl).

The Fix: Barbier Conditions & Temperature Management Do not pre-form the Grignard reagent if possible. Use Barbier conditions (one-pot mixing of halide, metal, and electrophile). If you must pre-form, temperature is your control variable.

  • Protocol Adjustment:

    • Solvent: Diethyl ether is often superior to THF for benzyl Grignards (slower reaction rates suppress coupling).

    • Temperature: Maintain

      
       to 
      
      
      
      . Surprisingly, refluxing can sometimes help initiate Grignard formation quickly before concentration builds up, but for benzyl, lower temperatures generally favor the stability of the organometallic over the coupling reaction.
    • Active Metal: Use Rieke Magnesium or mechanically activated Mg turnings to reduce the "induction period" where unreacted BnBr accumulates.

Ticket #003: "The reagent is fuming and yellow."

Diagnosis: Your Benzyl Bromide has hydrolyzed. The yellow color is likely


 or organic impurities, and the fumes are HBr. Using this will acidify your reaction, potentially ruining acid-sensitive substrates (like acetals) or protonating your amine nucleophile, rendering it inactive.

The Fix: The Scavenger Protocol

  • Purification: Pass the liquid through a short plug of basic alumina or silica gel before use.

  • In-Situ Protection: Add anhydrous Potassium Carbonate (

    
    ) or Propylene Oxide to the reaction mixture. These act as acid scavengers, neutralizing HBr as it forms.
    

Standard Operating Procedure (SOP)

Protocol: Selective Mono-N-Benzylation of a Primary Amine

Objective: Isolate Secondary Amine >85% Yield.

Reagents:

  • Primary Amine (1.0 equiv)

  • Benzyl Bromide (0.95 equiv) — Slight deficit prevents over-reaction.

  • Base: Cesium Carbonate (

    
    ) or DIPEA (1.2 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF.

Workflow:

  • Preparation: Dissolve Primary Amine (1.0 equiv) and Base (1.2 equiv) in ACN (

    
     concentration).
    
  • Thermal Equilibration: Cool the solution to

    
     in an ice bath.
    
  • Controlled Addition:

    • Dissolve Benzyl Bromide (0.95 equiv) in a separate volume of ACN.

    • Add the BnBr solution dropwise over 60 minutes via syringe pump or addition funnel.

    • Why? This keeps the instantaneous concentration of BnBr low, favoring the reaction with the abundant primary amine over the scarce secondary amine product.

  • Monitoring: Allow to warm to Room Temperature (RT) only after addition is complete. Monitor via TLC/LCMS.

  • Quench: Add saturated

    
    . Extract with EtOAc.
    

Decision Logic for Optimization

Use this logic flow to determine your reaction parameters before starting.

Optimization_Flow Start Start: Benzyl Bromide Reaction Substrate Select Nucleophile Start->Substrate Amine Amine (N-Alkylation) Substrate->Amine Metal Mg/Li (Metalation) Substrate->Metal Q_Selectivity Is Selectivity Critical? Amine->Q_Selectivity Q_Coupling Risk of Dimerization? Metal->Q_Coupling Solvent_Choice Use Non-Polar Solvent (Toluene/DCM) + Slow Addition Q_Selectivity->Solvent_Choice Yes (Precious Amine) Excess_Nuc Use Excess Nucleophile (3-5 equiv) Q_Selectivity->Excess_Nuc No (Cheap Amine) Barbier Use Barbier Conditions (One-Pot) Q_Coupling->Barbier High Risk Dilution High Dilution (0.05M) Low Temp (<0C) Q_Coupling->Dilution Standard Risk

Figure 2: Decision matrix for selecting experimental conditions based on substrate type and risk factors.

References

  • Reich, H. J. (2023). Organometallic Chemistry: Grignard Reagent Preparation and Side Reactions. University of Wisconsin-Madison Chemistry. [Link]

  • Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(46), 9367-9442. [Link]

  • PubChem. (2024). Benzyl Bromide - Safety and Hazards. National Library of Medicine. [Link]

  • Organic Syntheses. (1955). Benzylation of Amines. Org. Synth. Coll. Vol. 3, 167. [Link]

Validation & Comparative

Characterization Guide: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (often abbreviated as [G-2]-Br in dendritic chemistry) is a critical "second-generation" building block used in the convergent synthesis of Fréchet-type dendrimers. Its performance is defined by its high reactivity in Williamson ether syntheses, allowing for the rapid construction of defect-free macromolecules.

However, this high reactivity presents a stability challenge. Unlike its Chloride analog (more stable, less reactive) or its Alcohol precursor (stable, unreactive), the Bromide is prone to hydrolysis and dimerization. Therefore, precise NMR characterization is not just an identification step—it is a mandatory quality control gate before subsequent coupling.

This guide provides a comparative technical analysis of the [G-2]-Br against its functional alternatives, establishing a self-validating NMR protocol for researchers.

Chemical Identity[1][2][3][4][5]
  • Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 503.39 g/mol

  • Role: Electrophilic Dendron (Generation 2)

  • Key Feature: The benzylic bromide moiety (

    
    ) serves as the focal point for activation.
    

Comparative NMR Analysis: Product vs. Alternatives

The "performance" of this molecule is assessed by its purity relative to its precursor (Alcohol) and its degradation products (Hydrolysis/Chloride exchange). The chemical shift of the focal benzylic proton is the primary diagnostic metric.

The "Focal Point" Shift (Diagnostic Region)

The electronegativity differences between Bromine (2.96), Chlorine (3.16), and Oxygen (3.44) result in distinct shielding environments for the benzylic methylene protons.

Table 1: Comparative


H NMR Shifts (400 MHz, CDCl

)
CompoundFunctional GroupBenzylic

(

ppm)
Performance Implication
[G-2]-Br (Product) Bromide (-Br) 4.43 (s) Optimal Reactivity. Ready for coupling.
[G-2]-Cl (Alternative)Chloride (-Cl)4.53 (s)High Stability. Requires harsher coupling conditions (e.g., NaI catalyst).
[G-2]-OH (Precursor)Alcohol (-OH)4.63 (d/s)*Inert. Indicates incomplete reaction.
[G-2]-CHO (Impurity)Aldehyde (-CHO)9.89 (s)Oxidation Product. Terminates dendrimer growth.

*Note: The alcohol shift is concentration-dependent and may appear as a doublet if coupling to -OH is resolved, or a singlet if exchanging.

Full Spectral Assignment ([G-2]-Br)

To validate the full structure, integration ratios must match the theoretical dendron architecture.

Table 2:


H NMR Assignment for [G-2]-Br 
Region

(ppm)
MultiplicityIntegralAssignmentStructural Insight
Aromatic 6.65 - 6.70Multiplet2HCore Ar-H (o)Inner ring protons (ortho to CH2Br).
6.60Doublet (

Hz)
4HPeriphery Ar-H (o)Outer rings (ortho to OMe).
6.54Triplet1HCore Ar-H (p)Inner ring proton (para to CH2Br).
6.40Triplet (

Hz)
2HPeriphery Ar-H (p)Outer rings (between OMe groups).
Ether 4.96Singlet4H

Linker between G1 and G2 layers.
Focal 4.43 Singlet 2H

Active Site (Critical QC Check).
Methoxy 3.78Singlet12H

Surface groups (Solubility).

Table 3:


C NMR Key Signals 
  • Core Benzylic Carbon (

    
    ):  ~33.5 ppm (Distinctly upfield from 
    
    
    
    at ~46 ppm and
    
    
    at ~65 ppm).
  • Ether Linker (

    
    ):  ~70.1 ppm.[1]
    
  • Methoxy (

    
    ):  ~55.4 ppm.
    

Experimental Protocols

Protocol 1: Synthesis & Monitoring (Self-Validating)

Context: Converting [G-2]-OH to [G-2]-Br using Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).

Step-by-Step Workflow:

  • Dissolution: Dissolve [G-2]-OH (1.0 eq) and CBr

    
     (1.25 eq) in dry THF (0.1 M).
    
  • Activation: Cool to 0°C. Add PPh

    
     (1.25 eq) portion-wise.
    
  • Monitoring (The "Stop" Condition):

    • Take a 50

      
      L aliquot after 30 mins.
      
    • Process with mini-aqueous workup (EtOAc/Water).

    • Run

      
      H NMR.[2][1][3][4]
      
    • Validation Logic: Integration of peak at 4.63 ppm must be < 1% relative to peak at 4.43 ppm . If 4.63 ppm persists, add 0.1 eq CBr

      
      /PPh
      
      
      
      .
  • Purification: Flash chromatography (SiO

    
    ). Crucial: Elute with Hexanes/EtOAc.[5]
    
    • Warning: Silica is slightly acidic and can hydrolyze the bromide back to alcohol if left too long.

Protocol 2: NMR Sample Preparation for QC

To ensure reproducibility and avoid "ghost" peaks from solvent impurities:

  • Solvent: Use CDCl

    
     neutralized with basic alumina or silver foil (to remove traces of DCl/HCl which catalyze degradation).
    
  • Concentration: 10-15 mg per 0.6 mL solvent. High concentrations can cause aggregation-induced broadening in dendritic molecules.

  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      5 seconds (Benzylic protons relax slowly; short
      
      
      affects integration accuracy).
    • Scans: 16 (sufficient for

      
      H), 512+ (for 
      
      
      
      C).

Visualization: Logic & Pathways

Diagram 1: Synthesis & QC Decision Tree

This diagram illustrates the logical flow for synthesizing and validating the [G-2]-Br dendron, highlighting the critical NMR checkpoints.

G Start Start: [G-2]-OH Precursor Rxn Appel Reaction (CBr4, PPh3, THF) Start->Rxn Aliquot Take Aliquot & Run 1H NMR Rxn->Aliquot Check Check 4.4 - 4.7 ppm Region Aliquot->Check Res_OH Peak at 4.63 ppm (Alcohol) > 5% Check->Res_OH Incomplete Res_Br Peak at 4.43 ppm (Bromide) > 99% Check->Res_Br Complete Action_Add Add 0.1 eq CBr4/PPh3 Stir 30 min Res_OH->Action_Add Action_Purify Flash Chromatography (Minimize Silica Contact) Res_Br->Action_Purify Action_Add->Rxn Final_QC Final QC: [G-2]-Br Store at -20°C Action_Purify->Final_QC

Caption: Decision tree for monitoring the conversion of Alcohol to Bromide using diagnostic NMR shifts.

Troubleshooting & Impurity Profiling

When the NMR spectrum deviates from the ideal, use this table to identify the issue.

ObservationDiagnosisRoot CauseCorrective Action
Broad Hump at 4.6 ppm HydrolysisWet CDCl

or acidic silica column.
Filter CDCl

through basic alumina. Re-brominate if bulk sample degraded.
New Peak at 9.8 ppm OxidationExposure to air/light over long storage.Purify immediately; store under Argon/Dark.
Split peaks in Aromatic region Rotamers/AggregationHigh concentration or cold probe temp.Dilute sample or warm probe to 25°C.
Extra Doublet ~7.5 ppm PPh

Oxide
Incomplete removal of Appel reagents.Wash with Hexanes (Dendron is soluble, TPPO precipitates) or re-column.

References

  • Hawker, C. J.; Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." J. Am. Chem. Soc.1990 , 112, 7638–7647. Link

  • Grayson, S. M.; Fréchet, J. M. J. "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chem. Rev.2001 , 101, 3819–3868. Link

  • Sigma-Aldrich. "3,5-Dimethoxybenzyl bromide Product Specification." Sigma-Aldrich Catalog. Link (Reference for G1-Br analog shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS Database. Link (General benzyl bromide/chloride shift verification).

Sources

Precision Engineering: Characterization of Poly(aryl ether) Dendrimers via 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Dendrimers Synthesized Using 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide Content Type: Publish Comparison Guide

The Fréchet Paradigm: Beyond Standard Polymers

In the landscape of macromolecular chemistry, the synthesis of dendrimers using This compound represents a shift from statistical probability to structural certainty. Unlike linear polymers or divergently synthesized PAMAM dendrimers, which often suffer from statistical defects and high polydispersity, this bromide precursor is the cornerstone of the convergent synthesis strategy pioneered by Hawker and Fréchet.

This guide serves as a technical manual for researchers utilizing this specific Fréchet-type building block. It focuses on the rigorous characterization required to validate the "monodisperse" claim, comparing its performance against industry-standard alternatives like PAMAM and PPI.

The Molecule at a Glance
  • Role: Second-Generation (G2) Dendron Synthon.

  • Mechanism: Nucleophilic substitution (Williamson Ether Synthesis).

  • Key Feature: The bromide leaving group allows for precise coupling to phenolic cores or lower-generation focal points, while the dimethoxy surface groups provide solubility and sites for further functionalization.

Comparative Analysis: Fréchet vs. The Field

Drug development professionals often face a choice between the commercially available PAMAM (Starbust®) dendrimers and the custom-synthesized Poly(aryl ether) (Fréchet) systems. The following analysis highlights why the this compound route is superior for applications requiring high purity and hydrophobic encapsulation.

Table 1: Performance Matrix
FeaturePoly(aryl ether) (Fréchet)PAMAM (Tomalia)PPI (Polypropylene Imine)
Synthesis Strategy Convergent (Outside-In)Divergent (Inside-Out)Divergent (Inside-Out)
Structural Purity High (Defects are easily purified)Moderate (Statistical defects accumulate)Low to Moderate
Polydispersity (PDI) 1.00 – 1.05 (Near Monodisperse)1.08 – 1.15+> 1.10
Hydrophobicity High (Aromatic backbone)Low (Hydrophilic Amide/Amine)Moderate (Hydrophobic interior)
Cytotoxicity Low (Neutral/Ether backbone)High (Cationic surface charge)High (Cationic surface charge)
Thermal Stability High (Tg > 200°C often)Moderate (Decomposes < 200°C)Low
Primary Application Encapsulation of hydrophobic drugs, OLEDsGene delivery (DNA binding), Hydrophilic cargoCatalysis, Gene delivery
Expert Insight: The Purity Advantage

The convergent method using this compound allows for purification at every generation. If a coupling reaction is incomplete, the large difference in polarity and size between the unreacted dendron and the product allows for easy separation via silica gel chromatography. In contrast, removing a G4.5 defect from a G5 PAMAM dendrimer is nearly impossible due to their similar physical properties.

Characterization Workflow & Visualization

To validate the synthesis of a dendrimer using this bromide, a multi-modal approach is required. The workflow below illustrates the logical progression from synthesis to validation.

G Start Crude Dendrimer Product Purification Chromatographic Purification (Silica Gel) Start->Purification NMR 1H & 13C NMR (Integration Check) Purification->NMR MALDI MALDI-TOF MS (Mass Validation) NMR->MALDI Structure Confirmed GPC GPC / SEC (PDI < 1.05?) MALDI->GPC Mass Confirmed Decision Defects Found? GPC->Decision DSC DSC / TGA (Thermal Profile) Final Validated Monodisperse Dendrimer DSC->Final Decision->Purification Yes (Impurities) Decision->DSC No (Pure)

Figure 1: Step-wise characterization logic for Fréchet-type dendrimers. Note the feedback loop from GPC back to purification, a luxury only available in convergent synthesis.

Detailed Experimental Protocols

These protocols are designed specifically for poly(aryl ether) dendrimers derived from the target bromide.

Protocol A: Structural Validation via 1H NMR

Objective: Confirm complete coupling of the bromide to the core by monitoring the disappearance of the benzylic bromide signal and the appearance of the ether linkage.

  • Sample Prep: Dissolve 10 mg of the purified dendrimer in 0.6 mL of CDCl₃. (Note: These dendrimers are highly soluble in chloroform).

  • Acquisition: Run a standard 1H NMR (minimum 400 MHz).

  • Key Signals to Monitor:

    • Reactant (Bromide): Look for the –CH₂Br singlet at ~4.45 ppm . This peak must be absent in the final product.

    • Product (Ether): Look for the new –CH₂O– singlet shift to ~5.01 ppm .

    • Surface Groups: The methoxy protons (–OCH₃) appear as a sharp singlet at ~3.80 ppm .

  • Integration Logic:

    • Normalize the integration of the Core Protons (e.g., if using a 1,1,1-tris(4-hydroxyphenyl)ethane core, integrate the methyl group to 3).

    • Calculate the expected integral for the Surface Methoxy groups.

    • Validation Rule: If the experimental integration of the surface groups deviates by >5% from the theoretical value, the dendrimer generation is incomplete.

Protocol B: Defect Analysis via MALDI-TOF MS

Objective: Detect "missing arm" defects that GPC cannot resolve.

  • Matrix Selection: Use dithranol or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) . These matrices are superior for poly(aryl ether) dendrimers compared to DHB.

  • Cationization Agent: Add Silver Trifluoroacetate (AgTFA) to promote ionization (forms [M+Ag]+ adducts).

  • Preparation:

    • Mix Dendrimer (10 mg/mL in THF), Matrix (20 mg/mL in THF), and Salt (1 mg/mL in THF) in a 1:10:1 ratio.

    • Spot 1 µL onto the target plate and allow to air dry.

  • Analysis:

    • Operate in Reflectron Mode for generations G1-G3 to resolve isotopic patterns.

    • Operate in Linear Mode for G4 and above.

    • Self-Validating Check: Look for peaks corresponding to [M - Dendron]. The presence of these peaks indicates incomplete coupling (steric hindrance) during the synthesis step.

Protocol C: Thermal Stability via TGA

Objective: Establish the working temperature range for drug delivery or materials applications.

  • Setup: Load 5-10 mg of dendrimer into a platinum or alumina pan.

  • Method: Ramp from 25°C to 600°C at 10°C/min under a Nitrogen atmosphere.

  • Analysis:

    • Identify the 5% weight loss temperature (Td,5%) .

    • Expectation: Poly(aryl ether) dendrimers typically exhibit Td,5% > 300°C, significantly higher than PAMAM (~150-200°C). This makes them suitable for high-temperature processing in composite materials.

Synthesis Pathway Visualization

Understanding where the this compound fits into the larger picture is crucial.

Synthesis Bromide 3,5-Bis(3,5-dimethoxybenzyloxy) benzyl Bromide (The Focal Point) Coupling Coupling Reaction (K2CO3, 18-crown-6, Acetone) Bromide->Coupling Electrophile Core Poly-phenolic Core (e.g., 1,3,5-trihydroxybenzene) Core->Coupling Nucleophile Dendrimer Poly(aryl ether) Dendrimer (G-Next) Coupling->Dendrimer Williamson Ether Synthesis

Figure 2: The Convergent Synthesis Reaction. The bromide acts as the electrophilic "wedge" that is attached to the core.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990).[1] Preparation of polymers with controlled molecular architecture.[2][3][4] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819–3868. Link

  • Tomalia, D. A. (2005). Birth of a new nanoscopic chemistry: dendrimers as quantized building blocks for nanodevices and nanomedicines. Progress in Polymer Science, 30(3-4), 294-324. Link

  • Wooley, K. L., Hawker, C. J., & Fréchet, J. M. J. (1994). Unsymmetrical dendrimers: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 1, 1059-1076. Link

  • Svenson, S., & Tomalia, D. A. (2005). Dendrimers in biomedical applications—reflections on the field. Advanced Drug Delivery Reviews, 57(15), 2106-2129. Link

Sources

A Senior Application Scientist's Guide to Dendrimer Synthesis: The Strategic Advantages of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of macromolecular chemistry, particularly in the precise construction of dendrimers for applications ranging from drug delivery to catalysis, the choice of foundational building blocks is paramount. This guide provides an in-depth analysis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide, a key reagent in the synthesis of Fréchet-type dendrimers. We will explore its distinct advantages over other synthetic alternatives, supported by comparative data and detailed experimental protocols, to offer researchers and drug development professionals a comprehensive understanding of its strategic value.

The Critical Role of Monomer Selection in Dendrimer Architecture

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their synthesis requires a stepwise, repetitive reaction sequence, and the choice of the repeating monomer unit dictates the final properties of the dendrimer, including its size, shape, and surface functionality. The two primary strategies for dendrimer synthesis are the divergent and convergent methods. The divergent method builds the dendrimer from the core outwards, while the convergent approach synthesizes dendritic wedges (dendrons) first, which are then attached to a central core.

The convergent synthesis, in particular, offers superior control over the final structure and purity of the dendrimer. In this context, the benzyl bromide moiety of our topic molecule serves as a reactive site for etherification reactions, a cornerstone of Fréchet-type dendron construction.

Unveiling the Advantages of this compound

This compound, often referred to as a "Fréchet-type" building block, has emerged as a preferred reagent for several compelling reasons. Its unique structure, featuring two 3,5-dimethoxybenzyloxy units, confers significant advantages in terms of reactivity, solubility, and the final properties of the resulting dendrimers.

Enhanced Reactivity and Yield in Convergent Synthesis

The Williamson ether synthesis is the fundamental reaction employed in the construction of Fréchet-type dendrimers. The reactivity of the benzyl bromide is a critical factor influencing reaction times and overall yield. The electron-donating nature of the four methoxy groups in this compound enhances the stability of the carbocation intermediate formed during the SN1 reaction, thereby accelerating the etherification process.

This enhanced reactivity translates to milder reaction conditions, often requiring less stringent anhydrous conditions and proceeding efficiently at room temperature. This is a significant advantage over less substituted benzyl bromides, which may necessitate higher temperatures and stronger bases, potentially leading to side reactions and decomposition of the desired product.

Superior Solubility Profile

A common challenge in dendrimer synthesis, particularly with higher generation dendrons, is their decreasing solubility in common organic solvents. The presence of the eight methoxy groups in the second-generation dendron derived from this building block significantly improves its solubility in a wide range of solvents, including THF, acetone, and chloroform. This enhanced solubility facilitates purification by column chromatography, a critical step for obtaining monodisperse dendrons.

Structural Precision and Control

The convergent approach, for which this compound is ideally suited, allows for the precise construction of dendrons with a high degree of purity. Each step of the synthesis can be monitored, and the resulting dendron can be purified before its attachment to the core. This minimizes the occurrence of structural defects that are more common in the divergent synthesis approach.

Comparative Analysis: this compound vs. Alternative Building Blocks

To illustrate the practical advantages, let's compare the performance of this compound with a simpler, first-generation analogue, 3,5-dihydroxybenzyl alcohol, in a typical convergent synthesis workflow.

FeatureThis compound3,5-Bis(benzyloxy)benzyl Bromide
Starting Material 3,5-Dihydroxybenzoic acid3,5-Dihydroxybenzyl alcohol
Synthesis Steps to [G-2]-Br Fewer stepsMore steps
Typical Yield for [G-2]-Br HighModerate to High
Solubility of Dendrons ExcellentGood
Purification Generally straightforwardCan be challenging for higher generations
Reactivity in Etherification HighModerate

Table 1: Comparison of key features for dendrimer synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a second-generation dendron using this compound.

Synthesis of the Second-Generation Dendron ([G-2]-OH)

This protocol outlines the etherification of 3,5-dihydroxybenzyl alcohol with this compound.

Materials:

  • 3,5-Dihydroxybenzyl alcohol

  • This compound

  • Potassium carbonate (K2CO3)

  • 18-crown-6

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq) and 18-crown-6 (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (2.2 eq) in anhydrous acetone dropwise over 1 hour.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure second-generation dendron ([G-2]-OH).

Bromination of the Second-Generation Dendron ([G-2]-Br)

This protocol describes the conversion of the hydroxyl group of the dendron to a benzyl bromide.

Materials:

  • [G-2]-OH dendron

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the [G-2]-OH dendron (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired [G-2]-Br.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key steps in the convergent synthesis of a third-generation Fréchet-type dendron.

G cluster_0 Generation 1 Synthesis cluster_1 Generation 2 Synthesis cluster_2 Bromination G0_OH 3,5-Dihydroxybenzyl alcohol G1_OH [G-1]-OH G0_OH->G1_OH K2CO3, 18-crown-6 Acetone G1_Br 3,5-Bis(benzyloxy) benzyl Bromide ([G-1]-Br) G1_Br->G1_OH G1_OH_repeat [G-1]-OH G2_OH [G-2]-OH G1_OH_repeat->G2_OH K2CO3, 18-crown-6 Acetone G2_Br_reagent 3,5-Bis(3,5-dimethoxybenzyloxy) benzyl Bromide ([G-2]-Br) G2_Br_reagent->G2_OH G2_OH_to_Br [G-2]-OH G2_Br_product [G-2]-Br G2_OH_to_Br->G2_Br_product CBr4, PPh3 DCM G cluster_convergent Convergent Synthesis cluster_divergent Divergent Synthesis Dendron_G1 [G-1] Dendron Dendron_G2 [G-2] Dendron Dendron_G1->Dendron_G2 Dendron_G3 [G-3] Dendron Dendron_G2->Dendron_G3 Dendrimer [G-3] Dendrimer Dendron_G3->Dendrimer Core Core Core->Dendrimer Core_D Core Gen1 Generation 1 Core_D->Gen1 Gen2 Generation 2 Gen1->Gen2 Gen3 Generation 3 Gen2->Gen3

Caption: Comparison of convergent and divergent synthesis strategies.

Conclusion

The strategic selection of this compound as a building block in convergent dendrimer synthesis offers significant advantages in terms of reaction efficiency, product solubility, and structural purity. Its enhanced reactivity under mild conditions and the favorable solubility profile it imparts to the resulting dendrons streamline the synthetic and purification processes. For researchers and drug development professionals aiming to construct well-defined, high-purity dendrimers for advanced applications, this reagent represents a superior choice over less functionalized alternatives. The detailed protocols and comparative data provided in this guide serve as a valuable resource for harnessing the full potential of this versatile building block.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendrimers. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]

  • Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868. [Link]

  • Fréchet, J. M. J. (1994). Functional Polymers and Dendrimers: From Synthesis to Application. Science, 263(5154), 1710–1715. [Link]

Comparative Study: Structural and Functional Evolution of PAMAM Dendrimers (G0–G7) Derived from Ethylenediamine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Polyamidoamine (PAMAM) dendrimers synthesized from an Ethylenediamine (EDA) core. In drug development, the selection of dendrimer generation is not merely a choice of size, but a choice of topology and surface physics. This study delineates the critical inflection points—specifically the transition from open, planar structures (G0–G3) to dense, spherical architectures (G4–G7)—and how these transitions dictate drug encapsulation efficiency, release kinetics, and cytotoxicity.

Part 1: The Chemistry of Growth (Divergent Synthesis)

To understand the performance differences, one must understand the synthesis. The generation (G) of a dendrimer grows radially from the EDA core via a two-step iterative reaction: Michael Addition and Amidation .

The Iterative Cycle
  • Step A (Michael Addition): The amine groups of the core react with Methyl Acrylate to form ester-terminated branches (Half-Generation, e.g., G0.5).

  • Step B (Amidation): Reaction with excess Ethylenediamine converts esters to amine-terminated branches (Full Generation, e.g., G1.0).

Visualization: The Divergent Growth Pathway

The following diagram illustrates the iterative expansion and the exponential doubling of surface groups.

DendrimerSynthesis Core EDA Core (Initiator) G0_5 Gen 0.5 (Ester Terminated) Core->G0_5 Michael Addition (Exothermic) MA Methyl Acrylate (Reagent) MA->G0_5 G1 Gen 1.0 (Amine Terminated) G0_5->G1 Amidation (Slow Step) EDA_Exc Excess EDA (Reagent) EDA_Exc->G1 Repeat Iterative Cycle (To G2, G3...) G1->Repeat Repeat Steps A+B Repeat->G1 Next Gen

Figure 1: The divergent synthesis cycle showing the transformation from core to generation G1. Note the alternation between ester and amine terminations.

Part 2: Physicochemical Comparison (Data Analysis)

As generation increases, the molecule does not just get heavier; it undergoes a topological metamorphosis. The "De Gennes Dense Packing" limit suggests that beyond a certain generation, surface congestion prevents ideal growth.

Comparative Metrics Table

Data standardized for EDA-Core PAMAM Dendrimers.

MetricGeneration 1 (G1)Generation 3 (G3)Generation 5 (G5)Generation 7 (G7)
Molecular Weight (Da) ~1,430~6,909~28,826~116,493
Diameter (nm) 2.23.65.48.1
Surface Groups (-NH₂) 832128512
3D Morphology Open / PlanarEllipsoidalSphericalDense / Congested
Internal Void Volume NegligibleModerateHigh (Dendritic Box)Very High (Rigid)
Expert Insight: The "G4 Effect"

In my application work, Generation 4 (G4) is the critical threshold.

  • < G4: The structure is flexible and open. Drugs cannot be physically entrapped; they must be chemically conjugated to the surface.

  • ≥ G4: The structure becomes a rigid sphere with a distinct internal void. This allows for host-guest encapsulation of hydrophobic drugs without chemical modification.

Part 3: Functional Performance (Drug Delivery)

Encapsulation Efficiency
  • Low Gen (G0-G3): Poor encapsulation. The open structure allows solvent to wash drug molecules out.

  • High Gen (G4-G6): Optimal encapsulation. The dense surface groups act as a "gate," retaining small molecules within the internal cavities.

  • Ultra-High Gen (G7+): Diminishing returns. While the void volume is high, "steric crowding" on the surface can prevent drug molecules from entering the interior during loading.

Release Kinetics
  • G1-G3: Characterized by a Burst Release . 80-90% of the payload is released within hours due to lack of steric hindrance.

  • G4-G6: Exhibits Sustained Release . The drug must navigate the tortuous path of the dendritic branches.

  • G7+: Often results in Incomplete Release . The surface is so congested that some drug molecules become permanently trapped.

Visualization: Structure-Property Relationship

This diagram correlates generation with biological interaction mechanisms.

DendrimerProperties G1 Generation 1-3 (Flexible/Open) Clearance Renal Clearance (< 5nm) G1->Clearance Rapid Elimination G5 Generation 4-6 (Rigid/Spherical) EPR EPR Effect (Tumor Accumulation) G5->EPR Ideal Size Window Tox High Cytotoxicity (Cationic Charge) G5->Tox Moderate Charge G7 Generation 7+ (Surface Congested) G7->EPR Retained but Toxic G7->Tox Severe Charge Density

Figure 2: Correlation between dendrimer generation, physiological clearance, and toxicity risks.

Part 4: Cytotoxicity & Safety Profile

This is the primary bottleneck for clinical translation.

  • The Cationic Problem: Primary amines (-NH₂) are protonated at physiological pH.

  • Mechanism: Positive dendrimers interact electrostatically with negatively charged cell membranes, causing nanoporation (holes in the membrane) and eventual lysis.

  • Generation Dependence: Toxicity increases exponentially with generation.

    • G1-G3: Generally well-tolerated at moderate concentrations.

    • G5+: Highly cytotoxic in native form.

  • Mitigation Strategy: For G5+, surface modification (e.g., PEGylation or Acetylation) is mandatory to neutralize the surface charge, though this slightly reduces encapsulation efficiency.

Part 5: Experimental Protocols

Protocol A: Synthesis of G4 PAMAM (Divergent Method)

Note: This protocol assumes a starting point of G3.0.

Reagents: G3.0 PAMAM (EDA core), Methyl Acrylate (MA), Ethylenediamine (EDA), Methanol.

  • Michael Addition (G3.0 → G3.5):

    • Dissolve G3.0 in Methanol.

    • Add excess Methyl Acrylate (approx. 1.5 equivalents per terminal amine) dropwise at 0°C to prevent polymerization.

    • Stir at room temperature (RT) for 24 hours.

    • Purification: Remove solvent and excess MA via rotary evaporation under vacuum (50°C).

    • Validation: ¹H-NMR should show disappearance of amine protons and appearance of ester methyl protons (~3.6 ppm).

  • Amidation (G3.5 → G4.0):

    • Dissolve G3.5 residue in Methanol.

    • Add massive excess of EDA (approx. 50 equivalents per ester group) to prevent cross-linking (retro-Michael reaction).

    • Stir at RT for 48–72 hours.

    • Purification: This is critical. Use dialysis (MWCO 1000 Da) against Methanol for 2 days, changing solvent every 8 hours to remove excess EDA.

    • Validation: Kaiser Test (Ninhydrin). A deep blue/purple color indicates successful formation of primary amines.

Protocol B: Characterization Workflow
  • Size Distribution (DLS):

    • Prepare 1 mg/mL solution in PBS. Filter through 0.2 µm filter.

    • Measure Hydrodynamic Diameter (

      
      ) and Polydispersity Index (PDI).
      
    • Success Criteria: PDI < 0.1 (indicates monodisperse synthesis).

  • Zeta Potential:

    • Measure in 10mM NaCl (neutral pH).

    • Expectation: G4 should read +30 to +50 mV.

References

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal.

  • Esfand, R., & Tomalia, D. A. (2001). Poly(amidoamine) (PAMAM) dendrimers: from biomimicry to drug delivery and biomedical applications. Drug Discovery Today.

  • Malik, N., et al. (2000). Dendrimers: Relationship between structure and biocompatibility in vitro, and preliminary studies on the biodistribution of 125I-labelled polyamidoamine dendrimers in vivo. Journal of Controlled Release.

  • Svenson, S., & Tomalia, D. A. (2005). Dendrimers in biomedical applications—reflections on the field. Advanced Drug Delivery Reviews.

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide vs 3,5-dibenzyloxybenzyl bromide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide vs. 3,5-Dibenzyloxybenzyl Bromide Content Type: Technical Application Guide Author Role: Senior Application Scientist

Executive Summary: The Solubility vs. Stability Trade-off

In the synthesis of poly(benzyl ether) dendrimers (Fréchet-type), the choice between 3,5-dibenzyloxybenzyl bromide (Standard G1) and its methoxy-substituted variant, This compound (High-Solubility G1), is rarely about chemical reactivity—it is about processability .

While the standard dibenzyloxy variant is the robust, crystalline workhorse of convergent dendrimer synthesis, it suffers from poor solubility at higher generations (G4+), often leading to precipitation and incomplete reactions. The dimethoxy variant is the "solubility engineer's" solution: it introduces peripheral disorder and polarity that maintains solubility in organic solvents even at high molecular weights, but at the cost of significantly reduced acid stability.

This guide analyzes the performance, synthesis, and handling of these two critical dendritic building blocks.

Part 1: Structural & Physicochemical Analysis

Both molecules function as Generation 1 (G1) Dendrons carrying a reactive benzylic bromide focal point. The difference lies entirely in the "surface" chemistry presented by the peripheral rings.

FeatureStandard Variant (Molecule B)Dimethoxy Variant (Molecule A)
IUPAC Name 3,5-Dibenzyloxybenzyl bromideThis compound
Peripheral Groups Phenyl (–C₆H₅)3,5-Dimethoxyphenyl (–C₆H₃(OMe)₂)
Molecular Weight 383.29 g/mol 503.39 g/mol
Physical State Crystalline Solid (White)Waxy Solid or Viscous Oil (Pale Yellow)
Solubility (DCM/THF) Moderate (Decreases rapidly at >G4)Excellent (Maintains solubility >G6)
Acid Stability High (Requires H₂/Pd or strong Lewis Acid)Low (Cleavable by TFA, DDQ, or mild acid)
The "Dendritic Effect" on Solubility

The primary application of the dimethoxy variant is to combat the "globular collapse" of high-generation dendrimers.

  • Standard Variant: As generation number increases, the π-π stacking of the peripheral benzyl groups promotes crystallization and aggregation. By G5 or G6, these dendrimers often become insoluble in standard solvents (THF, CHCl₃), halting further synthesis.

  • Dimethoxy Variant: The methoxy groups introduce steric bulk and dipole moments that disrupt π-stacking. This "peripheral disorder" ensures the growing macromolecule remains an amorphous glass rather than a crystal, preserving solubility in THF and DCM well into Generation 6 and beyond.

Part 2: Critical Performance Differences

Acid Lability (The "Gotcha")

This is the most critical operational difference.

  • Standard Variant: The benzyl ether linkage is stable to dilute acids, silica gel chromatography, and weak oxidants. Deprotection typically requires catalytic hydrogenation (Pd/C, H₂) or BBr₃.

  • Dimethoxy Variant: The electron-donating methoxy groups significantly stabilize the benzylic carbocation intermediate. Consequently, these ethers are acid-labile .

    • Risk:[1] Prolonged exposure to acidic silica gel or trace acid in chloroform (CHCl₃) can cause premature cleavage of the peripheral groups.

    • Advantage:[1][2][3][4][5][6][7][8] They can be selectively removed using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or mild TFA conditions, allowing for "orthogonal" protection strategies where standard benzyl ethers remain intact.

NMR Diagnosability

The dimethoxy variant offers a built-in internal standard for NMR integration.

  • Standard: The aromatic region (7.2–7.4 ppm) becomes a crowded multiplet.

  • Dimethoxy: The methoxy protons appear as a sharp singlet at ~3.7–3.8 ppm . This signal is distinct from the benzylic methylene protons (~5.0 ppm) and provides an accurate integration reference to calculate the number of peripheral units, confirming defect-free dendrimer growth.

Part 3: Experimental Protocols

The synthesis of both bromides follows the convergent "Hawker-Fréchet" strategy. The protocol below is optimized for the Dimethoxy Variant , with notes on where it diverges for the Standard Variant.

Workflow Diagram: Convergent Synthesis

SynthesisWorkflow Start 3,5-Dihydroxybenzyl Alcohol Etherification Williamson Ether Synthesis (K2CO3, 18-C-6, Acetone, Reflux) Start->Etherification Reagent Peripheral Bromide (BnBr or 3,5-(OMe)2-BnBr) Reagent->Etherification Intermediate Dendritic Alcohol (G1-OH) Etherification->Intermediate 90-95% Yield Bromination Bromination (CBr4/PPh3 or PBr3) Intermediate->Bromination Product Final Dendritic Bromide (G1-Br) Bromination->Product Activation of Focal Point

Caption: General convergent synthesis pathway. The choice of "Reagent" determines whether the final product is the Standard or Dimethoxy variant.

Step 1: Synthesis of the Dendritic Alcohol (G1-OH)
  • Reagents: 3,5-dihydroxybenzyl alcohol (1.0 equiv), 3,5-dimethoxybenzyl bromide (2.1 equiv), Potassium Carbonate (2.5 equiv), 18-Crown-6 (0.1 equiv).

  • Solvent: Dry Acetone (0.2 M).

  • Procedure:

    • Combine dihydroxybenzyl alcohol, K₂CO₃, and 18-Crown-6 in dry acetone under Argon.

    • Add the peripheral bromide dropwise. Note: For the Standard Variant, use simple Benzyl Bromide.

    • Reflux vigorously for 24–48 hours. Monitor by TLC (SiO₂).

    • Workup: Filter off solids (salts). Evaporate solvent. Redissolve in DCM, wash with water/brine.

    • Purification: Recrystallization (Ethanol) is standard for the dibenzyloxy variant. The dimethoxy variant often requires column chromatography (Hexane/EtOAc) due to its higher solubility and waxy nature.

Step 2: Bromination of the Focal Point (G1-OH → G1-Br)
  • Reagents: Dendritic Alcohol (1.0 equiv), Carbon Tetrabromide (CBr₄, 1.25 equiv), Triphenylphosphine (PPh₃, 1.25 equiv).

  • Solvent: Dry THF (0.1 M).

  • Procedure (Appel Reaction):

    • Dissolve the Dendritic Alcohol and CBr₄ in dry THF at 0°C.

    • Add PPh₃ slowly (portion-wise) to keep the reaction controlled.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Workup: Pour into water, extract with DCM.

    • Purification: Flash chromatography.

    • Critical Note: For the Dimethoxy Variant , avoid acidic silica or prolonged exposure. Add 1% Triethylamine to the eluent to neutralize the silica surface and prevent ether cleavage.

Part 4: Decision Matrix

Use the following logic flow to select the correct building block for your application.

DecisionMatrix Start Select Dendron Type TargetGen Target Generation? Start->TargetGen Solvent Required Solvent? TargetGen->Solvent High (G4+) Standard Use 3,5-Dibenzyloxybenzyl Bromide (Standard) TargetGen->Standard Low (G1-G3) Stability Acid Stability Required? Solvent->Stability Polar/General Solvent->Standard Non-polar only Stability->Standard High Stability Needed Dimethoxy Use 3,5-Bis(3,5-dimethoxy...) (High Solubility) Stability->Dimethoxy Labile/Orthogonal Needed

Caption: Selection logic based on target generation and chemical environment.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[7][8] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • BenchChem. (2025).[3] 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups. BenchChem Application Guides. (Contextual verification of acid lability patterns).

  • Sigma-Aldrich. (2025). 3,5-Dimethoxybenzyl bromide Product Information & Solubility Data.

  • Percec, V., et al. (2000). Self-Assembly of Fluorinated Dendrons. Journal of the American Chemical Society. (Verify use of fluorinated vs methoxy variants for solubility).

  • Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups.[3][9][10][11][12]

Sources

Spectroscopic Profiling of Dendrimer Generations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Generation Gap" in Dendrimer Analytics

In dendrimer chemistry, "Generation" (G) is not merely a measure of size; it is a determinant of topology. A critical transition occurs between G3 and G4 —often termed the De Gennes dense packing limit. Lower generations (G0–G3) typically exhibit planar or open-elliptical structures, while higher generations (G4–G10) adopt globular, densely packed architectures.

This guide provides a comparative spectroscopic analysis of these generations, focusing on Polyamidoamine (PAMAM) dendrimers as the industry standard. We analyze how spectroscopic signatures evolve from "molecule-like" (low G) to "particle-like" (high G) behaviors, providing actionable data for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Primary Utility: Structural validation, defect analysis, and end-group quantification.

The Physicochemical Shift

As generation increases, the molecular weight doubles, but the volume does not increase linearly, leading to increased density.

  • G0–G3 (Open Architecture): These molecules tumble rapidly in solution. NMR signals are sharp and well-resolved.

  • G4+ (Globular Architecture): Molecular tumbling slows, and internal protons become sterically shielded. This results in peak broadening and shorter transverse relaxation times (

    
    ).
    
Comparative Data: H NMR Integration Ratios

The theoretical number of protons doubles with each generation. Deviations from these ratios indicate incomplete reactions or "missing arms" (structural defects).

GenerationSurface Groups (Z)Theoretical MW (Da)Key NMR Feature (

H)
Defect Tolerance
G0 4517Sharp singlets/tripletsLow (< 1%)
G1 81,430Sharp, resolvedLow (< 2%)
G2 163,256ResolvedModerate
G3 326,909Slight broadeningModerate
G4 6414,215Onset of Broadening High (Surface congestion)
G5 12828,826Significant BroadeningHigh
Protocol: High-Precision NMR Characterization

Objective: Verify generation number via integration ratios of internal methylene protons vs. surface protons.

  • Solvent Selection: Use Deuterated Methanol (

    
    )  or Deuterium Oxide (
    
    
    
    )
    .
    • Note: In

      
      , amide protons may exchange, disappearing from the spectrum. 
      
      
      
      is preferred for full structural accounting.
  • Sample Prep: Dissolve 10–15 mg of dendrimer in 0.7 mL solvent.

    • Critical: Ensure pH is neutral. Protonation of amines (low pH) causes significant chemical shift variations.

  • Acquisition:

    • Frequency: Minimum 400 MHz (500+ MHz recommended for G4+).

    • Scans: 64–128 scans to resolve end-group protons clearly.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds. Higher generations have longer
      
      
      relaxation times; insufficient delay leads to integration errors.
  • Analysis:

    • Calibrate to solvent residual peak.

    • Integrate the internal methylene protons (broad multiplet ~2.4–2.8 ppm).

    • Integrate surface primary amine protons (if visible) or adjacent methylene groups.

    • Calculate ratio: Experimental vs. Theoretical.

Optical Spectroscopy: UV-Vis and Fluorescence

Primary Utility: Concentration determination and detecting the "Intrinsic Fluorescence" phenomenon.

The "Intrinsic Fluorescence" Anomaly

Unlike traditional fluorophores, PAMAM dendrimers do not possess classic conjugated


-systems. However, they exhibit strong blue fluorescence, which is generation-dependent .
  • Mechanism: Attributed to the aggregation of carbonyl groups and tertiary amines acting as "hetero-atomic clusters," or through oxidation-induced fluorophores.

  • The Trend: Fluorescence intensity scales exponentially with generation, becoming prominent at G4 .

Comparative Data: Optical Properties (PAMAM)
Generation

Max (nm)

Max (nm)
Relative Quantum YieldApplication Note
G0 - G1 ~280-285Negligible< 0.1%Non-fluorescent tracers
G2 - G3 ~280-285440-450LowWeak background signal
G4 ~285450Moderate Threshold for imaging
G5 - G6 ~290450-460HighSelf-tracking drug carriers
Protocol: Fluorescence Intensity Comparison

Objective: Quantify generation-dependent intrinsic fluorescence.

  • Preparation: Prepare 10

    
     solutions of G2, G4, and G6 in Phosphate Buffered Saline (PBS, pH 7.4).
    
    • Note: Fluorescence is pH-dependent. Acidic pH quenches the fluorescence due to protonation of tertiary amines.

  • Oxidative Aging (Optional but recommended for consistency): "Activate" fluorescence by stirring samples in air for 24 hours or adjusting pH to 2-3 then back to neutral.

  • Measurement:

    • Excitation: 370 nm (optimal for intrinsic PAMAM fluorescence).

    • Emission Scan: 400 nm – 600 nm.

    • Slit Width: 5 nm.

  • Data Normalization: Normalize intensity by molar concentration to compare "per molecule" brightness.

FTIR Spectroscopy

Primary Utility: Monitoring synthesis reaction completeness (Divergent Method).

FTIR is the workhorse for tracking the iterative growth steps:

  • Step A (Michael Addition): Acrylate ester groups added.

    • Marker: Strong Carbonyl stretch (Ester) at 1735 cm⁻¹ .

  • Step B (Amidation): Ethylenediamine added.

    • Marker: Disappearance of 1735 cm⁻¹; Appearance of Amide I (1640–1660 cm⁻¹ ) and Amide II (1550 cm⁻¹ ).

Comparison: As generation increases, the ratio of Amide I/II bands to peripheral functional group bands stabilizes, but peak resolution decreases due to crowding.

Visualizations

Diagram 1: The Generation Growth & Steric Crowding

This diagram illustrates the divergent synthesis path and the onset of the "Dense Packing" limit at G4.

DendrimerGrowth cluster_props Spectroscopic Consequence Core Core (Ethylenediamine) G0 G0 (Open Structure) Core->G0 + Acrylate + Amine G2 G2 (Elliptical) G0->G2 Iterative Growth (Low Steric Hindrance) Prop1 NMR: Sharp Peaks G0->Prop1 G4 G4 (Globular / Dense Packing) G2->G4 Critical Transition (Surface Congestion) G2->Prop1 Prop2 NMR: Broadening ($T_2$ decrease) G4->Prop2 Prop3 Fluorescence: High Intrinsic Signal G4->Prop3

Caption: Evolution of dendrimer topology from open (G0) to globular (G4), correlating with spectroscopic shifts.

Diagram 2: Spectroscopic Workflow for Quality Control

A self-validating workflow to confirm generation identity.

QC_Workflow cluster_tests Parallel Analysis Start Synthesized Dendrimer Sample NMR 1. NMR (H1/C13) Start->NMR FTIR 2. FTIR Start->FTIR UV 3. UV-Vis/Fluorescence Start->UV Decision Data Integration NMR->Decision Check Integration Ratios FTIR->Decision Check Amide/Ester Ratio UV->Decision Check Lambda Max Pass QC PASS: Confirm Generation Decision->Pass Consistent Fail QC FAIL: Defect/Mix Decision->Fail Deviant

Caption: Integrated spectroscopic workflow for validating dendrimer generation and purity.

References

  • Tomalia, D. A., et al. (1990). Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter. Angewandte Chemie International Edition. [Link]

    • Foundational text defining the gener
  • Wang, D., & Imae, T. (2004). Fluorescence Emission from Dendrimers and Its pH Dependence. Journal of the American Chemical Society. [Link]

    • Key source for the "intrinsic fluorescence" mechanism and protocols.
  • Maiti, P. K., et al. (2004). Structure and Dynamics of DNA-Dendrimer Complexes: Simulation and Theory. Macromolecules. [Link]

    • Provides computational backing for the "dense packing" transition observed in NMR.
  • Klajnert, B., & Bryszewska, M. (2001). Dendrimers: properties and applications. Acta Biochimica Polonica. [Link]

    • Comprehensive review including spectroscopic characterization d
  • Crooks, R. M., et al. (2001). Dendrimer-Encapsulated Metal Nanoparticles: Synthesis, Characterization, and Applications. Accounts of Chemical Research. [Link]

    • Discusses UV-Vis characterization in the context of guest-host chemistry.

A Senior Application Scientist's Guide to Catalyst Efficacy in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of dendrimers with precise structure and high purity is paramount. The choice of catalyst is a critical determinant of success in this endeavor, directly impacting reaction efficiency, yield, purity, and scalability. This guide provides an in-depth comparison of the efficacy of different catalytic systems for dendrimer synthesis, supported by experimental data and protocols to inform your selection process.

The Central Role of Catalysis in Dendrimer Construction

Dendrimer synthesis, whether through divergent or convergent strategies, is a repetitive, multi-step process. The elegance of the final, perfectly branched architecture belies the synthetic challenges involved. Catalysis offers a powerful toolkit to overcome these hurdles, enabling efficient and controlled bond formation. An ideal catalyst for dendrimer synthesis should exhibit high activity, selectivity, and stability, while also being easily removable from the final product.

Comparing Catalytic Strategies for Dendrimer Synthesis

The choice of catalytic strategy is intrinsically linked to the desired chemical linkages within the dendrimer. Here, we compare some of the most prevalent and effective catalytic methods.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

"Click chemistry" has revolutionized dendrimer synthesis due to its high efficiency, mild reaction conditions, and orthogonality to many functional groups. The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole linkage is the cornerstone of this approach.

Mechanistic Insight: The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, culminating in the formation of the triazole ring and regeneration of the copper(I) catalyst.

Experimental Data Snapshot:

Catalyst SystemDendrimer TypeGenerationYield (%)Polydispersity Index (PDI)Reference
CuSO₄/Sodium AscorbateTriazole-based3>95<1.05
CuBr(PPh₃)₃Triazole-based4~98<1.03

Experimental Workflow: CuAAC for Third-Generation Dendrimer Synthesis

G cluster_0 Preparation cluster_1 Catalyst Addition cluster_2 Reaction & Purification A Dissolve G2 dendron-alkyne (1 eq) in THF/H₂O B Add azide-functionalized core (0.33 eq) A->B C Add CuSO₄·5H₂O (0.1 eq) B->C D Add sodium ascorbate (0.2 eq) C->D E Stir at room temperature for 24h D->E F Monitor by TLC or NMR E->F G Purify by column chromatography F->G H Characterize by NMR and MS G->H

Caption: Workflow for CuAAC dendrimer synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are workhorses in organic synthesis and have been extensively used for constructing dendrimers with aryl-aryl or aryl-alkyne linkages. Key examples include the Suzuki, Sonogashira, and Heck couplings.

Mechanistic Insight: These reactions generally proceed through a catalytic cycle involving oxidative addition of an organohalide to the Pd(0) complex, followed by transmetalation (for Suzuki) or reaction with a copper acetylide (for Sonogashira), and finally reductive elimination to form the desired bond and regenerate the Pd(0) catalyst.

Experimental Data Snapshot:

CatalystCoupling ReactionDendrimer TypeGenerationYield (%)PDIReference
Pd(PPh₃)₄SuzukiPhenyl-based2~85-95<1.08
PdCl₂(PPh₃)₂/CuISonogashiraPhenylacetylene3>90<1.05

Experimental Workflow: Sonogashira Coupling for Dendrimer Synthesis

G cluster_0 Inert Atmosphere Setup cluster_1 Reagent & Catalyst Addition cluster_2 Reaction & Workup A Degas solvent (e.g., THF/Et₃N) B Charge reactor with aryl halide core A->B C Add alkyne-functionalized dendron B->C D Add PdCl₂(PPh₃)₂ and CuI C->D E Heat reaction mixture (e.g., 50-70 °C) D->E F Monitor reaction progress E->F G Aqueous workup and extraction F->G H Purify by chromatography G->H

Caption: Workflow for Sonogashira coupling in dendrimer synthesis.

Ruthenium-Catalyzed Olefin Metathesis

Olefin metathesis, particularly ring-closing metathesis (RCM) and cross-metathesis (CM), catalyzed by ruthenium complexes like Grubbs' and Hoveyda-Grubbs' catalysts, has emerged as a powerful tool for dendrimer synthesis, especially for creating carbosilane dendrimers and other unsaturated architectures.

Mechanistic Insight: The reaction proceeds via a series of [2+2] cycloadditions and cycloreversions involving a metal-alkylidene intermediate, which effectively "scrambles" the substituents on the double bonds.

Experimental Data Snapshot:

CatalystMetathesis TypeDendrimer TypeGenerationYield (%)PDIReference
Grubbs' 2nd Gen.CMCarbosilane4>90<1.06
Hoveyda-Grubbs' 2nd Gen.RCMUnsaturated Polyester3~88-95<1.07

Catalytic Cycle: Ruthenium-Catalyzed Olefin Metathesis

G A [Ru]=CHR¹ B [2+2] Cycloaddition A->B + R²CH=CHR² C Metallacyclobutane B->C D [2+2] Cycloreversion C->D E [Ru]=CHR² D->E F R¹CH=CHR² D->F E->A + R¹CH=CHR¹ (cycle repeats)

Caption: Simplified catalytic cycle of olefin metathesis.

Comparative Analysis and Recommendations

Catalytic StrategyKey AdvantagesCommon LimitationsBest Suited For
CuAAC (Click Chemistry) High yields, mild conditions, high functional group tolerance, simple purification.Requires azide and alkyne functionalities.Rapid and efficient synthesis of dendrimers with triazole linkages.
Palladium Cross-Coupling Forms robust C-C bonds, versatile for various aromatic dendrimers.Can require harsh conditions, potential for catalyst contamination with heavy metals.Phenyl-based and conjugated dendrimers.
Ruthenium Olefin Metathesis Excellent for C=C bond formation, good functional group tolerance with modern catalysts.Catalyst can be expensive, potential for metal contamination.Carbosilane dendrimers and architectures requiring specific unsaturated linkages.

Expert Recommendation: For researchers prioritizing high yields, purity, and operational simplicity, CuAAC (Click Chemistry) is often the superior choice, provided the necessary azide and alkyne precursors are accessible. For the synthesis of rigid, aromatic dendrimers, palladium-catalyzed cross-coupling reactions remain the gold standard, although careful purification to remove metal residues is crucial, especially for biomedical applications. Ruthenium-catalyzed metathesis offers unique advantages for specific architectures but may be less cost-effective for routine synthesis.

Conclusion

The selection of a catalyst for dendrimer synthesis is a critical decision that influences the entire synthetic strategy. While this guide provides a comparative overview of popular and effective catalytic systems, the optimal choice will always depend on the specific target dendrimer, available resources, and the desired properties of the final product. A thorough understanding of the underlying reaction mechanisms and a careful evaluation of the comparative data will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and precision.

References

  • Title: Click Chemistry in Dendrimer Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Convergent Synthesis of Dendrimers via Click Chemistry Source: Organic Letters URL: [Link]

  • Title: Suzuki cross-coupling reactions in the synthesis of dendrimers Source: Tetrahedron URL: [Link]

  • Title: The Sonogashira reaction: a powerful tool for the synthesis of dendrimers Source: New Journal of Chemistry URL: [Link]

  • Title: Olefin Metathesis in Dendrimer Synthesis Source: Chemical Society Reviews URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

[1][2]

Executive Hazard Summary: The "Lachrymator" Factor[3]

As a Senior Application Scientist, I often see researchers underestimate benzyl bromide derivatives because they appear as stable, white solids. Do not be complacent.

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide is a Fréchet-type dendron used in convergent dendrimer synthesis. While its high molecular weight reduces its volatility compared to simple benzyl bromide, the active functional group—the benzylic bromide —remains a potent lachrymator (tear-inducing agent) and a strong alkylating agent .

The Core Risks:

  • Lachrymatory Effect: Even microgram quantities of dust can cause severe eye and respiratory distress, potentially evacuating a laboratory.

  • Alkylating Toxicity: The electrophilic benzylic carbon (

    
    ) reacts irreversibly with biological nucleophiles (DNA, proteins), posing significant skin and mucous membrane hazards.
    

Hierarchy of Controls & PPE Matrix

The following protocol is designed not just for compliance, but for operational continuity . A lachrymator release stops work; proper PPE ensures the experiment continues.

The "Double-Barrier" PPE System
Protection ZoneRequired EquipmentTechnical Rationale (Causality)
Respiratory Fume Hood (Mandatory) Primary Control: The solid dust is the vector. Standard lab ventilation is insufficient. Work only inside a certified hood with sash at lowest operational height.
Ocular Chemical Splash Goggles Sealed Environment: Safety glasses are inadequate because lachrymatory dust can drift around lenses. Goggles provide a vapor/dust seal.
Dermal (Hands) Double Nitrile Gloves Permeation Defense: Benzyl bromides can permeate thin nitrile. • Inner Layer: 4 mil Nitrile (Bright color).• Outer Layer: 5-8 mil Nitrile (Dark color).Change outer gloves immediately upon any splash.
Dermal (Body) Lab Coat + Tyvek Sleeves Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap.
Visualization: Safety Logic Flow

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafetyLogiccluster_criticalCritical Control PointsStartHandling 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl BromidePPE_CheckPPE Check:Goggles + Double GlovesStart->PPE_CheckCheckHoodIs Fume HoodCertified & Empty?WeighingWeighing Protocol:Minimize Static & DraftCheckHood->WeighingPassReactionReaction Phase:Closed VesselWeighing->ReactionPPE_Check->CheckHoodQuenchQuenching:Chemical NeutralizationReaction->QuenchDisposalDisposal:Halogenated WasteQuench->Disposal

Figure 1: Operational safety workflow emphasizing the critical control points where exposure risk is highest.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing (High Risk)

The solid powder is light and prone to static charge. This is where 90% of exposures occur.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder. Static repulsion can cause the powder to "jump" out of the container.

  • Draft Management: Place the balance deep inside the fume hood. Reduce sash height to the minimum necessary to insert hands.

  • Transfer: Do not walk with an open container. Transfer the weighed solid into the reaction vessel inside the hood immediately.

Phase B: Reaction & Monitoring
  • Solvent Addition: Add solvent slowly. Rapid addition can displace air containing lachrymatory dust into the lab environment.

  • Vessel Security: Use septa and positive pressure (nitrogen/argon balloon) to ensure any evolved vapors remain contained.

Phase C: Quenching & Cleanup (The "Expert" Step)

Never wash glassware contaminated with benzyl bromide directly with water/acetone in an open sink. You will gas yourself and your neighbors.

  • The Quench Solution: Prepare a solution of 10% Ammonium Hydroxide (aq) or Ethanolic Amine (e.g., Ethanolamine) .

  • Decontamination: Rinse all dirty glassware (flasks, spatulas) with the quench solution inside the hood.

    • Mechanism:[1][2][3][4] The amine performs a nucleophilic attack on the benzyl bromide, converting the lachrymator into a harmless benzyl amine salt.

  • Soak Time: Let glassware soak for 30 minutes before moving to the general wash area.

Emergency Response & Spill Management

Spill Decision Tree

If a spill occurs, immediate action determines whether you have a minor cleanup or a building evacuation.

SpillResponseEventSpill DetectedSizeAssess SizeEvent->SizeMinorMinor (< 1g)Inside HoodSize->MinorMajorMajor (> 1g)Or Outside HoodSize->MajorAction_MinorCover withQuench SolutionMinor->Action_MinorAction_MajorEvacuate LabClose DoorsMajor->Action_MajorCleanupAbsorb & Disposeas Haz WasteAction_Minor->Cleanup

Figure 2: Decision matrix for spill response. Note that any spill outside the fume hood usually mandates evacuation due to the lachrymatory nature.

Specific First Aid[3][6]
  • Eye Contact: Flush for 15 minutes. Do not rub. The solid is abrasive and chemically corrosive.

  • Skin Contact: Wash with soap and water.[3][5][6] Do not use alcohol immediately on skin, as it may enhance permeation of the bromide.

Disposal Logistics

  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers.

  • Labeling: Clearly mark the waste tag with "Lachrymator" to warn waste management personnel.

  • Pre-treatment: Ideally, quench waste streams with dilute amine solution before bottling to reduce downstream hazards.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society. (Provides context on the synthesis utility and reactivity of benzyl bromide dendrons). Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. (Authoritative source on exposure limits and medical response).[7][1][6] Available at: [Link]

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